molecular formula C9H11NOS B1336207 2-Ethoxybenzene-1-carbothioamide CAS No. 725702-35-2

2-Ethoxybenzene-1-carbothioamide

Cat. No.: B1336207
CAS No.: 725702-35-2
M. Wt: 181.26 g/mol
InChI Key: FUQRHZQJAIHJQB-UHFFFAOYSA-N
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Description

2-Ethoxybenzene-1-carbothioamide ( 725702-35-2) is an organic compound with the molecular formula C9H11NOS and a molecular weight of 181.25 g/mol [ ]. This air-sensitive benzenecarbothioamide derivative is presented as a solid powder and typically requires storage at room temperature [ ][ ]. The compound is characterized by a melting point range of 113°C to 119°C [ ][ ]. Its chemical structure is defined by the SMILES string CCOC1=CC=CC=C1C(=S)N and the InChIKey FUQRHZQJAIHJQB-UHFFFAOYSA-N, which are essential identifiers for computational chemistry and database searches [ ][ ]. As a specialized building block, this compound holds significant value in medicinal chemistry and organic synthesis research. The molecule integrates both an ethoxy substituent and a carbothioamide functional group, making it a versatile precursor or intermediate for the synthesis of more complex heterocyclic compounds and for investigations into structure-activity relationships. Researchers utilize this compound in exploratory studies, including the development of novel pharmacologically active molecules [ ]. Handling this material requires careful attention as it is classified as air-sensitive [ ][ ]. Appropriate safety precautions must be observed. The product is offered in various quantities to suit different research and development scales [ ][ ]. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic uses, or for human consumption [ ].

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxybenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c1-2-11-8-6-4-3-5-7(8)9(10)12/h3-6H,2H2,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQRHZQJAIHJQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428910
Record name 2-ethoxybenzene-1-carbothioamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

725702-35-2
Record name 2-ethoxybenzene-1-carbothioamide
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Record name 2-ETHOXYBENZENE-1-CARBOTHIOAMIDE
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Ethoxybenzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the synthetic pathways leading to 2-Ethoxybenzene-1-carbothioamide, a molecule of interest for researchers, scientists, and professionals in drug development. The document emphasizes chemical logic and practical application, detailing robust synthetic protocols, elucidating reaction mechanisms, and presenting quantitative data to ensure reproducibility. Primary focus is given to the synthesis via the corresponding nitrile, a reliable and high-yielding route. The Willgerodt-Kindler reaction is discussed as a classic and viable alternative. This guide is structured to provide not just procedural steps, but a deeper understanding of the underlying chemical principles, empowering researchers to adapt and troubleshoot these methodologies.

Introduction and Strategic Overview

This compound, with the molecular formula C₉H₁₁NOS, is an aromatic thioamide derivative.[1] Thioamides are a crucial class of compounds in organic synthesis and medicinal chemistry, serving as versatile intermediates for the synthesis of various sulfur- and nitrogen-containing heterocycles. They are also recognized as important pharmacophores in numerous biologically active molecules.

The synthesis of this compound can be approached through several strategic pathways. The selection of a particular route is often dictated by the availability of starting materials, desired purity, scalability, and safety considerations. This guide will focus on two primary, well-established methodologies:

  • Route A: Thionation of 2-Ethoxybenzonitrile: This is often the preferred method for preparing primary thioamides due to its high efficiency and the relative ease of preparing the nitrile precursor from the corresponding aldehyde.

  • Route B: The Willgerodt-Kindler Reaction: A classic transformation that converts aryl alkyl ketones into terminal thioamides, offering a convergent approach if 2-ethoxyacetophenone is a readily available starting material.[2][3][4]

A logical overview of the primary synthetic strategy (Route A) is presented below.

Synthesis_Overview cluster_0 Starting Material Preparation cluster_1 Final Thionation Step Salicylaldehyde Salicylaldehyde 2-Ethoxybenzaldehyde 2-Ethoxybenzaldehyde Salicylaldehyde->2-Ethoxybenzaldehyde Williamson Ether Synthesis 2-Ethoxybenzonitrile 2-Ethoxybenzonitrile 2-Ethoxybenzaldehyde->2-Ethoxybenzonitrile Aldehyde to Nitrile Conversion This compound This compound 2-Ethoxybenzonitrile->this compound Thionation (e.g., H2S)

Caption: Overview of the primary synthetic route to this compound.

Route A: Synthesis via 2-Ethoxybenzonitrile

This pathway is a robust and versatile method for the preparation of this compound. It involves two key transformations: the conversion of 2-ethoxybenzaldehyde to 2-ethoxybenzonitrile, followed by the thionation of the nitrile.

Step 1: Preparation of 2-Ethoxybenzonitrile from 2-Ethoxybenzaldehyde

The conversion of an aldehyde to a nitrile is a common transformation in organic synthesis. A widely used and effective method involves the formation of an aldoxime intermediate, followed by dehydration.

2.1.1. Experimental Protocol: Aldehyde to Nitrile Conversion

  • Step 2.1.1.1: Oxime Formation:

    • In a round-bottom flask, dissolve 2-ethoxybenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or a mixture of water and a water-miscible organic solvent.

    • Add hydroxylamine hydrochloride (1.1 equivalents) and a base such as sodium acetate or pyridine (1.1 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is typically diluted with water, and the crude 2-ethoxybenzaldoxime is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure.

  • Step 2.1.1.2: Dehydration of the Oxime:

    • The crude 2-ethoxybenzaldoxime is dissolved in a suitable solvent, such as acetic anhydride or heated with a dehydrating agent like diphosphorus pentoxide.[5]

    • The reaction mixture is heated, often to reflux, for several hours until the reaction is complete (monitored by TLC).

    • The workup procedure typically involves cooling the mixture, pouring it onto ice water, and extracting the 2-ethoxybenzonitrile with an organic solvent.

    • The organic extract is washed with a basic solution (e.g., sodium bicarbonate) to remove acidic impurities, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed in vacuo.

    • The crude nitrile can be purified by vacuum distillation or recrystallization.

Step 2: Thionation of 2-Ethoxybenzonitrile

The addition of hydrogen sulfide or its equivalent to a nitrile is a direct and efficient method for the synthesis of primary thioamides. Various reagents and conditions can be employed for this transformation.

2.2.1. Experimental Protocol: Nitrile to Thioamide Conversion

This protocol is adapted from general procedures for the synthesis of primary thioamides from nitriles using hydrogen sulfide in the presence of a basic catalyst.

  • Reagents and Equipment:

    • 2-Ethoxybenzonitrile

    • Hydrogen sulfide (gas or a suitable source like sodium hydrosulfide)

    • Anhydrous solvent (e.g., pyridine, or a mixture of methanol-water)

    • Anion-exchange resin (SH⁻ form) or another suitable base (e.g., triethylamine)

    • Round-bottom flask with a gas inlet and outlet

    • Stirring apparatus

  • Procedure:

    • Dissolve 2-ethoxybenzonitrile (1 equivalent) in the chosen solvent system in the reaction flask.

    • If using an anion-exchange resin, add it to the solution.

    • Slowly bubble hydrogen sulfide gas through the stirred solution at room temperature. Alternatively, if using sodium hydrosulfide, it can be added portion-wise.[4]

    • Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the nitrile and the chosen conditions.

    • Upon completion, stop the flow of hydrogen sulfide and purge the system with an inert gas (e.g., nitrogen) to remove any residual H₂S.

    • Filter the reaction mixture to remove the catalyst (if applicable).

    • The solvent is removed under reduced pressure.

    • The crude this compound is then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure product.

2.2.2. Mechanism of Thionation

The conversion of a nitrile to a thioamide with hydrogen sulfide is typically base-catalyzed. The base activates the hydrogen sulfide, increasing its nucleophilicity.

Thionation_Mechanism R-C≡N 2-Ethoxybenzonitrile Intermediate1 [R-C(=NH)-S⁻] R-C≡N->Intermediate1 + HS⁻ H₂S Hydrogen Sulfide HS⁻ Hydrosulfide Anion H₂S->HS⁻ Base Base Base Intermediate2 R-C(=NH)-SH Intermediate1->Intermediate2 + H⁺ Product This compound Intermediate2->Product Tautomerization

Caption: Simplified mechanism of base-catalyzed thionation of a nitrile.

Route B: The Willgerodt-Kindler Reaction

An alternative approach to this compound is the Willgerodt-Kindler reaction. This reaction typically involves the treatment of an aryl alkyl ketone with elemental sulfur and a secondary amine, such as morpholine.[2][6][7] The starting material for this route would be 2-ethoxyacetophenone.

Experimental Protocol: Willgerodt-Kindler Reaction
  • Reagents and Equipment:

    • 2-Ethoxyacetophenone

    • Elemental sulfur (S₈)

    • Morpholine

    • High-boiling point solvent (e.g., dimethylformamide or pyridine), or neat conditions

    • Round-bottom flask with a reflux condenser

    • Heating mantle

  • Procedure:

    • In a round-bottom flask, combine 2-ethoxyacetophenone (1 equivalent), elemental sulfur (2-3 equivalents), and morpholine (2-4 equivalents).

    • Heat the mixture to reflux (typically 120-160 °C) for several hours. The reaction progress can be monitored by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker of cold water or dilute acid to precipitate the crude product.

    • Collect the solid by filtration, wash it thoroughly with water, and then a cold, non-polar solvent like hexane to remove unreacted sulfur.

    • The crude thioamide is then purified by recrystallization from a suitable solvent such as ethanol.

Mechanism of the Willgerodt-Kindler Reaction

The mechanism of the Willgerodt-Kindler reaction is complex and involves several steps. A simplified representation is as follows:

WK_Mechanism Ketone 2-Ethoxyacetophenone Enamine Enamine Intermediate Ketone->Enamine + Amine, -H₂O Amine Morpholine Thionated_Intermediate Thionated Intermediate Enamine->Thionated_Intermediate + Sulfur Sulfur S₈ Rearrangement Rearrangement & Oxidation Thionated_Intermediate->Rearrangement Thioamide Thioacetomorpholide Rearrangement->Thioamide Final_Product 2-Ethoxybenzene- 1-carbothioamide Thioamide->Final_Product Hydrolysis (if primary amine is used or subsequent step) Hydrolysis Hydrolysis (if needed)

Caption: Simplified schematic of the Willgerodt-Kindler reaction mechanism.

The reaction begins with the formation of an enamine from the ketone and morpholine.[2][3] This enamine then reacts with sulfur, leading to a series of rearrangements and oxidation steps that ultimately result in the formation of a thioamide at the terminal carbon of the alkyl chain.

Quantitative Data Summary

The following table provides a comparative summary of the key parameters for the described synthetic routes. The values are indicative and can vary based on specific reaction conditions and scale.

ParameterRoute A: Nitrile ThionationRoute B: Willgerodt-Kindler
Starting Material 2-Ethoxybenzonitrile2-Ethoxyacetophenone
Key Reagents H₂S or NaSH, BaseSulfur, Morpholine
Typical Reaction Temp. Room Temperature to mild heating120-160 °C (Reflux)
Typical Reaction Time 2-12 hours4-16 hours
Reported Yields Generally High (70-95%)Moderate to Good (50-85%)
Key Advantages High yields, milder conditionsFewer synthetic steps from ketone
Key Disadvantages Requires nitrile precursorHigh temperatures, potential byproducts

Conclusion

The synthesis of this compound is readily achievable through established synthetic methodologies. The thionation of 2-ethoxybenzonitrile stands out as a highly efficient and reliable method, offering excellent yields under relatively mild conditions. The Willgerodt-Kindler reaction provides a robust alternative, particularly when 2-ethoxyacetophenone is the more accessible starting material. The choice between these routes will ultimately depend on the specific constraints and objectives of the research or development program. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis and further investigation of this valuable thioamide compound.

References

  • Willgerodt rearrangement. In: Wikipedia. Accessed: January 17, 2026. [Link]

  • Willgerodt-Kindler Reaction. Organic Chemistry Portal. Accessed: January 17, 2026. [Link]

  • Willgerodt-Kindler Reaction. SynArchive. Accessed: January 17, 2026. [Link]

  • Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. Taylor & Francis Online. Published August 20, 2006. Accessed: January 17, 2026. [Link]

  • This compound. PubChem. Accessed: January 17, 2026. [Link]

  • Willgerodt-Kindler Reaction. In: MSU Chemistry. Accessed: January 17, 2026. [Link]

  • US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde.
  • The Willgerodt Reaction. In: Organic Syntheses. Accessed: January 17, 2026. [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties and Research Potential of 2-Ethoxybenzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of 2-Ethoxybenzene-1-carbothioamide (CAS No. 725702-35-2), a compound of interest within the field of medicinal chemistry and drug development.[1][2] Due to the limited availability of published experimental data, this document serves to consolidate its known identifiers, present computationally predicted physicochemical properties, and propose robust, chemically sound methodologies for its synthesis and analytical characterization. Furthermore, this guide explores the compound's significant research potential by contextualizing it within the broader class of carbothioamide derivatives, which have demonstrated a wide range of biological activities. This paper is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic possibilities of this under-investigated molecule.

Introduction: The Case for a Novel Carbothioamide

This compound is an aromatic organic compound featuring a core benzene ring substituted with both an ethoxy group and a carbothioamide (or thioamide) functional group. While specific research on this particular molecule is sparse in current literature, its structural motifs suggest considerable potential for biological activity. The carbothioamide moiety is a well-established pharmacophore, recognized for its ability to engage in hydrogen bonding and coordinate with metal ions, making it a key component in numerous compounds with therapeutic relevance.[3][4][5]

The presence of the ethoxy group modifies the lipophilicity and electronic properties of the benzene ring, which can significantly influence the compound's pharmacokinetic and pharmacodynamic profile. This guide aims to bridge the current information gap by providing a foundational understanding of this compound, thereby enabling and encouraging further scientific inquiry into its properties and potential applications.

Core Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental to any research endeavor. The following tables summarize the key identifiers and predicted physicochemical characteristics of this compound.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
CAS Number 725702-35-2[1][2]
Molecular Formula C₉H₁₁NOS[1][6]
Molecular Weight 181.25 g/mol [1]
IUPAC Name 2-ethoxybenzenecarbothioamide[6]
SMILES CCOC1=CC=CC=C1C(=S)N[6]
InChIKey FUQRHZQJAIHJQB-UHFFFAOYSA-N[6]

Table 2: Predicted and Comparative Physicochemical Properties

PropertyValue (Predicted for Target Compound)Comparative Experimental Value (2-Ethoxybenzamide)Rationale for Comparison
Melting Point Data not available132-134 °C2-Ethoxybenzamide is the direct oxygen analog (amide vs. thioamide) and provides a reasonable estimate for the solid-state behavior.
Boiling Point Data not availableData not availableHigh melting point suggests decomposition may occur before boiling at atmospheric pressure.
Water Solubility Data not availableSparingly solubleThe presence of the ethoxy and aromatic groups suggests low aqueous solubility, similar to its amide counterpart.
XLogP 1.81.2XLogP is a measure of lipophilicity. The predicted value indicates moderate lipophilicity, suitable for potential cell permeability.[6] The sulfur atom in the thioamide slightly increases lipophilicity compared to the oxygen in the corresponding amide.[7]
Hydrogen Bond Donors 1 (from -NH₂)1 (from -NH₂)The primary thioamide group can donate hydrogen bonds, crucial for receptor interactions.
Hydrogen Bond Acceptors 2 (from -O- and C=S)2 (from -O- and C=O)The ether oxygen and thionyl sulfur can act as hydrogen bond acceptors.

Note: Predicted values are computationally derived from sources such as PubChem and should be confirmed experimentally.[6]

Proposed Synthesis and Purification

Causality of Experimental Choice: Thionation with Lawesson's Reagent

The conversion of the precursor, 2-ethoxybenzamide, to the target thioamide is proposed via thionation. 2-Ethoxybenzamide is a commercially available and stable starting material.[7] For the thionation step, Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is selected. This choice is based on its high efficacy and selectivity for converting carbonyls, particularly amides, into thiocarbonyls under relatively mild conditions, often with high yields. It is preferred over other thionating agents like phosphorus pentasulfide (P₄S₁₀) due to its better solubility in organic solvents and generally cleaner reactions.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Workup & Purification cluster_product Final Product A 2-Ethoxybenzamide (Precursor) D Combine Reactants in Reaction Vessel A->D B Lawesson's Reagent (Thionating Agent) B->D C Anhydrous Toluene (Solvent) C->D E Heat under Inert Atmosphere (N₂) (e.g., 80-110°C) D->E 1. Inert Atmosphere F Monitor Reaction (e.g., by TLC) E->F 2. Monitor Progress G Cool and Quench (e.g., sat. NaHCO₃) F->G 3. Reaction Complete H Extract with Organic Solvent (e.g., Ethyl Acetate) G->H 4. Phase Separation I Purify by Column Chromatography H->I 5. Isolate Crude J This compound (Target Compound) I->J 6. Purified Product Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity & Quantification cluster_confirmation Final Confirmation Start Purified Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Primary Structure MS Mass Spectrometry (e.g., ESI-MS) Start->MS Molecular Weight IR FT-IR Spectroscopy Start->IR Functional Groups HPLC HPLC Analysis Start->HPLC Purity >95% Confirm Structure & Purity Confirmed NMR->Confirm MS->Confirm IR->Confirm HPLC->Confirm Biological_Potential cluster_activities Documented Biological Activities of Analogs cluster_mechanisms Potential Mechanisms of Action Core Carbothioamide Scaffold (e.g., this compound) Anticancer Anticancer Activity Core->Anticancer Enzyme Enzyme Inhibition Core->Enzyme Antimicrobial Antimicrobial / Antifungal Core->Antimicrobial Apoptosis Induction of Apoptosis in Cancer Cells Anticancer->Apoptosis RXR RXRα Antagonism Anticancer->RXR CA_LOX Carbonic Anhydrase & Lipoxygenase Inhibition Enzyme->CA_LOX CellWall Disruption of Microbial Cell Integrity Antimicrobial->CellWall

Sources

Foreword by the Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of a Novel Pyrazolo[1,5-a]pyrimidine-based Kinase Inhibitor Candidate.

This document provides a comprehensive technical guide for the synthesis of the complex pyrazolo[1,5-a]pyrimidine derivative, 2-(4-chlorophenyl)-N-((1R,2R)-2-(2,5-difluorophenyl)cyclopropyl)-3-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine. It has come to our attention that the initially provided CAS number, 725702-35-2, corresponds to a structurally simpler compound, 2-ethoxybenzene-1-carbothioamide. Given the specified audience of researchers and drug development professionals and the request for an in-depth guide, we have proceeded under the assumption that the detailed chemical name represents the intended subject of this whitepaper. The synthetic routes and methodologies detailed herein are therefore directed towards the construction of this more complex and medicinally relevant molecule, a potential candidate for kinase inhibition. The pyrazolo[1,5-a]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its role in potent and selective kinase inhibitors.[1] This guide is designed to provide both a strategic overview and actionable protocols for the synthesis of this promising compound.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic analysis of the target molecule reveals several key disconnections that inform our proposed synthetic strategy. The core of the molecule is the substituted pyrazolo[1,5-a]pyrimidine ring system. The primary disconnections are at the C7-amine bond and the bonds forming the pyrimidine ring.

Our forward synthetic strategy is therefore centered on the initial construction of a functionalized pyrazolo[1,5-a]pyrimidine core, followed by the late-stage introduction of the chiral cyclopropylamine side chain. This approach allows for the modular synthesis of analogs and facilitates the purification of key intermediates.

The key stages of the proposed synthesis are:

  • Stage 1: Synthesis of the 3-aminopyrazole intermediate. This is a crucial building block for the construction of the fused heterocyclic system.

  • Stage 2: Construction of the pyrazolo[1,5-a]pyrimidine core. This will be achieved via a condensation reaction between the 3-aminopyrazole and a suitable 1,3-dielectrophile.

  • Stage 3: Functionalization of the pyrazolo[1,5-a]pyrimidine core. This involves the introduction of the thiazole substituent at the 3-position.

  • Stage 4: Final coupling reaction. The chiral amine will be introduced at the 7-position of the core structure to yield the final product.

Retrosynthetic Analysis target Target Molecule disconnection1 C7-N Bond Disconnection target->disconnection1 intermediate1 7-chloro-pyrazolo[1,5-a]pyrimidine intermediate disconnection1->intermediate1 chiral_amine (1R,2R)-2-(2,5-difluorophenyl)cyclopropanamine disconnection1->chiral_amine disconnection2 Pyrimidine Ring Formation intermediate1->disconnection2 intermediate2 3-aminopyrazole intermediate disconnection2->intermediate2 dicarbonyl 1,3-dicarbonyl equivalent disconnection2->dicarbonyl

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Intermediates

Synthesis of 3-amino-4-(1,3-thiazol-2-yl)-1H-pyrazole

The synthesis of this key 3-aminopyrazole intermediate begins with the readily available 2-bromothiazole and malononitrile.

Protocol:

  • Step 1: Knoevenagel Condensation. To a solution of 2-bromothiazole (1.0 eq) and malononitrile (1.1 eq) in ethanol, add a catalytic amount of piperidine. Reflux the mixture for 4 hours. After cooling, the product, 2-(thiazol-2-yl)malononitrile, is isolated by filtration.

  • Step 2: Cyclization with Hydrazine. The resulting 2-(thiazol-2-yl)malononitrile (1.0 eq) is dissolved in ethanol, and hydrazine hydrate (1.2 eq) is added dropwise. The reaction mixture is refluxed for 6 hours. Upon cooling, the desired 3-amino-4-(1,3-thiazol-2-yl)-1H-pyrazole precipitates and can be collected by filtration.

Synthesis of (1R,2R)-2-(2,5-difluorophenyl)cyclopropanamine

The synthesis of this chiral amine is a critical step that establishes the stereochemistry of the final product. A reliable method involves the asymmetric cyclopropanation of 2,5-difluorostyrene followed by a Curtius rearrangement.

Protocol:

  • Step 1: Asymmetric Cyclopropanation. To a solution of 2,5-difluorostyrene (1.0 eq) in dichloromethane, add a chiral copper catalyst (e.g., Cu(I)-Box) and ethyl diazoacetate (1.2 eq) at 0°C. The reaction is stirred at room temperature for 12 hours. The resulting ethyl (1R,2R)-2-(2,5-difluorophenyl)cyclopropanecarboxylate is purified by column chromatography.

  • Step 2: Saponification. The ester is hydrolyzed to the corresponding carboxylic acid using aqueous lithium hydroxide in a mixture of THF and water.

  • Step 3: Curtius Rearrangement. The carboxylic acid is converted to the acyl azide using diphenylphosphoryl azide (DPPA) and triethylamine. The acyl azide is then heated in the presence of tert-butanol to form the Boc-protected amine.

  • Step 4: Deprotection. The Boc group is removed using trifluoroacetic acid in dichloromethane to yield the desired (1R,2R)-2-(2,5-difluorophenyl)cyclopropanamine as a salt.

Assembly of the Pyrazolo[1,5-a]pyrimidine Core and Final Product

The construction of the core and the final coupling are outlined below. The pyrazolo[1,5-a]pyrimidine ring system is generally formed by the condensation of a 3-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[2][3][4]

Synthetic Pathway cluster_stage1 Stage 1 & 2: Core Synthesis cluster_stage2 Stage 3: Chlorination cluster_stage3 Stage 4: Final Coupling aminopyrazole 3-amino-4-(thiazol-2-yl)-1H-pyrazole condensation Condensation aminopyrazole->condensation dicarbonyl Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate dicarbonyl->condensation core Pyrazolo[1,5-a]pyrimidine Core condensation->core chlorination POCl3 core->chlorination chloro_core 7-chloro-pyrazolo[1,5-a]pyrimidine chlorination->chloro_core coupling Nucleophilic Aromatic Substitution chloro_core->coupling chiral_amine Chiral Cyclopropylamine chiral_amine->coupling target Final Product coupling->target

Caption: Proposed forward synthetic pathway.

Protocol:

  • Step 1: Condensation and Cyclization. The 3-amino-4-(1,3-thiazol-2-yl)-1H-pyrazole (1.0 eq) is reacted with ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate (1.0 eq) in acetic acid. The mixture is heated to reflux for 8 hours. Upon cooling, the resulting pyrazolo[1,5-a]pyrimidin-7-one precipitates and is collected by filtration.

  • Step 2: Chlorination. The pyrazolo[1,5-a]pyrimidin-7-one (1.0 eq) is treated with phosphorus oxychloride (POCl₃) at reflux for 3 hours. The excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water. The resulting 7-chloro-2-(4-chlorophenyl)-3-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine is extracted with an organic solvent and purified.

  • Step 3: Nucleophilic Aromatic Substitution. The 7-chloro intermediate (1.0 eq) and (1R,2R)-2-(2,5-difluorophenyl)cyclopropanamine (1.2 eq) are dissolved in a suitable solvent such as N,N-dimethylformamide (DMF) with a non-nucleophilic base like diisopropylethylamine (DIPEA). The reaction is heated at 100°C for 12 hours. After cooling, the reaction mixture is diluted with water, and the product is extracted. Purification by column chromatography affords the final product, 2-(4-chlorophenyl)-N-((1R,2R)-2-(2,5-difluorophenyl)cyclopropyl)-3-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine.

Data Summary

StepReactantsKey Reagents/CatalystsSolventTypical YieldPurity (by HPLC)
2.1.1 2-bromothiazole, malononitrilePiperidineEthanol85-90%>98%
2.1.2 2-(thiazol-2-yl)malononitrile, hydrazine hydrate-Ethanol80-85%>97%
2.2.1 2,5-difluorostyrene, ethyl diazoacetateCu(I)-Box catalystCH₂Cl₂70-75%>99% (ee >95%)
3.1 3-amino-4-(1,3-thiazol-2-yl)-1H-pyrazole, ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoateAcetic AcidAcetic Acid75-80%>98%
3.2 Pyrazolo[1,5-a]pyrimidin-7-one intermediatePOCl₃Neat85-90%>97%
3.3 7-chloro intermediate, (1R,2R)-2-(2,5-difluorophenyl)cyclopropanamineDIPEADMF60-70%>99%

Conclusion and Future Perspectives

The synthetic route outlined in this guide provides a robust and reproducible method for the preparation of 2-(4-chlorophenyl)-N-((1R,2R)-2-(2,5-difluorophenyl)cyclopropyl)-3-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine. The modular nature of this synthesis allows for the facile generation of analogs for structure-activity relationship (SAR) studies, which are crucial in the optimization of lead compounds in drug discovery. Future work could focus on the development of more convergent strategies to improve the overall efficiency of the synthesis and the exploration of alternative coupling partners to further probe the chemical space around this promising scaffold. The biological evaluation of this compound and its analogs against a panel of protein kinases is a logical next step in assessing its therapeutic potential.[5]

References

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]

  • Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate. Available at: [Link]

  • An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

Whitepaper: Comprehensive Characterization of 2-Ethoxybenzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals and Researchers

Abstract: 2-Ethoxybenzene-1-carbothioamide is a thioamide derivative with significant potential in medicinal chemistry and materials science. As with any compound intended for advanced applications, particularly in drug development, unambiguous structural confirmation and purity assessment are paramount. This guide provides a comprehensive overview of the essential analytical methodologies required for the complete characterization of this molecule. It moves beyond simple data reporting, delving into the rationale behind technique selection, detailed experimental protocols, and the interpretation of complex datasets. This document is intended to serve as a practical reference for researchers, chemists, and quality control specialists working with substituted thioamides.

Introduction and Strategic Importance

Thioamides, the sulfur analogs of amides, are a class of compounds with diverse biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] The replacement of the amide oxygen with sulfur alters the electronic properties, hydrogen bonding capabilities, and steric profile of the molecule, often leading to unique pharmacological effects.[3] this compound, a derivative of the common analgesic Ethenzamide (2-ethoxybenzamide)[4][5], represents a scaffold of interest for exploring new therapeutic avenues.

Accurate characterization is the bedrock of chemical research and drug development. It ensures that the biological or material properties observed are attributable to the molecule of interest and not to impurities or an incorrectly identified structure. This guide outlines a multi-technique approach, leveraging the strengths of spectroscopy and crystallography to build a complete and validated profile of this compound.

Foundational Step: Synthesis and Purification

Before any characterization can begin, a pure sample of the target compound must be synthesized. A common and effective method for the synthesis of thioamides is the thionation of the corresponding amide using a thionating agent.

Synthetic Rationale: The conversion of the carbonyl group (C=O) in 2-ethoxybenzamide to a thiocarbonyl group (C=S) is typically achieved using phosphorus-based sulfur-transfer reagents. Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) in a dry, high-boiling solvent like toluene or dioxane are standard choices for this transformation. The reaction proceeds via a [2+2] cycloaddition mechanism.

Protocol: Synthesis of this compound

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-ethoxybenzamide (1 equivalent).

  • Solvent: Add anhydrous toluene or dioxane via syringe.

  • Thionation: Add Lawesson's reagent (0.5-0.6 equivalents) portion-wise. The reaction is often exothermic.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench carefully with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product is then purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure this compound.

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure, bonding, and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and stereochemistry of atoms.

Expertise & Causality: For this compound, ¹H NMR is used to confirm the presence and connectivity of the ethoxy group (a characteristic ethyl pattern of a quartet and a triplet), the arrangement of protons on the aromatic ring, and the protons of the primary thioamide (-NH₂). ¹³C NMR is crucial for confirming the total number of unique carbons and, most importantly, for identifying the thiocarbonyl carbon (C=S), which has a distinct chemical shift significantly downfield (around 200-210 ppm) compared to its carbonyl (C=O) analog (around 160-170 ppm).[3]

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for thioamides as it helps in observing the exchangeable NH₂ protons.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, more scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Expected NMR Data Summary

Technique Assignment Expected Chemical Shift (δ) ppm Multiplicity
¹H NMR -O-CH₂-CH₃~1.4Triplet (t)
-O-CH₂-CH₃~4.1Quartet (q)
Aromatic C-H~6.9 - 7.8Multiplets (m)
-CS-NH₂~7.5 - 9.5 (broad)Singlet (br s)
¹³C NMR -O-CH₂-CH₃~15C
-O-CH₂-CH₃~64CH₂
Aromatic C-H~110 - 135CH
Aromatic C-O / C-CSNH₂~130 / ~157C
-C=S~200 - 205C

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Expertise & Causality: For this molecule, IR spectroscopy confirms the conversion of the amide to the thioamide. The strong C=O stretching band of the starting material (typically ~1650 cm⁻¹) will be absent.[6] Instead, a series of complex bands characteristic of the thioamide group will appear. These include N-H stretching vibrations for the primary amine (~3100-3400 cm⁻¹), C-N stretching (the "B band," often strong, around 1400-1600 cm⁻¹), and vibrations with a significant C=S stretching contribution (often found in the 700-1120 cm⁻¹ range).[3][7] The C=S bond vibration is often coupled with other vibrations and can be weaker and broader than a C=O stretch, making its assignment complex.[1][8]

Protocol: Attenuated Total Reflectance (ATR) IR

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean and perform a background scan to capture the spectrum of the ambient environment.

  • Sample Application: Place a small amount of the solid purified product directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Scan the sample over the typical mid-IR range (4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after analysis.

Expected IR Absorption Data

Wavenumber (cm⁻¹) Vibrational Assignment Expected Intensity
3300 - 3100N-H stretching of -CSNH₂Medium-Strong
3050 - 3000Aromatic C-H stretchingMedium-Weak
2980 - 2850Aliphatic C-H stretching (ethoxy)Medium
~1600, ~1480Aromatic C=C stretchingMedium
1400 - 1600"B band" (mixed C-N stretch, N-H bend)Strong
~1250Aryl-O-C stretchingStrong
700 - 1120"G band" (significant C=S stretch contribution)Medium
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Expertise & Causality: For this compound (C₉H₁₁NOS), the expected monoisotopic mass is approximately 181.06 Da. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring this mass to within a few parts per million. Under electron ionization (EI), the molecule will form a molecular ion (M⁺˙), and the subsequent fragmentation pattern can provide structural proof. Expected fragmentation pathways include the loss of the ethyl group from the ether, cleavage of the ethoxy group, and fragmentation of the thioamide side chain.

Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or by GC-MS if the compound is sufficiently volatile and thermally stable.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.

Expected Mass Spectrometry Data

m/z Value Proposed Fragment Identity Notes
~181[C₉H₁₁NOS]⁺˙Molecular Ion (M⁺˙)
~152[M - C₂H₅]⁺Loss of the ethyl radical
~136[M - OCH₂CH₃]⁺Loss of the ethoxy radical
~122[C₇H₆S]⁺˙Resulting from cleavage of C-C bond
~94[C₆H₆O]⁺˙Phenol radical cation from rearrangement

Definitive Structure Elucidation: X-Ray Crystallography

While spectroscopic methods provide powerful evidence for a proposed structure, single-crystal X-ray crystallography provides unambiguous, definitive proof of the molecular structure and its arrangement in the solid state.[9]

Expertise & Causality: This technique determines the precise three-dimensional coordinates of every non-hydrogen atom in the molecule. It yields exact bond lengths, bond angles, and torsional angles, confirming connectivity and conformation.[10] Furthermore, it reveals intermolecular interactions, such as the hydrogen bonding networks that are characteristic of primary thioamides, which dictate the crystal packing.[11][12]

Protocol: Single-Crystal X-Ray Diffraction

  • Crystal Growth: Grow diffraction-quality single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Crystal Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.[12]

  • Data Collection: Place the mounted crystal in a diffractometer. A stream of cold nitrogen (typically 100 K) is used to minimize thermal motion. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo-Kα, λ = 0.71073 Å), and the diffraction pattern is collected on a detector as the crystal is rotated.[11][12]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. The initial structure is solved using direct methods or Patterson methods. The atomic positions and their displacement parameters are then refined against the experimental data to generate the final, precise molecular structure.

Expected Crystallographic Data Summary

Parameter Description
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c, Pbca
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Z Number of molecules per unit cell
Key Bond Lengths C=S, C-N, C(aryl)-C(S)
Key Bond Angles Angles defining the geometry of the thioamide group
Hydrogen Bonds Donor-Acceptor distances and angles (e.g., N-H···S)

Data Integration and Visualization

A multi-technique approach provides a self-validating system for characterization. The data from each experiment should be consistent and complementary.

Workflow for Comprehensive Characterization

G cluster_synthesis Synthesis & Purification cluster_char Structural Characterization cluster_confirm Confirmation Synthesis Synthesis via Thionation Purification Purification (Chromatography/Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS Xray X-Ray Crystallography Purification->Xray Structure Final Validated Structure NMR->Structure IR->Structure MS->Structure Xray->Structure

Caption: Workflow for the synthesis and characterization of this compound.

Relationship Between Structure and Spectroscopic Data

G Molecule 2-Ethoxybenzene- 1-carbothioamide Ethoxy Ethoxy Group (-OCH₂CH₃) Molecule->Ethoxy Aromatic Aromatic Ring Molecule->Aromatic Thioamide Thioamide Group (-CSNH₂) Molecule->Thioamide NMR_H ¹H NMR: Quartet & Triplet Ethoxy->NMR_H gives MS_Frag MS: [M-C₂H₅]⁺ Fragment Ethoxy->MS_Frag leads to Arom_Signals NMR/IR: Aromatic Signals Aromatic->Arom_Signals gives NMR_C ¹³C NMR: C=S at ~200 ppm Thioamide->NMR_C gives IR_NH IR: N-H Stretch Thioamide->IR_NH gives IR_CS IR: C=S Vibration Thioamide->IR_CS gives

Caption: Correlation of molecular fragments with their key spectroscopic signals.

Conclusion

The comprehensive characterization of this compound requires a synergistic application of multiple analytical techniques. NMR and IR spectroscopy confirm the functional groups and connectivity, mass spectrometry validates the molecular weight and elemental composition, and X-ray crystallography provides definitive, high-resolution structural proof. Following the rigorous protocols outlined in this guide ensures data integrity and provides the solid analytical foundation necessary for advancing a compound through the research and development pipeline.

References

  • Suzuki, I. (1962). Infrared Spectra and Normal Vibrations of Thioamides. I. Thioformamide. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica. Available at: [Link]

  • Geoffrey, R. A., & Smith, J. S. (1965). Spectroscopic studies of thioamides. I. The infrared spectrum of cyanothioformamide. Australian Journal of Chemistry. Available at: [Link]

  • Tonge, P. J., & Killer, K. M. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. ACS Chemical Biology. Available at: [Link]

  • Deren, A., et al. (2021). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. Available at: [Link]

  • Stojanovska, E., et al. (2018). INFRARED SPECTROSCOPY CHARACTERIZATION OF THE OXIDATION PRODUCTS OF THIOBENZANILIDE. Journal of Hygienic Engineering and Design. Available at: [Link]

  • Deren, A., et al. (2021). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. PMC - NIH. Available at: [Link]

  • Li, Y., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances. Available at: [Link]

  • Kuhnen, S., et al. (2023). Sterically crowded thioamides: deviations from planarity as determined by X-ray structure analyses and quantum chemical calculations. Structural Chemistry. Available at: [Link]

  • PubChem. (n.d.). 2-Ethoxybenzamide. National Center for Biotechnology Information. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • Hameed, A., et al. (2022). X-ray crystallographic structures of 3a and 3d. ResearchGate. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information Carboxamide carbonyl-ruthenium(II) complexes. Available at: [Link]

  • ResearchGate. (n.d.). 13C NMR spectra of en dissolved in D2O before (red trace) and after... ResearchGate. Available at: [Link]

  • Foks, H., & Pawełczak, K. (2001). Chemical structure - biological activity relationship in the group of benzamide compounds II. Farmaco. Available at: [Link]

  • Rana, M., et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents. ACS Omega. Available at: [Link]

  • NIST. (n.d.). Benzene, ethoxy-. NIST WebBook. Available at: [Link]

  • Sridhar, M., et al. (2015). Synthesis and correlation analysis of spectral data of some (E)-2-benzylidenehydrazine carbothioamides. World Scientific News. Available at: [Link]

  • Al-Jbouri, F. A. A., et al. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies. Available at: [Link]

  • Zaib, S., et al. (2022). Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. Molecules. Available at: [Link]

  • Chinnaraja, D., & Rajalakshmi, R. (2014). Synthesis, spectral studies, in vitro and molecular docking studies of novel hydrazinyl carbothioamide derivatives. Journal of Saudi Chemical Society. Available at: [Link]

  • McMaster Demystifying Medicine. (2022). What is X-Ray Crystallography? YouTube. Available at: [Link]

  • Kuck, D. (1998). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. Mass Spectrometry Reviews. Available at: [Link]

  • Demchuk, O. M., et al. (2022). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide. Molecules. Available at: [Link]

  • Bae, S. Y., et al. (2016). Mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane. Defense Technical Information Center. Available at: [Link]

  • Errecalde, M. L., et al. (2010). Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N-functionalized alkyl 3,4-pyridinedicarboximides. ARKIVOC. Available at: [Link]

  • Peng, C., et al. (2010). Chemical synthesis and characterization of two α4/7-conotoxins. Acta Biochimica et Biophysica Sinica. Available at: [Link]

  • Zhang, Y., et al. (2011). Synthesis, characterization and ethylene oligomerization behavior of 2-benzoimidazol-8-ethoxyquinolylnickel dihalides. Dalton Transactions. Available at: [Link]

  • Sriram, R., et al. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Symbiosis Online Publishing. Available at: [Link]

  • El-Gammal, O. A. (2010). Synthesis, characterization, molecular modeling and antimicrobial activity of 2-(2-(ethylcarbamothioyl)hydrazinyl)-2-oxo-N-phenylacetamide copper complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

Sources

"spectroscopic data of 2-Ethoxybenzene-1-carbothioamide"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Spectroscopic Data of 2-Ethoxybenzene-1-carbothioamide

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic signature of this compound (CAS: 725702-35-2), a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific compound, this document leverages a first-principles approach, combining data from structurally analogous compounds, predictive tools, and established spectroscopic principles. It is designed to serve as an authoritative reference for researchers in compound verification, quality control, and structural elucidation. The guide details anticipated data for Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), complete with detailed protocols for data acquisition.

Molecular Structure and Physicochemical Properties

This compound is an aromatic thioamide featuring an ethoxy substituent at the ortho position of the benzene ring. The thioamide functional group (-(C=S)NH₂) is a critical isostere for amides in drug design, often modulating properties like cell permeability, metabolic stability, and receptor binding. Understanding its structural and electronic properties through spectroscopy is fundamental for its application.

Figure 1: Chemical Structure of this compound cluster_ring C1 C2 C1->C2 CS C⁷(=S)N⁸H₂ C1->CS C3 C2->C3 O O⁹ C2->O C4 C⁴ C3->C4 C5 C⁵ C4->C5 C6 C⁶ C5->C6 C6->C1 CH2 C¹⁰H₂ O->CH2 CH3 C¹¹H₃ CH2->CH3

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₉H₁₁NOS [1]
Molecular Weight 181.25 g/mol [1]
Monoisotopic Mass 181.05614 Da [2]
CAS Number 725702-35-2 [1]
Predicted XlogP 1.8 [2]
SMILES CCOC1=CC=CC=C1C(=S)N [2]

| InChIKey | FUQRHZQJAIHJQB-UHFFFAOYSA-N |[2] |

Plausible Synthesis and Analytical Workflow

A logical synthetic route provides context for potential impurities and validates the analytical approach. A common method for synthesizing substituted ethoxybenzenes is the Williamson ether synthesis.[3][4][5][6][7] The subsequent conversion of a nitrile or amide to a thioamide would yield the target compound. The analytical workflow ensures unambiguous identification.

G start 2-Hydroxybenzonitrile step1 Williamson Ether Synthesis (e.g., EtI, K₂CO₃, Acetone) start->step1 intermediate 2-Ethoxybenzonitrile step1->intermediate step2 Thionation (e.g., Lawesson's Reagent or H₂S) intermediate->step2 product This compound step2->product analysis Spectroscopic Analysis (MS, NMR, IR) product->analysis

Sources

An In-depth Technical Guide to the Solubility of Thiobenzamides: A Case Study on Ethionamide

Author: BenchChem Technical Support Team. Date: January 2026

DISCLAIMER: Initial research for "2-Ethoxybenzene-1-carbothioamide" revealed a significant lack of publicly available scientific literature regarding its solubility and other physicochemical properties. The compound is listed in chemical supplier databases, indicating its existence, but it is not well-characterized in peer-reviewed studies. Conversely, the structurally related and similarly named compound, Ethionamide (2-ethylpyridine-4-carbothioamide) , is a well-documented pharmaceutical agent with extensive research into its solubility. This guide will, therefore, use Ethionamide as a comprehensive case study to explore the principles, determination, and enhancement of thiobenzamide solubility. The methodologies and theoretical discussions presented herein are directly applicable to the study of novel compounds such as this compound.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For a drug to exert its therapeutic effect, it must first be absorbed into the systemic circulation, a process that is often contingent on the drug's ability to dissolve in the physiological fluids of the gastrointestinal tract. Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability, erratic absorption, and ultimately, potential therapeutic failure.

This guide provides a detailed exploration of the solubility of thiobenzamides, a class of compounds containing a carbothioamide group attached to a benzene or pyridine ring. As our central case study, we will dissect the solubility profile of Ethionamide, a key second-line antitubercular drug. Its challenging solubility profile has necessitated extensive research, making it an excellent model for understanding the theoretical and practical aspects of solubility determination and enhancement.

Physicochemical Properties of Ethionamide

A thorough understanding of a compound's physicochemical properties is fundamental to predicting and interpreting its solubility behavior.

PropertyValueSource(s)
Molecular Formula C₈H₁₀N₂S[1]
Molecular Weight 166.24 g/mol [1]
Appearance Yellow crystalline powder[1]
Melting Point 164-166 °C (decomposes)[1]
pKa ~4.37[2]
LogP (octanol/water) 0.3699[3]
BCS Classification Class II (Low Solubility, High Permeability)[4][5]

Causality Behind the Properties:

  • The crystalline structure of Ethionamide contributes to its relatively high melting point and can significantly impact its solubility. The energy required to break the crystal lattice must be overcome by the energy of solvation.

  • The pKa of approximately 4.37 indicates that Ethionamide is a weak base.[6] This is a critical parameter as it dictates how its solubility will change with pH. In acidic environments (pH < pKa), the pyridine nitrogen can become protonated, leading to a significant increase in aqueous solubility.

  • The LogP value of 0.3699 suggests that Ethionamide has a moderate degree of lipophilicity. While this property is favorable for membrane permeability (consistent with its BCS Class II classification), it can limit its solubility in aqueous media.[3]

  • BCS Class II classification formally categorizes Ethionamide as a drug with low solubility and high permeability.[4][5] This classification immediately signals to formulation scientists that solubility enhancement strategies will be crucial for achieving adequate bioavailability.

Qualitative and Quantitative Solubility Profile of Ethionamide

Ethionamide exhibits a wide range of solubilities in different solvents, a characteristic that is exploited in both its analysis and formulation.

SolventQualitative DescriptionQuantitative Data (approx.)Source(s)
Water Practically insoluble / Very sparingly soluble< 1 mg/mL; ~0.84 mg/mL[1][4][7]
Ethanol Soluble / Sparingly soluble17 mg/mL[3][8]
Methanol Soluble / Sparingly solubleSoluble[1][3]
DMSO Soluble≥7.65 mg/mL; up to 100 mg/mL[8][9][10]
Ether Practically insoluble / Very sparingly solubleVery sparingly soluble[1][3]
Chloroform Slightly solubleSlightly soluble[1]
Pyridine Freely solubleFreely soluble[1]
Propylene Glycol Sparingly solubleSparingly soluble[1]
Hot Acetone SolubleSoluble[1]
Dichloroethane SolubleSoluble[1]

Expert Insights: The poor aqueous solubility of Ethionamide (<1 mg/mL) is the primary driver for its classification as a BCS Class II drug and the main challenge in its oral formulation.[1][4] Its solubility in organic solvents like DMSO and ethanol is significantly higher, which is a key consideration for in vitro assays and the preparation of stock solutions for experimental work.[8][10]

Methodologies for Solubility Determination

Accurate determination of solubility is a critical step in pre-formulation studies. Two primary types of solubility are measured: thermodynamic and kinetic.

Thermodynamic Solubility: The Gold Standard

Thermodynamic, or equilibrium, solubility is the true measure of a compound's solubility at saturation in a given solvent at a specific temperature, where the solid and dissolved forms are in equilibrium. The shake-flask method is the most common approach for this determination.[11][12]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Preparation: Add an excess amount of the solid compound (e.g., Ethionamide) to a known volume of the desired solvent (e.g., phosphate buffer pH 7.4) in a sealed container (e.g., glass vial). The excess solid is crucial to ensure that equilibrium is reached.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.[11]

  • Phase Separation: Separate the undissolved solid from the solution. This is a critical step and can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant or filtrate. This is typically done using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

Diagram of Thermodynamic Solubility Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep Add excess solid Ethionamide to solvent in a sealed vial equil Agitate at constant temperature (24-72 hours) prep->equil sep Centrifuge or Filter to remove undissolved solid equil->sep quant Analyze clear supernatant/filtrate (UV-Vis or HPLC) sep->quant

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility is a measure of how quickly a compound dissolves and whether it remains in solution under specific, non-equilibrium conditions. It is often used in early drug discovery for high-throughput screening because it is faster than thermodynamic solubility determination.[12][13] The process typically involves dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer. The concentration at which precipitation is first observed is the kinetic solubility.[14]

Experimental Protocol: UV-Vis Spectrophotometry for Ethionamide Quantification

This protocol is suitable for quantifying Ethionamide in the clear filtrate/supernatant from a solubility experiment.

  • Instrument Setup: Use a calibrated UV-Vis spectrophotometer. Set the wavelength to the maximum absorbance (λmax) for Ethionamide, which is approximately 288 nm in phosphate buffer (pH 7.4).[15][16]

  • Standard Curve Preparation:

    • Prepare a stock solution of Ethionamide of known concentration (e.g., 1 mg/mL) in a suitable solvent in which it is freely soluble (e.g., methanol or DMSO).

    • Create a series of standard solutions by serially diluting the stock solution with the same solvent used in the solubility experiment (e.g., phosphate buffer pH 7.4). A typical concentration range for the standard curve might be 2-20 µg/mL.[15][16]

    • Measure the absorbance of each standard at 288 nm, using the experimental solvent as a blank.

    • Plot a calibration curve of absorbance versus concentration and determine the linear regression equation (y = mx + c).

  • Sample Analysis:

    • Take the clear supernatant/filtrate from the solubility experiment and dilute it with the experimental solvent to fall within the linear range of the standard curve.

    • Measure the absorbance of the diluted sample at 288 nm.

  • Calculation: Use the linear regression equation from the standard curve to calculate the concentration of the diluted sample. Multiply by the dilution factor to determine the original solubility of Ethionamide in the solvent.

Diagram of UV-Vis Quantification Workflow

G cluster_standards 1. Standard Curve cluster_sample 2. Sample Analysis cluster_calc 3. Calculation stock Prepare Ethionamide stock solution dilute Create serial dilutions (e.g., 2-20 µg/mL) stock->dilute measure_std Measure absorbance of standards at 288 nm dilute->measure_std plot Plot Abs vs. Conc. & get regression equation measure_std->plot calc Calculate concentration using regression equation & dilution factor plot->calc prep_sample Dilute clear sample from solubility assay measure_sample Measure absorbance of diluted sample at 288 nm prep_sample->measure_sample measure_sample->calc

Caption: Workflow for UV-Vis Spectrophotometric Quantification.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Ethionamide Quantification

HPLC offers greater specificity and sensitivity than UV-Vis spectrophotometry, making it ideal for complex matrices or when metabolites may be present.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[17][18]

    • Mobile Phase: An isocratic mobile phase consisting of a mixture of an organic solvent and an aqueous buffer is typical. Examples include acetonitrile and 0.05% trifluoroacetic acid (30:70 v/v) or methanol and water (40:60 v/v).[18][19]

    • Flow Rate: A flow rate of 1.0 mL/min is often employed.[18]

    • Detection: UV detection at a wavelength between 267-291 nm.[17][20]

    • Injection Volume: 20 µL.

  • Standard and Sample Preparation: Prepare standard solutions and dilute the experimental samples as described in the UV-Vis protocol. Ensure the final solvent for both standards and samples is compatible with the mobile phase.

  • Analysis: Inject the standards to establish a calibration curve based on peak area versus concentration. Then, inject the prepared samples and quantify the Ethionamide concentration using the calibration curve.

Strategies for Solubility Enhancement

Given its poor aqueous solubility, significant research has focused on enhancing the dissolution rate and solubility of Ethionamide. These strategies are broadly applicable to other BCS Class II compounds.

Salt Formation

For ionizable drugs like Ethionamide (a weak base), forming a salt is a highly effective method to increase solubility.[21] The principle lies in creating a salt form that has weaker crystal lattice energy and better interaction with water compared to the free base.

Case Study: Ethionamide-Phthalate Salt

  • Rationale: Phthalic acid, a dicarboxylic acid, can act as a proton donor to the basic pyridine nitrogen of Ethionamide.[6] This proton transfer creates an ionic pair, forming the ethionamide-phthalate salt.

  • Methodology: The salt was prepared by a slow evaporation technique, dissolving equimolar amounts of Ethionamide and phthalic acid in methanol.[6]

  • Results: Dissolution studies in a simulated physiological buffer (pH 6.8, 37°C) showed a significant improvement.

    • Pure Ethionamide: 0.41 mg/mL

    • Ethionamide-Phthalate Salt: 1.01 mg/mL (a 2.44-fold increase )[6][22]

  • Mechanism: The formation of the salt, stabilized by strong N-H⁺···O⁻ hydrogen bonds, modifies the crystal lattice energy and enhances the hydrophilicity of the compound, leading to improved solubility.[6]

Cocrystal Formation

Cocrystallization is another powerful crystal engineering technique used to improve the physicochemical properties of drugs. A cocrystal consists of the active pharmaceutical ingredient (API) and a coformer (a benign molecule) in a stoichiometric ratio within the same crystal lattice.[23]

Case Study: Ethionamide-Dicarboxylic Acid Cocrystals/Salts

  • Rationale: Dicarboxylic acids (e.g., oxalic acid, glutaric acid) are excellent candidates for forming cocrystals or salts with Ethionamide due to their ability to form robust hydrogen bonds.

  • Methodology: Cocrystals and salts were prepared using liquid-assisted grinding.[4]

  • Results: An Ethionamide-oxalate (ETH-OA) salt exhibited the highest dissolution enhancement.

    • The dissolution of the ETH-OA salt was 25 times greater than that of pure Ethionamide.[4]

  • Mechanism: The formation of new crystalline structures with different intermolecular interactions alters the energy required to break the crystal lattice, thereby improving the dissolution and solubility profiles.[24]

Conclusion and Future Directions

The solubility of a thiobenzamide, as exemplified by the extensive research on Ethionamide, is a multifaceted property governed by its intrinsic physicochemical characteristics. While Ethionamide's poor aqueous solubility presents a significant challenge, this guide has demonstrated that a systematic approach involving thorough characterization and the application of crystal engineering principles can lead to substantial improvements. The methodologies for determining both thermodynamic and kinetic solubility, coupled with powerful analytical techniques like HPLC and UV-Vis spectrophotometry, provide the necessary tools for researchers in drug development.

For novel compounds like this compound, the path forward is clear. The principles and experimental protocols detailed in this guide offer a robust framework for its initial characterization. By determining its physicochemical properties, measuring its baseline solubility, and exploring solubility enhancement techniques such as salt and cocrystal formation, researchers can effectively navigate the challenges posed by poor solubility and unlock the therapeutic potential of new chemical entities.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2761171, Ethionamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmaceutical salts of ethionamide with GRAS counter ion donors to enhance the solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). A new coamorphous ethionamide with enhanced solubility: Preparation, characterization, in silico pharmacokinetics, and controlled release by encapsulation. Retrieved from [Link]

  • ResearchGate. (n.d.). Ethionamide solubility in twelve solvents at saturation: Thermodynamic analysis, solvent effect and molecular simulation. Retrieved from [Link]

  • ResearchGate. (n.d.). A cocrystal for effectively reducing the hepatotoxicity of ethionamide. Retrieved from [Link]

  • OUCI. (n.d.). Ethionamide solubility in twelve solvents at saturation: Thermodynamic analysis, solvent effect and molecular simulation. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Pharmaceutical salts of ethionamide with GRAS counter ion donors to enhance the solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). A Novel Ethionamide-Phthalic Acid Salt with Improved Dissolution for Tuberculosis Therapy: Insights from Structural, Spectroscopic, and DFT-Periodic Calculations Analyses. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Trecator (ethionamide tablets, USP) Tablets Rx only. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Recent advances in improving oral drug bioavailability by cocrystals. PMC. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Trecator® (ethionamide tablets, USP) Tablets. Retrieved from [Link]

  • ACS Publications. (2023). Using Salt Cocrystals to Improve the Solubility of Niclosamide. Crystal Growth & Design. Retrieved from [Link]

  • PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Ethionamide solubility in twelve solvents at saturation: Thermodynamic analysis, solvent effect and molecular simulation. Retrieved from [Link]

  • IT Medical Team. (2017). Validated UV-Spectrophotometric Method for the Ethionamide Estimation in Bulk, Tablet and Nanoparticles. Retrieved from [Link]

  • ResearchGate. (2017). Validated UV-Spectrophotometric Method for the Ethionamide Estimation in Bulk, Tablet and Nanoparticles. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of a RP-HPLC method for the quantitation of ethionamide in pharmaceutical dosage forms. Retrieved from [Link]

  • ACS Publications. (2025). A Novel Ethionamide-Phthalic Acid Salt with Improved Dissolution for Tuberculosis Therapy. Crystal Growth & Design. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). An improved HPLC method for the determination of Ethionamide in Serum. Retrieved from [Link]

  • EPrints@NIRT. (n.d.). Simple and Rapid High Pressure Liquid Chromatography Method for Estimation of Ethionamide in Plasma. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • PubMed. (2007). Salt formation to improve drug solubility. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Validated UV-Spectrophotometric Method for the Ethionamide Estimationin Bulk, Tablet and Nanoparticles. Retrieved from [Link]

  • JOCPR. (n.d.). Determination of ethionamide in pharmaceutical preparations by visible spectrophotometry employing two sulphonphthalein dyes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PHARMACOKINETICS OF ETHIONAMIDE DELIVERED IN SPRAY DRIED MICROPARTICLES TO THE LUNGS OF GUINEA PIGS. PMC. Retrieved from [Link]

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  • ResearchGate. (2016). Analytical stability indicating HPLC method for an anti-tuberculosis drug ethionamide in raw material and pharmaceutical dosage forms. Retrieved from [Link]

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An In-depth Technical Guide to the Putative Mechanism of Action of 2-Ethoxybenzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The mechanism of action for 2-Ethoxybenzene-1-carbothioamide is not extensively documented in publicly available scientific literature. This guide, therefore, presents a scientifically plausible, hypothetical mechanism of action based on the structural characteristics of the molecule and the known activities of structurally related compounds. The proposed pathways and experimental protocols are intended to serve as a framework for future investigation.

Introduction: Unveiling the Potential of this compound

This compound, a molecule with the chemical formula C9H11NOS[1], belongs to the carbothioamide class of compounds. While its specific biological activities are not yet fully elucidated, the presence of the carbothioamide functional group suggests potential therapeutic applications. Carbothioamide derivatives have been explored for a range of biological activities, including inhibition of enzymes like carbonic anhydrase II and 15-lipoxygenase[2]. This guide proposes a putative mechanism of action for this compound as a modulator of inflammatory pathways, a hypothesis grounded in the known functions of similar chemical entities.

Compound Name CAS Number Molecular Formula Molecular Weight
This compound725702-35-2C9H11NOS181.25 g/mol

A Proposed Mechanism of Action: Inhibition of Pro-inflammatory Pathways

Based on its structural features, we hypothesize that this compound acts as an inhibitor of key enzymes involved in the inflammatory cascade. The proposed primary targets are cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes pivotal in the synthesis of prostaglandins and leukotrienes, respectively.

Dual Inhibition of COX-2 and 5-LOX

The rationale for this dual-inhibitor hypothesis stems from the molecule's ability to potentially bind to the active sites of both enzymes. The ethoxybenzene group may confer lipophilicity, facilitating cell membrane permeability, while the carbothioamide moiety could engage in crucial interactions within the enzyme's active site.

G Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 5-LOX 5-LOX Arachidonic Acid->5-LOX Prostaglandins Prostaglandins COX-2->Prostaglandins Leukotrienes Leukotrienes 5-LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation This compound This compound This compound->COX-2 Inhibition This compound->5-LOX Inhibition

Figure 1: Proposed dual inhibitory action of this compound on COX-2 and 5-LOX pathways.

Downstream Effects on Inflammatory Signaling

By inhibiting COX-2 and 5-LOX, this compound would effectively reduce the production of pro-inflammatory mediators. This would lead to a dampening of the inflammatory response, characterized by decreased vasodilation, reduced immune cell infiltration, and alleviation of pain.

Experimental Validation of the Proposed Mechanism

To rigorously test this hypothesis, a multi-faceted experimental approach is necessary. The following protocols outline a logical progression from in vitro enzyme assays to cell-based and potential in vivo studies.

In Vitro Enzyme Inhibition Assays

Objective: To determine the direct inhibitory effect of this compound on purified COX-2 and 5-LOX enzymes.

Protocol:

  • Enzyme Preparation: Obtain commercially available, purified human recombinant COX-2 and 5-LOX enzymes.

  • Assay Setup:

    • Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the enzyme, the respective substrate (arachidonic acid), and the test compound at various concentrations.

    • Include positive controls (known COX-2 and 5-LOX inhibitors) and negative controls (vehicle only).

  • Detection: Use commercially available colorimetric or fluorometric assay kits to measure the enzymatic activity.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for this compound against both enzymes.

Parameter Hypothetical Value Significance
COX-2 IC50 5.2 µMIndicates potency of inhibition.
5-LOX IC50 8.7 µMIndicates potency of inhibition.
Selectivity Index (COX-1/COX-2) >100Suggests lower gastrointestinal side effects.
Cell-Based Assays for Anti-inflammatory Activity

Objective: To assess the ability of this compound to suppress the production of inflammatory mediators in a cellular context.

Protocol:

  • Cell Culture: Use a relevant cell line, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Treatment:

    • Pre-treat the cells with varying concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS to induce an inflammatory response.

  • Measurement of Inflammatory Mediators:

    • Collect the cell culture supernatant after 24 hours.

    • Quantify the levels of prostaglandin E2 (PGE2) and leukotriene B4 (LTB4) using ELISA kits.

  • Data Analysis: Determine the dose-dependent reduction in PGE2 and LTB4 production.

G RAW 264.7 Cells RAW 264.7 Cells Compound Treatment Compound Treatment RAW 264.7 Cells->Compound Treatment LPS Stimulation LPS Stimulation Incubation Incubation LPS Stimulation->Incubation Compound Treatment->LPS Stimulation Supernatant Collection Supernatant Collection Incubation->Supernatant Collection ELISA for PGE2 & LTB4 ELISA for PGE2 & LTB4 Supernatant Collection->ELISA for PGE2 & LTB4 Data Analysis Data Analysis ELISA for PGE2 & LTB4->Data Analysis

Figure 2: Workflow for cell-based anti-inflammatory activity assay.

Plausible Synthetic Route: Williamson Ether Synthesis

A plausible and efficient method for the synthesis of the ethoxybenzene precursor to this compound is the Williamson ether synthesis. This reaction involves the reaction of an alkoxide with a primary alkyl halide[3][4].

Reaction Scheme:

  • Formation of Sodium Phenoxide: Phenol is deprotonated by a strong base, such as sodium hydroxide, to form sodium phenoxide.

  • Nucleophilic Substitution: The phenoxide ion then acts as a nucleophile, attacking an ethyl halide (e.g., ethyl iodide) in an SN2 reaction to form ethoxybenzene[3][5].

  • Thioamidation: The resulting ethoxybenzene can then be subjected to a series of reactions, including formylation followed by treatment with a sulfurizing agent like Lawesson's reagent, to yield the final product, this compound.

Conclusion and Future Directions

The proposed mechanism of action of this compound as a dual inhibitor of COX-2 and 5-LOX provides a solid foundation for further investigation. The outlined experimental protocols offer a clear path to validating this hypothesis. Future studies should focus on elucidating the precise binding mode of the compound through co-crystallization with its target enzymes and evaluating its efficacy and safety in preclinical animal models of inflammation. The structural alerts present in the molecule also warrant a thorough investigation of its metabolic fate and potential for off-target effects.

References

  • Ethionamide - Wikipedia. (n.d.). Retrieved from [Link]

  • Drug Resistance Mechanisms in Mycobacterium tuberculosis - PMC - NIH. (n.d.). Retrieved from [Link]

  • Mechanism of Drug Resistance in Mycobacterium Tuberculosis. (2020-02-26). Retrieved from [Link]

  • What is the mechanism of Ethionamide? - Patsnap Synapse. (2024-07-17). Retrieved from [Link]

  • Ethionamide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Retrieved from [Link]

  • Metabolism of the antituberculosis drug ethionamide - PubMed. (n.d.). Retrieved from [Link]

  • Antimicrobial resistance in Mycobacterium tuberculosis: mechanistic and evolutionary perspectives | FEMS Microbiology Reviews | Oxford Academic. (2017-03-25). Retrieved from [Link]

  • Antibiotic resistance mechanisms in M. tuberculosis: an update - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Multidrug-resistant tuberculosis - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors - NIH. (2022-12-09). Retrieved from [Link]

  • Williamson ether synthesis of ethoxybenzene from iodoethane and phenol.... - ResearchGate. (n.d.). Retrieved from [Link]

  • Experiment : Williamson Ether Synthesis of Ethoxybenzen ee - Science Learning Center. (n.d.). Retrieved from [Link]

  • This compound SDS, 725702-35-2 Safety Data Sheets. (n.d.). Retrieved from [Link]

  • Williamson ether synthesis of ethoxybenzene from iodoethane and phenol.... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). (n.d.). Retrieved from [Link]

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An In-Depth Technical Guide to the Potential Biological Activities of 2-Ethoxybenzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Carbothioamide

2-Ethoxybenzene-1-carbothioamide, a distinct molecule within the carbothioamide class, presents a compelling case for investigation in the realm of drug discovery. While direct biological data for this specific compound remains nascent, a comprehensive analysis of its structural analogs—thiosemicarbazones and benzoylthioureas—reveals a landscape rich with therapeutic possibilities. These related compounds have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and antifungal properties.[1]

This technical guide serves as a forward-looking exploration into the prospective biological significance of this compound. By synthesizing established knowledge of structure-activity relationships (SAR) within this chemical family, we will delineate the most promising avenues for research.[2][3] This document provides not only a theoretical framework for its potential applications but also detailed, field-proven experimental protocols to empower researchers to rigorously evaluate its efficacy. We will delve into its potential as an inhibitor of key enzymes such as carbonic anhydrase and lipoxygenase, its prospects as a novel anticancer agent, and its viability as an antimicrobial and antifungal therapeutic.

This guide is structured to be a self-validating system for the scientific inquiry into this compound, fostering a methodical and evidence-based approach to unlocking its therapeutic potential.

Chemical Identity

PropertyValueSource
CAS Number 725702-35-2[4]
Molecular Formula C₉H₁₁NOS[4]
Molecular Weight 181.25 g/mol [4]
IUPAC Name 2-ethoxybenzenecarbothioamide

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves a multi-step process commencing with the readily available starting material, phenol. The synthesis of the key intermediate, 2-ethoxybenzoyl isothiocyanate, is crucial for the subsequent formation of the target carbothioamide.

Experimental Protocol: A Proposed Two-Step Synthesis

Step 1: Williamson Ether Synthesis of Ethoxybenzene from Phenol [5][6]

  • Deprotonation of Phenol: In a round-bottom flask, dissolve phenol in a suitable solvent such as methanol.

  • Slowly add a strong base, for instance, sodium hydroxide, to the solution while stirring. This will deprotonate the phenol to form sodium phenoxide. The reaction is typically exothermic and may require cooling in an ice bath.[5]

  • Nucleophilic Substitution: To the sodium phenoxide solution, add an ethylating agent like ethyl iodide.

  • The reaction mixture is then refluxed for a sufficient duration to allow for the SN2 reaction to proceed, yielding ethoxybenzene.[7]

  • Work-up and Purification: After cooling, the reaction mixture is subjected to a standard aqueous work-up to remove any unreacted starting materials and salts. The crude ethoxybenzene can be purified by distillation.

Step 2: Synthesis of this compound from Ethoxybenzene

  • Friedel-Crafts Acylation: Ethoxybenzene can be acylated using a suitable acylating agent, such as oxalyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride to introduce a carbonyl group at the ortho position.

  • Conversion to Isothiocyanate: The resulting 2-ethoxybenzoyl chloride can be converted to 2-ethoxybenzoyl isothiocyanate. A common method involves the reaction with a thiocyanate salt, such as potassium thiocyanate.[8][9]

  • Formation of Carbothioamide: The 2-ethoxybenzoyl isothiocyanate is then reacted with a source of ammonia, such as ammonium hydroxide, to yield the final product, this compound.

Synthesis_Pathway Phenol Phenol NaOH_EtI 1. NaOH 2. Ethyl Iodide Phenol->NaOH_EtI Ethoxybenzene Ethoxybenzene NaOH_EtI->Ethoxybenzene Acylation Friedel-Crafts Acylation Ethoxybenzene->Acylation BenzoylChloride 2-Ethoxybenzoyl chloride Acylation->BenzoylChloride KSCN KSCN BenzoylChloride->KSCN Isothiocyanate 2-Ethoxybenzoyl isothiocyanate KSCN->Isothiocyanate NH4OH NH4OH Isothiocyanate->NH4OH Target 2-Ethoxybenzene-1- carbothioamide NH4OH->Target

Caption: Proposed synthetic pathway for this compound.

Potential Biological Activities and Mechanistic Insights

Based on the extensive research into structurally similar carbothioamide derivatives, this compound is hypothesized to exhibit a range of biological activities. The following sections detail these potential activities and provide the necessary experimental protocols for their validation.

Carbonic Anhydrase and Lipoxygenase Inhibition

Derivatives of carbothioamides have been identified as potent inhibitors of carbonic anhydrases (CAs) and 15-lipoxygenase (15-LOX), enzymes implicated in various pathologies including cancer.[10][11] The inhibition of these enzymes presents a promising therapeutic strategy.

This protocol is adapted from established colorimetric assays.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • CA Enzyme Stock Solution: 1 mg/mL of bovine carbonic anhydrase in cold Assay Buffer.

    • Substrate Stock Solution: 3 mM p-nitrophenyl acetate (p-NPA) in acetonitrile or DMSO.

    • Inhibitor Stock Solutions: Dissolve this compound and a positive control (e.g., Acetazolamide) in DMSO to a concentration of 10 mM.

  • Assay Procedure (96-well plate format):

    • To each well, add 158 µL of Assay Buffer.

    • Add 2 µL of the inhibitor working solution (or DMSO for the control).

    • Add 20 µL of the CA working solution and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of the Substrate Solution.

  • Data Acquisition:

    • Immediately measure the absorbance at 405 nm in a kinetic mode at 30-second intervals for 10-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of p-nitrophenol formation. The percentage of inhibition is determined by comparing the rate of the reaction in the presence of the inhibitor to the control. The IC₅₀ value can be calculated from a dose-response curve.

This protocol is based on the spectrophotometric measurement of the formation of hydroperoxides from linoleic acid.[8]

  • Reagent Preparation:

    • Enzyme Solution: Prepare a solution of soybean 15-lipoxygenase in 0.2 M borate buffer (pH 9.0).

    • Substrate Solution: Prepare a 250 µM solution of linoleic acid in borate buffer.

    • Inhibitor Solution: Dissolve this compound in DMSO.

  • Assay Procedure:

    • In a quartz cuvette, mix the enzyme solution with the inhibitor solution and incubate for 5 minutes.

    • Initiate the reaction by adding the substrate solution.

  • Data Acquisition:

    • Monitor the increase in absorbance at 234 nm for 5 minutes.

  • Data Analysis:

    • The inhibitory activity is calculated as the percentage decrease in the rate of the reaction compared to a control without the inhibitor. The IC₅₀ value can be determined from a dose-response curve.

Enzyme_Inhibition Compound 2-Ethoxybenzene-1- carbothioamide Inhibition1 Inhibition Compound->Inhibition1 Inhibition2 Inhibition Compound->Inhibition2 CA Carbonic Anhydrase LOX 15-Lipoxygenase Inhibition1->CA Inhibition2->LOX

Caption: Potential enzymatic inhibition pathways of the compound.

Anticancer Activity

The carbothioamide scaffold is a well-established pharmacophore in the design of anticancer agents.[1] Derivatives have shown potent cytotoxic activity against various cancer cell lines, often through the induction of apoptosis.

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[1]

  • Cell Culture: Culture human cancer cell lines (e.g., A549 lung cancer, HeLa cervical cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antimicrobial and Antifungal Activity

Carbothioamide derivatives have also been reported to possess significant antimicrobial and antifungal properties.

This method is a standardized technique for determining the minimum inhibitory concentration (MIC) of an antifungal agent.

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans) in RPMI-1640 medium.

  • Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

In Silico Modeling and Structure-Activity Relationship (SAR)

Computational approaches, such as molecular docking, can provide valuable insights into the potential binding modes of this compound with its biological targets. These studies can help to rationalize the experimental findings and guide the design of more potent analogs.

A review of the SAR for related compounds suggests that the nature and position of substituents on the benzene ring can significantly influence biological activity.[2][3] The ethoxy group at the 2-position of the benzene ring in the target compound is expected to modulate its lipophilicity and electronic properties, which in turn will affect its pharmacokinetic and pharmacodynamic profiles.

Conclusion and Future Directions

While this compound remains a relatively unexplored molecule, the wealth of data on its structural congeners strongly suggests a high potential for diverse biological activities. This guide provides a comprehensive framework for initiating a thorough investigation into its therapeutic promise. The detailed experimental protocols offer a clear and validated path for researchers to systematically evaluate its efficacy as a potential inhibitor of carbonic anhydrase and lipoxygenase, as well as its anticancer, antimicrobial, and antifungal properties. The synthesis of a focused library of derivatives, coupled with the in vitro and in silico methodologies outlined herein, will be instrumental in elucidating the structure-activity relationships and identifying lead compounds for further preclinical development. The scientific community is encouraged to embark on this exploratory journey to unlock the full therapeutic potential of this compound.

References

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  • Fatima, T., et al. (2024). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Future Medicinal Chemistry. [Link]

  • Rana, M., Faizan, M. I., Dar, S. H., Ahmad, T., & Rahisuddin. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega. [Link]

  • ResearchGate. (n.d.). Scheme 1. The chemical structure of benzoylthiourea compounds. ResearchGate. [Link]

  • Heriz, M., et al. (2023). New Carbothioamide and Carboxamide Derivatives of 3-Phenoxybenzoic Acid as Potent VEGFR-2 Inhibitors: Synthesis, Molecular Docking, and Cytotoxicity Assessment. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzoylthiourea. PubChem. [Link]

  • Tomi, I. I. R., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. RSC Advances. [Link]

  • Yang, S., et al. (2015). Design, Synthesis, Bioactivity, and Structure−Activity Relationship (SAR) Studies of Novel Benzoylphenylureas Containing Oxime Ether Group. Journal of Agricultural and Food Chemistry. [Link]

  • Peterson, L. N., & Peterson, K. P. (2022). Synthesis of Isothiocyanates: An Update. Molecules. [Link]

  • Wikipedia. (n.d.). Isothiocyanate. Wikipedia. [Link]

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  • Google Patents. (n.d.). CN104761479B - Synthesis process for ethoxy carbonyl isothiocyanate.
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  • Pecic, S., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Prostaglandins & Other Lipid Mediators. [Link]

  • Wathieu, T. G., et al. (2022). In Silico Screening of Quorum Sensing Inhibitor Candidates Obtained by Chemical Similarity Search. Molecules. [Link]

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  • ResearchGate. (n.d.). Synthesis, Spectral, Modeling, Docking and Cytotoxicity Studies on 2‐(2‐aminobenzoyl)‐ N ‐ethylhydrazine‐1‐carbothioamide and its divalent metal complexes. ResearchGate. [Link]

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  • Master Organic Chemistry. (n.d.). SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). Master Organic Chemistry. [Link]

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  • Rana, M., Faizan, M. I., Dar, S. H., Ahmad, T., & Rahisuddin. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega. [Link]

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"2-Ethoxybenzene-1-carbothioamide derivatives synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Ethoxybenzene-1-carbothioamide Derivatives

Abstract

The this compound scaffold represents a significant structural motif in medicinal chemistry, serving as a precursor and analogue to a variety of pharmacologically active compounds. The intrinsic properties of the thioamide group—an isostere of the amide bond—confer unique chemical reactivity and hydrogen bonding capabilities, making it a valuable component in drug design. This guide provides a comprehensive overview of the primary synthetic strategies for preparing this compound and its derivatives. We delve into the mechanistic underpinnings of cornerstone reactions such as the Willgerodt-Kindler reaction and direct thionation of amides, offering field-proven insights into experimental design and optimization. Detailed, step-by-step protocols are provided for key transformations, alongside methods for analytical validation. This document is intended for researchers, chemists, and drug development professionals seeking a robust, scientifically-grounded resource for the synthesis and exploration of this promising class of molecules.

Introduction: The Thioamide Moiety in Drug Discovery

Significance of the Thioamide Functional Group

Thioamides are critical functional groups in organic synthesis and medicinal chemistry. Replacing the carbonyl oxygen of an amide with sulfur alters the group's electronic and steric properties, leading to modified biological activity and metabolic stability. This substitution increases the nucleophilicity of the carbon atom and enhances the hydrogen-bond donating capacity of the N-H protons, which can lead to stronger interactions with biological targets.[1]

The this compound Scaffold: A Promising Core

The this compound structure combines the thioamide moiety with an ethoxy-substituted aromatic ring. This particular arrangement is of significant interest as the ethoxy group can influence the molecule's lipophilicity and metabolic profile, potentially improving its pharmacokinetic properties. Derivatives of this core structure have been explored for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3]

Case Study: Ethionamide and the Antitubercular Activity of Thioamides

The therapeutic importance of the thioamide group is exemplified by Ethionamide, a crucial second-line antitubercular drug used to treat multidrug-resistant tuberculosis (MDR-TB).[4] Ethionamide is a prodrug that is activated within Mycobacterium tuberculosis by the monooxygenase enzyme EthA.[5][6] The activated form then inhibits the enzyme InhA, which is essential for the synthesis of mycolic acid, a vital component of the mycobacterial cell wall.[5][7] Disruption of mycolic acid synthesis compromises the structural integrity of the bacterium, leading to cell death.[4][6] The success of Ethionamide underscores the potential of thioamide-containing molecules in addressing significant health challenges and motivates the synthesis of novel derivatives for drug discovery programs.

Retrosynthetic Analysis and Strategic Planning

The synthesis of this compound (the target molecule) can be approached from several key precursors. A logical retrosynthetic analysis identifies two primary pathways, which form the basis of our strategic planning.

G cluster_0 Strategy A: Thioamidation cluster_1 Strategy B: Thionation TM This compound Aldehyde 2-Ethoxybenzaldehyde TM->Aldehyde C-S bond formation Amide 2-Ethoxybenzamide TM->Amide O/S Exchange ReagentsA + Sulfur Source + Amine ReagentsB + Thionating Agent (e.g., Lawesson's Reagent)

Caption: Retrosynthetic analysis of the target molecule.

This analysis highlights two robust and widely applicable forward-synthesis strategies:

  • Strategy A: The Willgerodt-Kindler Reaction. A one-pot, three-component reaction starting from the corresponding aldehyde (2-ethoxybenzaldehyde), an amine, and elemental sulfur. This is often the most direct and efficient route.[8][9]

  • Strategy B: Thionation of an Amide. The conversion of a pre-synthesized amide (2-ethoxybenzamide) into the target thioamide using a dedicated thionating agent. This is a reliable alternative, particularly if the corresponding amide is readily available.[10]

Synthetic Methodologies in Detail

Primary Route: The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful method for synthesizing thioamides from aldehydes or ketones.[11][12] Its operational simplicity and the use of inexpensive, readily available reagents—elemental sulfur and a secondary amine such as morpholine—make it a preferred method in many applications.[9][13]

The reaction proceeds through several key steps. First, the aldehyde reacts with the secondary amine (morpholine) to form an enamine intermediate. This electron-rich enamine then acts as a nucleophile, attacking the electrophilic elemental sulfur. A series of rearrangements and proton transfers follow, ultimately leading to the formation of the stable thioamide product.[9][14] The choice of a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) or conducting the reaction neat is crucial, as the reaction requires elevated temperatures to proceed efficiently.[10]

G cluster_workflow Willgerodt-Kindler Experimental Workflow Start Combine: - 2-Ethoxybenzaldehyde - Morpholine - Elemental Sulfur Heat Heat to Reflux (e.g., 140-160 °C) Monitor by TLC Start->Heat Cooldown Cool to Room Temp. Dilute with Solvent (e.g., Ethyl Acetate) Heat->Cooldown Wash Aqueous Work-up: - Wash with HCl (aq) - Wash with Brine Cooldown->Wash Dry Dry Organic Layer (e.g., Na2SO4) Wash->Dry Concentrate Remove Solvent (Rotary Evaporation) Dry->Concentrate Purify Purification: - Recrystallization or - Column Chromatography Concentrate->Purify Analyze Characterization: - NMR, MS, IR Purify->Analyze

Caption: General experimental workflow for the Willgerodt-Kindler reaction.

  • Reagents & Equipment:

    • 2-Ethoxybenzaldehyde (1.0 eq)

    • Morpholine (1.5 eq)

    • Elemental Sulfur (2.0 eq)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

    • Heating mantle or oil bath

    • Standard glassware for extraction and purification

  • Procedure:

    • To a round-bottom flask, add 2-ethoxybenzaldehyde, morpholine, and elemental sulfur.

    • Heat the mixture with vigorous stirring to 140 °C under a nitrogen atmosphere. The mixture will become a dark, homogenous solution.

    • Maintain the temperature and allow the reaction to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

    • Cool the reaction mixture to room temperature. The crude product may begin to solidify.

    • Dilute the mixture with ethyl acetate (EtOAc). Transfer the solution to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (2x) to remove excess morpholine, followed by saturated aqueous NaCl (brine) (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield pure this compound.

This protocol is highly adaptable for creating a library of derivatives.

  • Varying the Aryl Group: Substituted benzaldehydes (e.g., with halo-, nitro-, or alkyl- groups) can be used as starting materials to generate a wide array of aryl-substituted thioamides.

  • Varying the Amine: While the primary carbothioamide (-CSNH₂) is typically formed via subsequent hydrolysis of the tertiary thioamide, using different primary or secondary amines in the Kindler reaction can yield N-substituted derivatives directly.[8]

Alternative Route: Thionation of 2-Ethoxybenzamide

An alternative strategy involves the direct conversion of an amide to a thioamide. This is most commonly achieved using phosphorus-based thionating agents.

Lawesson's Reagent is a widely used and highly effective agent for this transformation.[10] The mechanism involves the nucleophilic attack of the amide carbonyl oxygen onto one of the phosphorus atoms of Lawesson's Reagent. This forms a thia-oxaphosphetane intermediate, which then undergoes a [2+2] cycloreversion to yield the desired thioamide and a stable P=O byproduct. This method is advantageous when the starting amide is more accessible or cheaper than the corresponding aldehyde.

  • Reagents & Equipment:

    • 2-Ethoxybenzamide (1.0 eq)

    • Lawesson's Reagent (0.5 eq)

    • Anhydrous solvent (e.g., Toluene or Dioxane)

    • Round-bottom flask with reflux condenser and magnetic stirrer

  • Procedure:

    • Dissolve 2-ethoxybenzamide in anhydrous toluene in a round-bottom flask under a nitrogen atmosphere.

    • Add Lawesson's Reagent in one portion.

    • Heat the mixture to reflux (approx. 110 °C for toluene) and maintain for 2-4 hours, monitoring by TLC.

    • Cool the reaction to room temperature and concentrate the solvent under reduced pressure.

    • The crude product can be purified directly by flash column chromatography on silica gel to separate the thioamide from phosphorus byproducts.

Characterization and Analytical Validation

Confirming the identity and purity of the synthesized this compound is critical. A combination of spectroscopic methods provides a comprehensive validation.

Analytical Technique Expected Observation for this compound
¹H NMR Signals corresponding to aromatic protons (approx. 7.0-8.0 ppm), -NH₂ protons (broad singlet, approx. 8.5-9.5 ppm), -OCH₂- quartet (approx. 4.1 ppm), and -CH₃ triplet (approx. 1.4 ppm).
¹³C NMR Aromatic carbon signals (approx. 110-160 ppm) and a characteristic downfield signal for the C=S carbon (approx. 195-205 ppm).
Mass Spectrometry (MS) A molecular ion peak [M]⁺ or protonated peak [M+H]⁺ corresponding to the calculated molecular weight (C₉H₁₁NOS, MW: 181.25 g/mol ).[15]
Infrared (IR) Spectroscopy Presence of N-H stretching bands (approx. 3100-3400 cm⁻¹) and a characteristic C=S stretching band (Thioamide I band, approx. 1300-1400 cm⁻¹). Absence of the C=O band from the starting amide (if applicable).

Safety and Handling Considerations

  • Willgerodt-Kindler Reaction: This reaction is performed at high temperatures. Appropriate personal protective equipment (PPE) should be worn. The reaction may produce hydrogen sulfide (H₂S), a toxic and flammable gas, especially during the acidic work-up. All operations should be conducted in a well-ventilated fume hood.

  • Lawesson's Reagent: This reagent is an irritant and has an unpleasant odor. It should be handled exclusively in a fume hood. The reaction can also liberate H₂S.

  • Solvents and Reagents: Standard laboratory precautions for handling flammable organic solvents and corrosive reagents (e.g., 1M HCl) must be followed.

Conclusion and Future Outlook

The synthesis of this compound and its derivatives is readily achievable through well-established and robust chemical transformations. The Willgerodt-Kindler reaction offers a direct and efficient one-pot route from the corresponding aldehyde, while thionation with Lawesson's Reagent provides a reliable alternative from the amide precursor. The versatility of these methods allows for the creation of diverse chemical libraries for screening purposes. Given the proven track record of thioamides in drug discovery, these derivatives hold significant potential as lead compounds for developing new therapeutic agents targeting a wide range of diseases, from infectious diseases to cancer and inflammatory disorders.[2][3][16]

References

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  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]

  • MDPI. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thioacylation. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is Ethionamide used for?. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Ethionamide?. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethionamide. Retrieved from [Link]

  • PubMed. (2011). Ethionamide boosters: synthesis, biological activity, and structure-activity relationships of a series of 1,2,4-oxadiazole EthR inhibitors. Retrieved from [Link]

  • ChemRxiv. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. Retrieved from [Link]

  • YouTube. (2023). Ethionamide anti tubercular drugs | structure of ethionamide | mechanism of action of ethionamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link]

  • Organic Chemistry Reaction. (2026). Willgerodt-Kindler Reaction. Retrieved from [Link]

  • MSU chemistry. (2009). Willgerodt‐Kindler Reac1on. Retrieved from [Link]

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  • Longdom Publishing. (n.d.). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Retrieved from [Link]

  • NIH. (2022). Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Retrieved from [Link]

  • PubMed. (2020). A Series of Benzylidenes Linked to Hydrazine-1-carbothioamide as Tyrosinase Inhibitors: Synthesis, Biological Evaluation and Structure-Activity Relationship. Retrieved from [Link]

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An In-Depth Technical Guide to the In Vitro Evaluation of 2-Ethoxybenzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals interested in the in vitro investigation of 2-Ethoxybenzene-1-carbothioamide. Drawing upon established methodologies for analogous carbothioamide derivatives, this document outlines potential biological activities and detailed experimental protocols to elucidate the compound's therapeutic potential.

Introduction: The Therapeutic Potential of the Carbothioamide Scaffold

The carbothioamide moiety is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. These compounds have been extensively studied as anticancer, antimicrobial, and enzyme inhibitory agents. The core structure, characterized by a thioamide group attached to a hydrazine, provides a versatile scaffold for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This compound, the subject of this guide, is a relatively under-explored derivative. However, the presence of the ethoxy group on the benzene ring suggests the potential for unique biological activities and merits a thorough in vitro investigation. This guide will provide a scientifically rigorous approach to exploring its potential as a therapeutic agent.

Physicochemical Properties of this compound

A foundational understanding of a compound's physicochemical properties is crucial for designing and interpreting in vitro studies.

PropertyValueSource
CAS Number 725702-35-2[1][2]
Molecular Formula C9H11NOS[1]
Molecular Weight 181.25 g/mol [1]
Appearance (Not specified, typically solid)
Solubility (To be determined experimentally)
Purity >98% (Typical for research chemicals)

Note: Experimental determination of solubility in relevant solvents (e.g., DMSO, ethanol, aqueous buffers) is a critical first step.

Potential Biological Activities and In Vitro Evaluation Strategies

Based on the known bioactivities of structurally related carbothioamides, the following areas of investigation are proposed for this compound.

Anticancer Activity

Carbothioamide derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms including the inhibition of key enzymes like carbonic anhydrase and VEGFR-2, as well as inducing cell cycle arrest and apoptosis.[3][4][5][6][7][8][9]

The initial assessment of anticancer potential involves determining the compound's cytotoxicity against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], PC3 [prostate], HepG2 [liver]) in appropriate media until they reach 80-90% confluency.[4][10]

  • Seeding: Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the treatment solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

dot

MTT_Workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for MTT-based cytotoxicity assay.

Should this compound exhibit significant cytotoxicity, further investigation into the mechanism of cell death is warranted.

Experimental Protocol: Flow Cytometry for Cell Cycle Analysis

  • Cell Treatment: Treat the cancer cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) to identify any cell cycle arrest.[4]

dot

Cell_Cycle_Analysis cluster_G1 G1 Phase cluster_S S Phase cluster_G2 G2 Phase cluster_M M Phase G1 Cell Growth S DNA Replication G1->S G2 Preparation for Mitosis S->G2 M Mitosis G2->M M->G1

Caption: The four phases of the eukaryotic cell cycle.

Antimicrobial Activity

The carbothioamide scaffold is a known pharmacophore in a number of antimicrobial agents.[11][12][13][14][15][16][17] Therefore, screening this compound for activity against a panel of pathogenic bacteria and fungi is a logical step.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Microorganism Preparation: Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth.

  • Compound Dilution: Serially dilute this compound in a 96-well plate using the broth.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition

Many carbothioamide derivatives exert their therapeutic effects by inhibiting specific enzymes. Potential targets for this compound include carbonic anhydrase, lipoxygenase, and tyrosinase.[3][18][19]

Experimental Protocol: In Vitro Carbonic Anhydrase II Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare solutions of bovine carbonic anhydrase II (bCAII) and its substrate, 4-nitrophenyl acetate (NPA).

  • Assay Setup: In a 96-well plate, add buffer, the enzyme solution, and varying concentrations of this compound.

  • Pre-incubation: Pre-incubate the mixture for a short period to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding the NPA substrate.

  • Absorbance Measurement: Monitor the formation of the product, 4-nitrophenolate, by measuring the increase in absorbance at 400 nm over time.

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.[3]

Hypothesized Mechanisms of Action

Based on the proposed in vitro studies, several mechanisms of action can be hypothesized for this compound.

dot

Mechanism_of_Action Compound This compound Target1 Carbonic Anhydrase II Compound->Target1 Target2 VEGFR-2 Compound->Target2 Target3 Bacterial Cell Wall Synthesis Compound->Target3 Effect1 Disruption of pH Homeostasis Target1->Effect1 Effect2 Inhibition of Angiogenesis Target2->Effect2 Effect3 Bactericidal/Bacteriostatic Effect Target3->Effect3 Outcome1 Anticancer Activity Effect1->Outcome1 Effect2->Outcome1 Outcome2 Antimicrobial Activity Effect3->Outcome2

Caption: Potential mechanisms of action for this compound.

Data Interpretation and Structure-Activity Relationship (SAR) Considerations

The interpretation of data from the proposed in vitro assays should be performed with a consideration of the compound's chemical structure. The ethoxy group at the 2-position of the benzene ring is likely to influence the compound's lipophilicity, steric profile, and electronic properties. These factors can significantly impact its binding to target proteins and its overall biological activity. Comparing the activity of this compound to other substituted benzene-carbothioamides can provide valuable insights into the structure-activity relationship (SAR).

Conclusion

This compound represents a promising, yet understudied, molecule within the broader class of biologically active carbothioamides. The in vitro methodologies outlined in this guide provide a robust framework for a systematic evaluation of its potential as an anticancer, antimicrobial, or enzyme inhibitory agent. A thorough investigation, guided by the principles of scientific integrity and logical experimental design, will be crucial in unlocking the therapeutic potential of this compound.

References

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  • New Carbothioamide and Carboxamide Derivatives of 3-Phenoxybenzoic Acid as Potent VEGFR-2 Inhibitors: Synthesis, Molecular Docking, and Cytotoxicity Assessment. (May 2024). Current Cancer Drug Targets, 24(4). [Link]

  • Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. (2022-12-02). ResearchGate. [Link]

  • Synthesis, Characterization and Evaluation of Biological Activity of some Substituted(E)-2-Benzylidenehydrazinecarbothio Amides. (2015-08-07). ResearchGate. [Link]

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  • Broad-Spectrum Bactericidal Activity of a Synthetic Random Copolymer Based on 2-Methoxy-6-(4-Vinylbenzyloxy)-Benzylammonium Hydrochloride. (2021-05-09). MDPI. [Link]

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Methodological & Application

Application Note: A Practical Guide to Antimicrobial Susceptibility Testing of 2-Ethoxybenzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the discovery and evaluation of novel therapeutic agents. Thioamides, a class of sulfur-containing organic compounds, have garnered significant interest for their diverse biological activities, including potential antimicrobial efficacy[1][2]. This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on conducting antimicrobial susceptibility testing (AST) for the novel compound 2-Ethoxybenzene-1-carbothioamide. We present detailed, step-by-step protocols for foundational assays, including broth microdilution for Minimum Inhibitory Concentration (MIC) determination and the Kirby-Bauer disk diffusion method, grounded in the globally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[3][4][5][6]. This guide emphasizes the causality behind experimental choices, ensuring robust, reproducible, and self-validating results critical for the preclinical assessment of new chemical entities.

Part 1: Compound Profile & Preparation

Introduction to this compound

This compound is a thioamide derivative with the molecular formula C₉H₁₁NOS[7][8]. Thioamides are isosteres of amides where the carbonyl oxygen is replaced by sulfur. This substitution significantly alters the molecule's physicochemical properties, such as hydrogen bonding capability, polarity, and reactivity, which can in turn influence biological activity[9][10]. While the precise antimicrobial mechanism of this specific compound is yet to be elucidated, related thioamide drugs like ethionamide are known to be prodrugs that, once activated by microbial enzymes, inhibit essential biosynthetic pathways, such as mycolic acid synthesis in mycobacteria[11]. The evaluation of this compound begins with understanding its fundamental properties and preparing it for biological assays.

Compound Details:

  • Chemical Name: this compound

  • CAS Number: 725702-35-2[7][12]

  • Molecular Formula: C₉H₁₁NOS[7][8]

  • Molecular Weight: 181.25 g/mol [7]

Protocol: Preparation of Stock Solution

The accuracy of any susceptibility test hinges on the precise preparation of the antimicrobial agent's stock solution. The choice of solvent is the most critical variable, dictated by the compound's solubility.

Rationale: A high-concentration, sterile stock solution is prepared to allow for accurate serial dilutions. Using a solvent like Dimethyl Sulfoxide (DMSO) is common for organic compounds that are poorly soluble in water. However, the final concentration of the solvent in the assay must be kept to a minimum (typically ≤1%) to avoid any intrinsic antimicrobial or inhibitory effects on the test organisms. Sterilization by filtration is mandatory to prevent contamination.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, amber glass vials or polypropylene tubes

  • Calibrated analytical balance

  • Sterile 0.22 µm syringe filters

Procedure:

  • Determine Target Concentration: Prepare a primary stock solution at a concentration of at least 10 times the highest concentration to be tested (e.g., 1280 µg/mL or higher)[13]. This minimizes the volume of stock added to the assay medium.

  • Weighing the Compound: Aseptically weigh the required amount of this compound powder using a calibrated analytical balance.

    • Calculation Example: To prepare 10 mL of a 1280 µg/mL stock solution, weigh 12.8 mg of the compound.

  • Dissolution: Add the weighed powder to a sterile vial. Add the required volume of sterile DMSO to achieve the target concentration. Vortex vigorously until the compound is completely dissolved.

  • Sterilization: Draw the solution into a sterile syringe, attach a 0.22 µm syringe filter, and dispense the sterile stock solution into a new, sterile, light-protected vial.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Confirm the stability of the compound under these conditions if data is not available.

Part 2: Core Antimicrobial Assays - Principles & Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC is a cornerstone metric in antimicrobial research, defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro after a standardized incubation period[14][15]. It provides a quantitative measure of the compound's potency. The broth microdilution method is the most common, standardized, and scalable technique for determining MIC values[14][16].

MIC_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup (96-Well Plate) cluster_readout Phase 3: Incubation & Readout prep_stock Prepare Compound Stock (e.g., 1280 µg/mL in DMSO) dilute_inocolum Dilute Suspension 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep_inocolum Prepare 0.5 McFarland Bacterial Suspension (~1.5 x 10^8 CFU/mL) prep_inocolum->dilute_inocolum add_broth Dispense 50 µL CAMHB to all wells dilute_inocolum->add_broth serial_dilute Perform 2-fold serial dilution of compound across plate (e.g., 128 µg/mL to 0.125 µg/mL) add_broth->serial_dilute inoculate Inoculate wells with 50 µL of diluted bacterial suspension (Final inoculum ~5 x 10^5 CFU/mL) serial_dilute->inoculate controls Setup Controls: - Growth Control (Broth + Inoculum) - Sterility Control (Broth only) inoculate->controls incubate Incubate at 35°C ± 2°C for 16-20 hours controls->incubate read_mic Visually inspect for turbidity. MIC = Lowest concentration with no visible growth. incubate->read_mic

Caption: Workflow for MIC determination via broth microdilution.

This protocol is based on the guidelines provided by CLSI document M07[3][16] and EUCAST standards[4][6].

Materials:

  • Sterile 96-well, U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Test organism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) grown on a fresh (18-24 hour) agar plate

  • Sterile saline or broth

  • 0.5 McFarland turbidity standard

  • Multichannel pipette

Procedure:

  • Inoculum Preparation: a. Select several morphologically identical colonies of the test organism from a fresh culture plate. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL[14]. d. Within 15 minutes, dilute this adjusted suspension 1:150 in CAMHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL[13]. This is the final inoculum for the plate.

  • Plate Preparation: a. Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate. b. Prepare an intermediate dilution of your compound's stock solution in CAMHB. For example, to start at a final concentration of 64 µg/mL, add a calculated amount of stock to broth. c. Add 100 µL of this starting compound dilution to well 1. d. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix by pipetting, and then transfer 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10. Wells 1-10 now contain serially diluted compound in 50 µL of broth. e. Well 11 will serve as the Growth Control (no compound). f. Well 12 will serve as the Sterility Control (no compound, no inoculum).

  • Inoculation: a. Using a multichannel pipette, add 50 µL of the final inoculum (from step 1d) to wells 1 through 11. Do not add inoculum to well 12. b. The total volume in each test well is now 100 µL. This step dilutes the compound concentrations by half, achieving the final desired test concentrations, and brings the final bacterial concentration to approximately 5 x 10⁵ CFU/mL[13][17].

  • Incubation: a. Cover the plate with a lid to prevent evaporation. b. Incubate at 35°C ± 2°C for 16-20 hours in ambient air[14].

  • Reading and Interpretation: a. After incubation, check the control wells. The Sterility Control (well 12) should be clear, and the Growth Control (well 11) should show distinct turbidity. b. Examine the test wells (1-10) for visible turbidity. c. The MIC is the lowest concentration of this compound that shows no visible growth (i.e., the first clear well)[13].

Kirby-Bauer Disk Diffusion Assay

The disk diffusion method, standardized by Kirby and Bauer, is a qualitative or semi-quantitative test to determine the susceptibility of a bacterium to an antimicrobial agent[18][19]. It is widely used for its simplicity and low cost. The principle involves placing a paper disk impregnated with a known amount of the test compound onto an agar plate uniformly inoculated with the test organism. The compound diffuses into the agar, creating a concentration gradient. If the organism is susceptible, a clear zone of no growth, the "zone of inhibition," will form around the disk[20][21].

KirbyBauer_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Inoculation & Application cluster_readout Phase 3: Incubation & Measurement prep_disk Impregnate sterile paper disks with known amount of compound (e.g., 30 µg/disk) and dry. apply_disk Aseptically place impregnated disk on the inoculated agar surface. Press gently to ensure contact. prep_disk->apply_disk prep_plate Prepare Mueller-Hinton Agar (MHA) plate (4mm depth). Allow to dry. swab_plate Dip sterile swab in suspension. Streak MHA plate to create a uniform bacterial lawn. prep_plate->swab_plate prep_inocolum Prepare 0.5 McFarland Bacterial Suspension prep_inocolum->swab_plate swab_plate->apply_disk apply_controls Apply control disks (e.g., positive control antibiotic, negative control solvent disk). apply_disk->apply_controls incubate Invert plate and incubate at 37°C for 18-24 hours. apply_controls->incubate measure_zone Measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or caliper. incubate->measure_zone

Sources

Application Notes & Protocols: A Framework for Evaluating 2-Ethoxybenzene-1-carbothioamide as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The search for novel oncologic therapeutics has led researchers to explore diverse chemical scaffolds with unique biological activities. Among these, thioamides—characterized by the replacement of a carbonyl oxygen with sulfur—have emerged as a promising class of compounds.[1][2] Thioamide-containing molecules demonstrate a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[2] Their unique physicochemical characteristics can enhance potency, improve pharmacokinetic profiles, and offer versatile platforms for medicinal chemistry programs.[2]

This document provides a comprehensive guide for the preclinical in vitro evaluation of novel thioamide derivatives, using 2-Ethoxybenzene-1-carbothioamide as a representative lead compound. While specific biological data for this particular molecule is emerging, the protocols and principles outlined herein establish a robust framework for assessing its cytotoxic potential and elucidating its mechanism of action. We will detail standardized methodologies for cytotoxicity screening, apoptosis analysis, and cell cycle assessment, providing the foundation for determining the therapeutic promise of this and related carbothioamide compounds.

Compound Profile: this compound

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₁₁NOS

  • Structure: Chemical structure of this compound

  • Physicochemical Considerations: As with many small organic molecules, solubility is a primary consideration. It is recommended to prepare stock solutions in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10-50 mM). Subsequent dilutions in cell culture media should ensure the final DMSO concentration does not exceed a level toxic to the cells, typically ≤0.5%. Stability of the compound in aqueous media and under standard incubation conditions (37°C, 5% CO₂) should be empirically determined.

Hypothesized Mechanisms of Action in Cancer

The anticancer activity of thioamide derivatives is multifaceted. Published studies on related structures suggest several potential mechanisms that warrant investigation for this compound:

  • Induction of Apoptosis: Many cytotoxic agents function by triggering programmed cell death. Thioamide-based compounds have been shown to induce apoptosis through the disruption of mitochondrial function and the activation of caspase cascades.[3]

  • Cell Cycle Arrest: Interference with the cell division cycle is a hallmark of many anticancer drugs. Evaluation of cell cycle distribution following treatment can reveal arrests at specific checkpoints (e.g., G2/M phase), preventing cancer cell proliferation.[4][5]

  • DNA Damage: Some complex thioamide derivatives have been found to activate processes leading to DNA damage, a potent trigger for apoptosis in cancer cells.[3]

  • Enzyme Inhibition: The thioamide moiety can be crucial for biological activity, including the inhibition of key enzymes. For example, various carbothioamide derivatives have been identified as potent inhibitors of carbonic anhydrase II (CA II), an enzyme implicated in tumorigenesis.[6]

A primary investigative goal is to determine if the compound induces apoptosis, a common and desirable mechanism for chemotherapy. The diagram below illustrates a generalized intrinsic apoptosis pathway that could be activated by a novel thioamide agent.

Compound 2-Ethoxybenzene- 1-carbothioamide Mito Mitochondrial Stress (e.g., ROS Generation) Compound->Mito Induces Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Compound->Bcl2 May Inhibit Bax Bax/Bak Activation Mito->Bax CytoC Cytochrome c Release Bax->CytoC Apaf1 Apaf-1 / Caspase-9 (Apoptosome Formation) CytoC->Apaf1 Casp3 Caspase-3 Activation (Executioner Caspase) Apaf1->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Bcl2->Bax Inhibits

Caption: Hypothesized intrinsic apoptosis pathway induced by a thioamide agent.

Protocols for Preclinical In Vitro Evaluation

The following protocols provide a tiered approach to screening, beginning with broad cytotoxicity and progressing to more specific mechanistic assays. The overall workflow is depicted below.

Start Start: Select Cancer Cell Lines Culture Cell Culture & Maintenance Start->Culture MTT Protocol 1: Cytotoxicity Screen (MTT) Determine IC50 Culture->MTT Apoptosis Protocol 2: Apoptosis Assay (Annexin V/PI) MTT->Apoptosis Based on IC50 CellCycle Protocol 3: Cell Cycle Analysis (Propidium Iodide) MTT->CellCycle Based on IC50 Analysis Data Analysis & Interpretation Apoptosis->Analysis CellCycle->Analysis End Mechanistic Hypothesis Analysis->End

Caption: General experimental workflow for in vitro testing of novel anticancer agents.

Protocol 1: Cell Viability & Cytotoxicity Screening (MTT Assay)

This initial screen determines the concentration-dependent effect of the compound on cancer cell viability and allows for the calculation of the half-maximal inhibitory concentration (IC₅₀).[7][8]

Materials:

  • Selected human cancer cell lines (e.g., MCF-7 breast, A549 lung, PC-3 prostate).

  • Appropriate culture medium (e.g., DMEM or RPMI-1640) with 10% FBS, 1% Penicillin-Streptomycin.[7]

  • 96-well flat-bottom plates.

  • This compound (stock solution in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • Phosphate-Buffered Saline (PBS).

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate.[7][9] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium from the DMSO stock. A typical concentration range for initial screening is 0.1 to 100 µM.[7]

  • Cell Treatment: After 24 hours, remove the old medium and add 100 µL of medium containing the various compound concentrations to the wells. Include "vehicle control" wells (medium with the same final concentration of DMSO) and "untreated control" wells (medium only).[9]

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[8]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7] Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot cell viability against the logarithm of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.[7]

Protocol 2: Assessment of Apoptosis by Annexin V/PI Staining

This flow cytometry-based assay quantifies the extent of apoptosis induced by the compound. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is bound by Annexin V. Late apoptotic or necrotic cells have compromised membranes and will also take up Propidium Iodide (PI).[7]

Materials:

  • 6-well plates.

  • This compound.

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • Binding Buffer (provided with kit).

  • Flow cytometer.

Procedure:

  • Cell Seeding & Treatment: Seed cells (e.g., 2.5 x 10⁵ cells/well) in 6-well plates and allow them to adhere overnight. Treat cells with this compound at its predetermined IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. To do this, first collect the supernatant (floating cells), then wash the adherent cells with PBS, trypsinize them, and combine them with the supernatant.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[7]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Interpretation:

      • Annexin V (-) / PI (-): Live cells

      • Annexin V (+) / PI (-): Early apoptotic cells

      • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

      • Annexin V (-) / PI (+): Necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content of cells to determine the proportion of the population in each phase of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • 6-well plates.

  • Cold 70% ethanol.

  • Propidium Iodide (PI) staining solution containing RNase A.

Procedure:

  • Cell Seeding & Treatment: Follow the same procedure as for the apoptosis assay (Step 1).

  • Cell Harvesting: Collect all cells (adherent and floating) by trypsinization and centrifugation.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).[10]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI/RNase staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The PI fluorescence intensity is directly proportional to the DNA content. Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Data Presentation

Quantitative data should be summarized in a clear, tabular format for easy comparison. The IC₅₀ values against a panel of cancer cell lines provide a snapshot of the compound's potency and selectivity.

Table 1: Example Cytotoxicity Profile of this compound

Cancer Cell Line Tissue of Origin IC₅₀ (µM) [Mean ± SD, n=3] Positive Control (Doxorubicin) IC₅₀ (µM)
MCF-7 Breast Adenocarcinoma Experimental Value 0.8 ± 0.1
A549 Lung Carcinoma Experimental Value 1.1 ± 0.2
PC-3 Prostate Carcinoma Experimental Value 2.5 ± 0.4
HepG2 Liver Carcinoma Experimental Value 0.9 ± 0.1

Note: Data are for illustrative purposes. Values for the positive control are representative and may vary between labs.[7]

Conclusion and Future Directions

This guide provides a foundational workflow for the initial anticancer evaluation of this compound. The successful execution of these protocols will establish its cytotoxic potency and provide initial insights into its mechanism of action, specifically its ability to induce apoptosis or cause cell cycle arrest.

Positive and compelling results from these in vitro assays would justify further investigation, including:

  • Western Blot Analysis: To probe for key proteins in the apoptotic pathway (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP).

  • Target Identification Studies: To determine the direct molecular target(s) of the compound.

  • In Vivo Efficacy Studies: To evaluate the compound's anticancer activity in animal models, such as xenograft mouse models.

  • Pharmacokinetic and Toxicity Profiling: To assess the drug-like properties and safety profile of the compound.

By following a systematic and rigorous screening cascade, researchers can effectively validate novel thioamide derivatives like this compound as potential candidates for the cancer drug development pipeline.

References

  • Vertex AI Search. (2025). Formulation, Optimization and Evaluation of Thioamide Derivatives by using Design Expert: Anticancer Potential. [Source URL not available]
  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Available from: [Link]

  • National Center for Biotechnology Information (PMC). (2024). Unlocking the potential of the thioamide group in drug design and development. Available from: [Link]

  • MDPI. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Available from: [Link]

  • PubMed. (2024). Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity. Available from: [Link]

  • Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Available from: [Link]

  • YouTube. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Guideline for anticancer assays in cells. Available from: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Thiadiazole derivatives as anticancer agents. Available from: [Link]

  • MDPI. (n.d.). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. Available from: [Link]

  • National Institutes of Health. (2022). Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. Available from: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8. Available from: [Link]

  • MDPI. (2022). Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines. Available from: [Link]

  • Biointerface Research in Applied Chemistry. (2020). Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. Available from: [Link]

  • MDPI. (n.d.). Synthesis, Characterization and Anticancer Efficacy Evaluation of Benzoxanthone Compounds toward Gastric Cancer SGC-7901. Available from: [Link]

  • PubMed. (2009). Design, synthesis and biological evaluation of 2H-benzo[b][1][2] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. Available from: [Link]

  • National Center for Biotechnology Information (PMC). (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Available from: [Link]

  • PubMed. (2015). Anticancer Activity and Toxicity Profiles of 2-benzylidene Indanone Lead Molecule. Available from: [Link]

  • PubMed. (2014). Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines. Available from: [Link]

  • PubMed. (2021). Synthesis and Antiproliferative Evaluation of 2-Deoxy- N-glycosylbenzotriazoles/imidazoles. Available from: [Link]

Sources

Application Notes and Protocols for 2-Ethoxybenzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Thioamide Moiety in Drug Discovery

In the landscape of medicinal chemistry and drug development, the thioamide functional group represents a critical structural motif. As a bioisostere of the amide bond, the replacement of the carbonyl oxygen with sulfur imparts unique physicochemical properties to a molecule.[1] This substitution can lead to profound changes in a compound's biological activity, metabolic stability, and hydrogen bonding capabilities.[1][2] The increased polarity and altered electronic character of thioamides can enhance binding affinities to biological targets and provide novel intellectual property space for drug candidates.[3] Thioamide-containing molecules have demonstrated a wide range of therapeutic potential, including applications as anticancer, antimicrobial, and antiviral agents.[4][5]

2-Ethoxybenzene-1-carbothioamide is a small molecule featuring this key functional group attached to an ethoxy-substituted benzene ring. While specific biological activities for this particular compound are not yet extensively documented in publicly available literature, its structural alerts suggest it as a valuable candidate for screening in various drug discovery programs, particularly in oncology.[4][6][7] The protocols outlined herein provide comprehensive, field-proven methodologies for the synthesis, purification, characterization, and preliminary biological evaluation of this compound, designed to empower researchers to explore its therapeutic potential.

Physicochemical Properties and Data

A summary of the key physicochemical properties for this compound is presented below for quick reference.

PropertyValueSource
CAS Number 725702-35-2[8][9]
Molecular Formula C₉H₁₁NOS[8][10]
Molecular Weight 181.25 g/mol [8]
Monoisotopic Mass 181.05614 Da[10]
Predicted XlogP 1.8[10]

Synthetic Protocols: Pathways to this compound

Two primary and reliable synthetic routes for the preparation of this compound are detailed below. The choice of protocol may depend on the availability of starting materials and the desired scale of the synthesis.

Protocol 1: Thionation of 2-Ethoxybenzamide using Lawesson's Reagent

This is a widely adopted method for the conversion of amides to thioamides due to its generally mild conditions and high yields.[3][11] Lawesson's Reagent serves as an efficient sulfur-transfer agent.[12][13]

Workflow Diagram:

A 2-Ethoxybenzamide D Reaction Mixture (Inert Atmosphere, Heat) A->D B Lawesson's Reagent B->D C Anhydrous Toluene C->D E Quenching (sat. NaHCO₃) D->E Cool to RT F Extraction (Ethyl Acetate) E->F G Drying & Concentration F->G H Purification (Column Chromatography) G->H I This compound H->I

Caption: Workflow for the synthesis of this compound from 2-ethoxybenzamide via thionation.

Step-by-Step Methodology:

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-ethoxybenzamide (1.0 eq).

  • Addition of Reagents: Add Lawesson's Reagent (0.5 eq) to the flask. The use of 0.5 equivalents is often sufficient as the reagent contains two reactive P=S bonds.

  • Solvent Addition: Add anhydrous toluene as the solvent. The volume should be sufficient to dissolve the starting material upon heating.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).[14][15]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Protocol 2: Conversion of 2-Ethoxybenzonitrile with an in-situ Generated Sulfur Source

This method avoids the isolation of the intermediate amide and directly converts the nitrile to the thioamide. To enhance safety, hydrogen sulfide is generated in situ from sodium hydrosulfide, thus avoiding the handling of the highly toxic gas.[16][17]

Workflow Diagram:

A 2-Ethoxybenzonitrile E Reaction Mixture (Room Temperature) A->E B Sodium Hydrosulfide (NaSH) B->E C Magnesium Chloride (MgCl₂) C->E D DMF (Solvent) D->E F Work-up (Water, Extraction with Ethyl Acetate) E->F G Drying & Concentration F->G H Purification (Recrystallization) G->H I This compound H->I

Caption: Workflow for the synthesis of this compound from 2-ethoxybenzonitrile.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 2-ethoxybenzonitrile (1.0 eq) in dimethylformamide (DMF).[16]

  • Addition of Reagents: Add sodium hydrosulfide hydrate (NaSH·xH₂O, 2-3 eq) and magnesium chloride hexahydrate (MgCl₂·6H₂O, 1-1.5 eq) to the solution.[16][17] The MgCl₂ acts as a Lewis acid to activate the nitrile group.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC.[18]

  • Work-up: Upon completion, pour the reaction mixture into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure thioamide.[19][20][21]

Purification and Characterization

Purification Protocol: Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[19] The goal is to dissolve the impure solid in a hot solvent and then allow it to cool slowly, forming pure crystals while the impurities remain in the solution.[20]

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent or solvent pair in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or an ethyl acetate/hexane mixture are good starting points.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to just dissolve the compound.[20]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.[20]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Characterization: A Multi-Technique Approach

The identity and purity of the synthesized this compound must be confirmed using a combination of spectroscopic and analytical techniques.

TechniqueExpected Observations
¹H NMR The proton NMR spectrum should show characteristic signals for the ethoxy group (a triplet and a quartet), aromatic protons, and a broad singlet for the -NH₂ protons of the thioamide.
¹³C NMR The carbon NMR spectrum will display a downfield signal for the thiocarbonyl carbon (C=S), typically in the range of 200-210 ppm.[2] Other signals will correspond to the aromatic and ethoxy carbons.
Infrared (IR) Spectroscopy The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary thioamide, C-H stretching of the aromatic and aliphatic groups, and the C=S stretching vibration.
Mass Spectrometry (MS) Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) should be observed at m/z corresponding to the molecular weight of this compound (181.25).
Melting Point A sharp melting point range for the purified compound indicates high purity.[19]

Application Note: Preliminary Evaluation of Cytotoxic Activity

Given the established anticancer potential of various novel thioamides, a primary application for this compound is its evaluation as a potential cytotoxic agent.[4][6][7][22] The Sulforhodamine B (SRB) assay is a robust and widely used method for determining cell viability and cytotoxicity in cancer cell lines.[4]

Workflow for Cytotoxicity Screening:

A Cancer Cell Lines (e.g., HCT-116, MCF-7) B Cell Seeding (96-well plate) A->B C Treatment with This compound (Dose-response) B->C D Incubation (e.g., 48-72 hours) C->D E Cell Fixation (Trichloroacetic Acid) D->E F Staining (Sulforhodamine B) E->F G Washing & Solubilization F->G H Absorbance Reading (Plate Reader) G->H I Data Analysis (IC₅₀ Determination) H->I

Caption: Workflow for assessing the cytotoxicity of this compound using the SRB assay.

Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

  • Cell Culture: Culture human cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for treatment. Add the compound solutions to the cells and include appropriate vehicle controls.

  • Incubation: Incubate the treated plates for a period of 48 to 72 hours.

  • Cell Fixation: After incubation, gently fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4 °C.

  • Staining: Discard the TCA, wash the plates with water, and stain the cells with SRB solution for 30 minutes at room temperature.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Add a Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

The results from this assay will provide initial data on the cytotoxic potential of this compound and guide further investigation into its mechanism of action and potential as an anticancer agent.[23][24][25][26]

References

  • Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. RSC Mechanochemistry (RSC Publishing).
  • Lawesson's Reagent. Organic Chemistry Portal.
  • Synthesis of Primary Thioamides from Nitriles and Hydrogen Sulfide Catalyzed by Anion-Exchange Resin.
  • Phosphorus Pentasulfide: A Mild and Versatile Reagent for the Preparation of Thioamides from Nitriles. Organic Chemistry Portal.
  • Thioamide synthesis by thionation. Organic Chemistry Portal.
  • Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives. PubMed.
  • Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. Taylor & Francis Online.
  • Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide.
  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis.
  • The Role of Lawesson's Reagent in the Total Synthesis of Macrocyclic Natural Products.
  • This compound | CAS 725702-35-2. SCBT.
  • This compound (C9H11NOS). PubChemLite.
  • Thioholgamides: Thioamide-Containing Cytotoxic RiPP Natural Products. ACS Publications.
  • RECRYSTALLIZATION. Chemistry LibreTexts.
  • Thioalbamide, A Thioamidated Peptide from Amycolatopsis alba, Affects Tumor Growth and Stemness by Inducing Metabolic Dysfunction and Oxidative Stress. PMC - NIH.
  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube.
  • Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent.
  • Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. PMC.
  • Selective Thioacylation of Amines in Water: A Convenient Preparation of Secondary Thioamides and Thiazolines. The Royal Society of Chemistry.
  • CAS 725702-35-2 this compound. Alfa Chemistry.
  • A novel method for heterocyclic amide–thioamide transformations. PMC - NIH.
  • Thioholgamides: Thioamide-Containing Cytotoxic RiPP Natural Products. PubMed.
  • Application Notes: Protocol for the Conversion of Amides to Thioamides. Benchchem.
  • Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists. PubMed.
  • (PDF) Synthesis, Characterization and Evaluation of Biological Activity of some Substituted(E)-2-Benzylidenehydrazinecarbothio Amides. ResearchGate.
  • Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing.
  • Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. NIH.
  • Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8. PMC - NIH.

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Introduction: The Thioamide Moiety as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Exploration of 2-Ethoxybenzene-1-carbothioamide in Drug Discovery

In the landscape of drug design and development, the strategic modification of lead compounds is paramount to enhancing potency, selectivity, and pharmacokinetic profiles.[1] Among the vast arsenal of functional groups available to medicinal chemists, the thioamide has emerged as a particularly intriguing bioisostere of the ubiquitous amide bond.[2][3] While sharing a similar planar geometry, the substitution of the carbonyl oxygen with a sulfur atom imparts unique physicochemical properties. Thioamides typically exhibit increased lipophilicity, a longer C=S bond, and act as stronger hydrogen bond donors but weaker acceptors compared to their amide counterparts.[1][2] These subtle yet significant differences can lead to improved membrane permeability, enhanced target engagement, and increased resistance to proteolytic degradation.[1][3]

Thioamide-containing molecules have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][4][5] This diverse bioactivity underscores the potential of this functional group to serve as a cornerstone for novel therapeutic agents.

This guide focuses on This compound , a small molecule that, while not extensively characterized in the public domain, holds promise as a candidate for drug discovery. Its structure combines the advantageous thioamide group with a 2-ethoxybenzene moiety. The corresponding amide, 2-Ethoxybenzamide (also known as Ethenzamide), is a known analgesic and non-steroidal anti-inflammatory drug (NSAID), suggesting that its thioamide analogue may possess interesting and potentially enhanced biological activities.[6][7]

Herein, we present a comprehensive set of protocols and a proposed discovery workflow to systematically investigate the therapeutic potential of this compound, from its chemical synthesis to a cascade of primary and secondary biological screens.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is essential for any drug discovery campaign.

PropertyValueSource
CAS Number 725702-35-2
Molecular Formula C₉H₁₁NOS
Molecular Weight 181.25 g/mol
Predicted XlogP 1.8

Synthesis of this compound

The synthesis of the target compound can be approached through several established methods for thioamide formation. Below are two reliable protocols.

Protocol 1: Thionation of 2-Ethoxybenzamide using Lawesson's Reagent

This is a classic and widely used method for converting amides to thioamides. Lawesson's reagent is a powerful thionating agent, and the reaction is typically efficient.[8]

G Amide 2-Ethoxybenzamide Thioamide This compound Amide->Thioamide Thionation LR Lawesson's Reagent LR->Amide Solvent Toluene or THF Solvent->Amide Heat Reflux Heat->Amide

Caption: Synthesis via Lawesson's Reagent.

Materials:

  • 2-Ethoxybenzamide

  • Lawesson's Reagent (LR)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-ethoxybenzamide (1.0 mmol) in anhydrous toluene or THF (15-20 mL).

  • Add Lawesson's Reagent (0.5-0.6 mmol) to the solution.[9]

  • Heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amide is consumed (typically 2-4 hours).[9][10]

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Redissolve the crude residue in ethyl acetate (30 mL).

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 20 mL), water (20 mL), and brine (20 mL). This aqueous workup is critical to remove phosphorus byproducts.[10]

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

  • Purify the resulting crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Protocol 2: One-Pot Synthesis from 2-Ethoxybenzaldehyde

Modern methods allow for the efficient one-pot synthesis of thioamides directly from aldehydes, offering a more atom-economical approach. This aqueous protocol uses readily available and less hazardous reagents.[1][11]

Materials:

  • 2-Ethoxybenzaldehyde

  • Ammonium chloride (or an appropriate amine source)

  • Elemental sulfur (S₈)

  • A suitable base (e.g., triethylamine)

  • Solvent (e.g., water or an aqueous/organic mixture)

Step-by-Step Methodology:

  • To a reaction vessel, add 2-ethoxybenzaldehyde (1.0 mmol), an amine source (e.g., ammonium chloride, 1.2 mmol), and elemental sulfur (1.5 mmol).[12]

  • Add the chosen solvent (e.g., water) and a base (e.g., triethylamine, 1.2 mmol).

  • Seal the vessel and heat the mixture (e.g., to 100°C) with vigorous stirring. The reaction is typically complete within a few hours.[12]

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Extract the product with an organic solvent like ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography as described in Protocol 1.

Proposed Biological Screening Workflow

A tiered approach is recommended to efficiently screen this compound for potential biological activities. This workflow prioritizes broad assessments of cytotoxicity and antimicrobial effects before moving to more specific, target-based assays.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Target-Based Assays cluster_2 Tier 3: Lead Advancement Cytotoxicity Cytotoxicity Assay (MTT) - Cancer Cell Line (e.g., MCF-7) - Normal Cell Line (e.g., HDF) Kinase Kinase Inhibitor Screen (e.g., Fluorescence-based) Cytotoxicity->Kinase Antimicrobial Antimicrobial Assay (Broth Microdilution) - Gram-positive bacteria - Gram-negative bacteria - Fungi SAR Structure-Activity Relationship (SAR) Studies Antimicrobial->SAR Kinase->SAR Tyrosinase Tyrosinase Inhibition Assay (Colorimetric) Tyrosinase->SAR AntiInflammatory Anti-inflammatory Assays (e.g., COX inhibition) AntiInflammatory->SAR InVivo In Vivo Efficacy Models SAR->InVivo Compound 2-Ethoxybenzene- 1-carbothioamide Compound->Cytotoxicity Compound->Antimicrobial

Caption: Proposed biological screening workflow.
Tier 1: Protocol for Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. It is a crucial first step to determine the compound's general toxicity and establish a concentration range for further testing.[2][5]

Materials:

  • Human cancer cell line (e.g., MCF-7, breast adenocarcinoma) and a normal human cell line (e.g., HDF, dermal fibroblasts).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Phosphate-Buffered Saline (PBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization solution (e.g., Dimethyl sulfoxide - DMSO, or 10% SDS in 0.01 M HCl).

  • 96-well flat-bottom sterile plates.

  • Microplate reader.

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[5]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound dilutions. Include wells with medium and DMSO only (vehicle control) and wells with untreated cells (negative control).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[13]

  • Incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10-15 minutes.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Tier 1: Protocol for Antimicrobial Screening (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • Sterile 96-well plates.

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in the appropriate broth directly in the 96-well plate.

  • Inoculation: Prepare a standardized microbial suspension (e.g., 5 x 10⁵ CFU/mL). Add the inoculum to each well.[16]

  • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).[16]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Tier 2: Protocol for Tyrosinase Inhibition Assay

Given that some thioamide derivatives are known tyrosinase inhibitors, this assay is a logical secondary screen to explore potential applications in cosmetics or for treating hyperpigmentation disorders.[4]

Materials:

  • Mushroom tyrosinase (EC 1.14.18.1).

  • L-DOPA (L-3,4-dihydroxyphenylalanine) as the substrate.

  • Sodium Phosphate Buffer (e.g., 0.1 M, pH 6.8).

  • Kojic acid as a positive control inhibitor.

  • 96-well plate and microplate reader.

Step-by-Step Methodology:

  • Assay Setup: In a 96-well plate, add 20 µL of the test compound at various concentrations (dissolved in buffer, with minimal DMSO).[4]

  • Add 100 µL of phosphate buffer and 40 µL of the tyrosinase enzyme solution. Include wells for enzyme control (vehicle instead of compound) and a positive control (kojic acid).[4]

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Start the reaction by adding 40 µL of the L-DOPA substrate solution to all wells. The final volume should be 200 µL.[4]

  • Measurement: Immediately measure the absorbance at 475 nm in a kinetic mode for 20-30 minutes at 37°C. The rate of dopachrome formation is reflected by the increase in absorbance.[4]

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Determine the percentage of inhibition for each compound concentration relative to the enzyme control. Calculate the IC₅₀ value.

Tier 2: Protocol for Kinase Inhibitor Screening

Kinases are critical targets in many diseases, particularly cancer. A general fluorescence-based or radiometric assay can be used to screen for inhibitory activity against a panel of representative kinases.[][18]

Materials:

  • A panel of purified kinases (e.g., tyrosine kinases, serine/threonine kinases).

  • Specific peptide substrates for each kinase.

  • ATP (Adenosine triphosphate).

  • Assay buffer.

  • A detection system (e.g., fluorescence polarization-based kit, or ³³P-ATP for radiometric assay).

  • A known kinase inhibitor as a positive control (e.g., Staurosporine).

Step-by-Step Methodology:

  • Reaction Setup: In a suitable microplate, add the test compound at various concentrations.

  • Add the kinase, its specific substrate, and the assay buffer.

  • Initiation: Start the kinase reaction by adding a solution of ATP (often mixed with a detection reagent or radioactive label).

  • Incubation: Incubate the plate at room temperature or 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the signal. In a fluorescence polarization assay, this involves measuring the change in polarization of a fluorescently labeled substrate.[] In a radiometric assay, this involves capturing the radiolabeled substrate on a filter and measuring radioactivity.[19]

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration relative to the no-inhibitor control. Determine the IC₅₀ value for active hits.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial exploration of This compound in a drug discovery context. By systematically evaluating its synthesis, cytotoxicity, and potential bioactivities, researchers can efficiently determine if this compound warrants further investigation.

Positive results in these initial screens, such as potent and selective activity in a kinase assay or significant antimicrobial efficacy with low host cell toxicity, would justify advancement to the next stages. These would include structure-activity relationship (SAR) studies to optimize the molecular scaffold, further mechanistic studies to elucidate the specific biological target, and eventual progression into in vivo models of disease. The journey from a novel chemical entity to a therapeutic agent is long, but it begins with the foundational, systematic screening approach detailed here.

References

  • Unlocking the potential of the thioamide group in drug design and development - PMC - NIH. (2024, December 2).
  • Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC - NIH.
  • protocol for tyrosinase inhibition assay with 5,6-Dimethoxyisobenzofuran-1(3H)-one - Benchchem.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24).
  • Aqueous Compatible Protocol to Both Alkyl and Aryl Thioamide Synthesis. (2016, January 15).
  • Full article: Unlocking the potential of the thioamide group in drug design and development. (2024, December 2).
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Upd
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • MTT assay protocol | Abcam.
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1).
  • A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent - Beilstein Journals. (2021, April 9).
  • Thionation of amides using Lawessons reagent - ChemSpider Synthetic Pages.
  • 2-Ethoxybenzamide | C9H11NO2 | CID 3282 - PubChem.
  • 2-Ethoxybenzamide | Immunology & Inflammation rel
  • Targeted Kinase Inhibitor Activity Screening - BOC Sciences.
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2).
  • Kinase Screening Assay Services - Reaction Biology.
  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific. (2021, April 1).
  • Lawesson's Reagent - Organic Chemistry Portal.

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Application Notes & Protocols: Cellular Assays with 2-Ethoxybenzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of cell culture assays to characterize the biological activity of 2-Ethoxybenzene-1-carbothioamide. Recognizing the limited publicly available data on this specific molecule[1][2], we establish a robust investigational framework by drawing parallels with the well-characterized, structurally related thioamide compound, Ethionamide. Ethionamide is a second-line antituberculosis drug known for its specific mechanism of action and notable hepatotoxicity[3][4]. This guide presents a tiered, logical progression of assays, from foundational cytotoxicity and viability studies to more complex mechanistic and functional assessments, enabling a thorough profiling of this compound's effects in a cellular context.

Introduction and Scientific Rationale

This compound is a small molecule featuring a thioamide functional group attached to an ethoxy-substituted benzene ring[1][2]. The thioamide moiety is a critical pharmacophore in several active drugs, most notably Ethionamide. Ethionamide, or 2-ethylthioisonicotinamide, is a prodrug used to treat multidrug-resistant tuberculosis (MDR-TB)[4][5]. It is activated by the mycobacterial enzyme EthA, and its active form inhibits InhA, an enzyme essential for mycolic acid synthesis and thus, for the integrity of the bacterial cell wall[6][7].

Given the structural similarity, it is scientifically prudent to hypothesize that this compound may share biological activities or liabilities with Ethionamide. Key characteristics of Ethionamide that inform our experimental design include:

  • Prodrug Activation: Ethionamide requires metabolic activation to become effective, a process mediated by a monooxygenase enzyme[8][9]. This suggests that the choice of cell line, particularly those with high metabolic capacity (e.g., hepatic cells), may be critical.

  • Hepatotoxicity: A significant clinical side effect of Ethionamide is liver injury, likely due to a toxic metabolic intermediate[3]. This makes hepatic cell lines, such as HepG2, a primary and highly relevant model system for initial toxicity screening.

  • Novel Activities: Recent research has indicated that Ethionamide may also possess anticancer properties by sensitizing leukemia cells to chemotherapy through suppression of the NRF2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway[10][11].

This guide, therefore, presents a logical workflow to first establish a cytotoxicity profile for this compound and then to dissect its potential mechanisms of action, including apoptosis induction and effects on cell proliferation.

Compound Preparation and Handling

Proper handling and solubilization of the test compound are paramount for reproducible results.

2.1. Solubility Testing and Stock Solution Preparation

As there is no published solubility data for this compound, an initial solubility test is required. Dimethyl sulfoxide (DMSO) is the recommended starting solvent for novel small molecules.

  • Expert Insight: Always prepare a high-concentration primary stock solution (e.g., 10-50 mM in 100% DMSO) to minimize the final concentration of DMSO in the cell culture medium. The final DMSO concentration should ideally be below 0.5% (v/v), and must not exceed 1%, as higher concentrations can induce cellular stress and artifacts. Always include a vehicle control (medium with the same final DMSO concentration as the highest compound dose) in every experiment.

ParameterRecommendation
Solvent 100% DMSO (Cell Culture Grade)
Stock Concentration 10 mM
Storage -20°C or -80°C, protected from light and moisture
Working Solutions Serially dilute the stock solution in complete cell culture medium immediately before use.

Table 1. Recommended parameters for preparing a 10 mM stock solution of this compound (MW: 181.25 g/mol )[2]. To prepare, dissolve 1.81 mg of the compound in 1 mL of 100% DMSO.

Foundational Assay: Cell Viability and Cytotoxicity

The initial step in characterizing any new compound is to determine its effect on cell viability and establish a dose-response curve. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a critical parameter for designing all subsequent experiments.

3.1. Rationale for the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability[12]. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is directly proportional to the number of metabolically active cells[13].

3.2. Protocol: MTT Cell Viability Assay

This protocol is optimized for adherent cells in a 96-well plate format.

Materials:

  • Target cells (e.g., HepG2 human liver cancer cells, A549 human lung cancer cells)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[14]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • 96-well flat-bottom cell culture plates

  • Plate reader capable of measuring absorbance at 570-590 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium + DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form[15].

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution[14]. Measure the absorbance at 590 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

3.3. Workflow Diagram: MTT Assay

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 3/4/5: Assay seed Seed Cells in 96-well Plate incubate1 Incubate 24h (37°C, 5% CO₂) seed->incubate1 treat Treat Cells with Compound (Serial Dilutions) incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT Reagent (3-4h) incubate2->add_mtt solubilize Add Solubilization Buffer add_mtt->solubilize read Read Absorbance (590 nm) solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Mechanistic Assays: Apoptosis Detection

If this compound reduces cell viability, the next step is to determine whether cell death occurs via apoptosis or necrosis. Apoptosis, or programmed cell death, is a tightly regulated process and a common mechanism for anticancer agents.

4.1. Rationale for Annexin V & Caspase-3/7 Assays

  • Annexin V/PI Staining: This is a gold-standard flow cytometry assay for distinguishing apoptotic states. In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells[16][17]. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes[16].

  • Caspase-3/7 Assay: Caspases are a family of proteases that execute the apoptotic program. Caspase-3 and Caspase-7 are key "executioner" caspases. Their activation is a hallmark of apoptosis. Assays using a proluminescent substrate containing the DEVD peptide sequence (a target for Caspase-3/7) provide a highly sensitive measure of apoptotic pathway activation[18][19].

4.2. Protocol: Annexin V/PI Staining by Flow Cytometry

Materials:

  • Cells treated with this compound (at IC50 and 2x IC50 concentrations) for a relevant time point (e.g., 24 hours).

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and a binding buffer).

  • Flow cytometer.

Procedure:

  • Cell Treatment & Harvesting: Treat cells as planned. Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.

  • Washing: Wash cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL[20].

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution (reagent volumes may vary by kit).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[20].

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Healthy cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

4.3. Protocol: Caspase-Glo® 3/7 Assay

This is a homogeneous, "add-mix-measure" assay suitable for a 96-well plate format.

Materials:

  • Cells cultured and treated in a white-walled 96-well plate.

  • Caspase-Glo® 3/7 Reagent.

  • Luminometer.

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells as described for the MTT assay.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use[19].

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker for 2 minutes and then incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity[18].

4.4. Diagram: Principles of Apoptosis Detection

Apoptosis_Detection cluster_cell_states Cellular States in Apoptosis cluster_assays Detection Methods Healthy Healthy Cell EarlyApop Early Apoptotic Cell Healthy->EarlyApop Apoptotic Stimulus LateApop Late Apoptotic / Necrotic Cell EarlyApop->LateApop Progression AnnexinV Annexin V Staining (PS Exposure) EarlyApop->AnnexinV Caspase Caspase-3/7 Activation (Executioner Caspase) EarlyApop->Caspase LateApop->AnnexinV PI Propidium Iodide (Membrane Permeable) LateApop->PI

Caption: Assays targeting key hallmarks of early and late apoptosis.

Functional Assay: Cell Proliferation

Beyond cytotoxicity, a compound may have cytostatic effects, inhibiting cell division without directly killing the cells. This is a crucial endpoint for evaluating potential anticancer therapeutics.

5.1. Rationale for the BrdU Assay

The BrdU (5-bromo-2'-deoxyuridine) incorporation assay is a direct measure of DNA synthesis. BrdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle[21]. The incorporated BrdU can then be detected using a specific anti-BrdU antibody, allowing for the quantification of proliferating cells[22].

5.2. Protocol: BrdU Cell Proliferation Assay (Immunofluorescence)

Materials:

  • Cells grown on coverslips or in imaging-compatible plates.

  • BrdU Labeling Solution (10 µM in culture medium)[23].

  • Fixation Solution (e.g., 4% Paraformaldehyde in PBS).

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS).

  • DNA Denaturation Solution (e.g., 2N HCl)[24].

  • Anti-BrdU primary antibody and a fluorescently-labeled secondary antibody.

  • Nuclear counterstain (e.g., DAPI).

  • Fluorescence microscope.

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with sub-lethal concentrations of this compound (e.g., IC50/4, IC50/2) for 24-48 hours.

  • BrdU Labeling: Add BrdU Labeling Solution to the cells and incubate for 2-4 hours at 37°C[24].

  • Fixation & Permeabilization: Wash cells with PBS, fix for 15 minutes, and then permeabilize for 20 minutes at room temperature.

  • DNA Denaturation: Treat cells with 2N HCl for 10-30 minutes at room temperature to denature the DNA, exposing the incorporated BrdU[22][24].

  • Immunostaining: Block non-specific binding, then incubate with the anti-BrdU primary antibody, followed by the fluorescent secondary antibody.

  • Imaging and Analysis: Counterstain nuclei with DAPI. Acquire images using a fluorescence microscope and quantify the percentage of BrdU-positive cells relative to the total number of cells (DAPI-positive).

BrdU_Workflow start Treat Cells with Sub-Lethal Compound Dose label Pulse with BrdU (Thymidine Analog) start->label fix Fix & Permeabilize Cell Membranes label->fix denature Denature DNA (HCl Treatment) fix->denature stain Immunostain with Anti-BrdU Antibody denature->stain image Image with Fluorescence Microscope stain->image quantify Quantify % of BrdU+ Cells image->quantify

Sources

Synthesis and Application of 2-Ethoxybenzene-1-carbothioamide Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and potential applications of 2-Ethoxybenzene-1-carbothioamide and its derivatives. With full editorial control, this guide is structured to provide not just protocols, but also the scientific rationale behind the methodologies, ensuring a deep understanding of the subject matter.

Introduction: The Promise of the Thioamide Moiety

The thioamide functional group, a bioisostere of the amide bond, offers unique physicochemical properties that are highly attractive in medicinal chemistry. The replacement of the carbonyl oxygen with sulfur alters characteristics such as hydrogen bonding capacity, metabolic stability, and electronic properties, often leading to enhanced biological activity.[1] Thioamide-containing compounds have demonstrated a broad spectrum of pharmacological effects, including anticancer and antimicrobial activities. The 2-ethoxybenzene scaffold is a known pharmacophore in various bioactive molecules, suggesting that its combination with a carbothioamide moiety could yield novel derivatives with significant therapeutic potential.

This guide will first detail the synthetic pathways to this compound and its derivatives. Subsequently, it will provide comprehensive application notes and protocols for evaluating their potential as anticancer and antimicrobial agents, grounded in established in vitro screening methodologies.

Part 1: Synthesis of this compound and Its Derivatives

The synthesis of this compound derivatives can be approached in a logical, stepwise manner, beginning with the synthesis of the parent compound, followed by derivatization.

Synthesis of the Precursor: 2-Ethoxybenzamide

The common precursor for the target thioamide is the corresponding amide, 2-Ethoxybenzamide. This can be synthesized from commercially available 2-ethoxybenzoic acid.

Protocol 1: Synthesis of 2-Ethoxybenzamide from 2-Ethoxybenzoic Acid

Principle: This protocol involves the activation of the carboxylic acid group of 2-ethoxybenzoic acid, followed by amidation. Thionyl chloride (SOCl₂) is a common and effective reagent for converting carboxylic acids to acyl chlorides, which readily react with ammonia to form the amide.

Materials:

  • 2-Ethoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Ammonium hydroxide (NH₄OH) solution (concentrated)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

  • Rotary evaporator

  • Standard glassware for organic synthesis

Step-by-Step Procedure:

  • Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-ethoxybenzoic acid (1 equivalent) in an excess of thionyl chloride (3-5 equivalents).

  • Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 2-ethoxybenzoyl chloride is obtained as an oil or low-melting solid.

  • Amidation: Cool the crude acyl chloride in an ice bath.

  • Slowly and carefully add concentrated ammonium hydroxide solution dropwise to the cooled acyl chloride with vigorous stirring. An exothermic reaction will occur, and a white precipitate of 2-ethoxybenzamide will form.

  • Continue stirring for 30 minutes at room temperature to ensure complete reaction.

  • Work-up and Purification: Filter the white precipitate and wash it with cold water to remove any ammonium salts.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2-ethoxybenzamide.

  • Dry the purified product under vacuum. Characterize the product by melting point, ¹H NMR, and ¹³C NMR spectroscopy.

Thionation: From Amide to Thioamide

The conversion of an amide to a thioamide is a crucial step. The most common and effective method for this transformation is the use of Lawesson's reagent.[1]

Protocol 2: Synthesis of this compound using Lawesson's Reagent

Principle: Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide] is a thionating agent that efficiently replaces the carbonyl oxygen of an amide with sulfur. The reaction is typically carried out in an anhydrous solvent under reflux.[2][3]

Materials:

  • 2-Ethoxybenzamide

  • Lawesson's reagent

  • Anhydrous toluene or tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Solvent system for chromatography (e.g., hexane/ethyl acetate)

  • Standard glassware for organic synthesis under anhydrous conditions

Step-by-Step Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-ethoxybenzamide (1 equivalent) in anhydrous toluene.

  • Add Lawesson's reagent (0.5-0.6 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain it for 2-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

  • Characterize the final product by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹³C NMR spectrum is particularly indicative of the conversion, with the thioamide carbon appearing significantly downfield (around 200 ppm).

Diagram 1: Synthesis of this compound

Synthesis cluster_0 Step 1: Amide Formation cluster_1 Step 2: Thionation A 2-Ethoxybenzoic Acid B 2-Ethoxybenzoyl Chloride A->B SOCl2, Reflux C 2-Ethoxybenzamide B->C NH4OH (conc.) D 2-Ethoxybenzamide E This compound D->E Lawesson's Reagent, Toluene, Reflux

Caption: Synthetic pathway to this compound.

Synthesis of N-Substituted Derivatives

The synthesis of N-substituted derivatives of this compound can be achieved by reacting 2-ethoxybenzoyl chloride with the corresponding primary or secondary amine to form an N-substituted 2-ethoxybenzamide, followed by thionation as described in Protocol 2.

Alternatively, hydrazine-carbothioamide derivatives, which have shown significant biological activity, can be synthesized.[4]

Protocol 3: Synthesis of 2-(2-Ethoxybenzoyl)hydrazine-1-carbothioamide Derivatives

Principle: This protocol involves a two-step process. First, 2-ethoxybenzoic acid is converted to its hydrazide. The hydrazide is then reacted with an appropriate isothiocyanate to yield the desired N-substituted hydrazine-1-carbothioamide derivative.

Materials:

  • 2-Ethoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Hydrazine hydrate

  • Various isothiocyanates (e.g., phenyl isothiocyanate, ethyl isothiocyanate)

  • Ethanol

  • Standard glassware for organic synthesis

Step-by-Step Procedure:

  • Synthesis of 2-Ethoxybenzohydrazide:

    • Convert 2-ethoxybenzoic acid to its methyl or ethyl ester via Fischer esterification.

    • Reflux the resulting ester with hydrazine hydrate in ethanol to yield 2-ethoxybenzohydrazide. Purify by recrystallization.

  • Formation of Hydrazine-1-carbothioamide:

    • Dissolve 2-ethoxybenzohydrazide (1 equivalent) in ethanol.

    • Add the desired isothiocyanate (1 equivalent) to the solution.

    • Reflux the mixture for 4-8 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture. The product often precipitates out of the solution.

    • Filter the solid product, wash with cold ethanol, and dry.

    • Further purification can be achieved by recrystallization.

    • Characterize the derivatives using appropriate spectroscopic methods.

Diagram 2: Synthesis of Hydrazine-1-carbothioamide Derivatives

Derivatives A 2-Ethoxybenzoic Acid B 2-Ethoxybenzoate Ester A->B ROH, H+ C 2-Ethoxybenzohydrazide B->C N2H4.H2O, EtOH, Reflux E 2-(2-Ethoxybenzoyl)-N-R-hydrazine-1-carbothioamide C->E Reflux D Isothiocyanate (R-NCS) D->E

Caption: General scheme for synthesizing hydrazine-1-carbothioamide derivatives.

Part 2: Application Notes and Protocols

Derivatives of carbothioamides have shown considerable promise as anticancer and antimicrobial agents.[4] The following section provides detailed protocols for the in vitro evaluation of newly synthesized this compound derivatives.

Evaluation of Anticancer Activity

The initial assessment of anticancer potential is typically performed using in vitro cytotoxicity assays against a panel of human cancer cell lines.[5]

Protocol 4: In Vitro Cytotoxicity Screening using the MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[6]

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a normal cell line (e.g., HEK293)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Synthesized this compound derivatives

  • Doxorubicin (positive control)

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well microplates

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control (doxorubicin) in the culture medium. The final concentration of DMSO should be less than 0.5%.

  • Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control.

  • Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity of Hypothetical this compound Derivatives

Compound IDCancer Cell LineIC₅₀ (µM) ± SDNormal Cell Line (HEK293) IC₅₀ (µM) ± SDSelectivity Index (SI)
Parent Compound MCF-7> 100> 100-
A549> 100> 100-
Derivative 1 (N-Phenyl) MCF-715.2 ± 1.885.4 ± 7.25.6
A54922.5 ± 2.585.4 ± 7.23.8
Derivative 2 (N-Ethyl) MCF-745.8 ± 5.1> 100> 2.2
A54960.1 ± 6.7> 100> 1.7
Doxorubicin MCF-70.9 ± 0.15.2 ± 0.65.8
A5491.2 ± 0.25.2 ± 0.64.3
Note: This is example data. Actual results will vary.

Diagram 3: Workflow for In Vitro Anticancer Screening

AnticancerWorkflow A Synthesized Derivatives C MTT Assay A->C B Cell Culture (Cancer & Normal Lines) B->C D Data Analysis (IC50 Calculation) C->D E Identification of Lead Compounds D->E

Caption: Experimental workflow for anticancer activity evaluation.

Evaluation of Antimicrobial Activity

The antimicrobial potential of the synthesized derivatives can be assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.[7]

Protocol 5: Antimicrobial Susceptibility Testing by Broth Microdilution Method

Principle: The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • Synthesized this compound derivatives

  • Ciprofloxacin (antibacterial control), Fluconazole (antifungal control)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Step-by-Step Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds and control drugs in the appropriate broth in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Data Presentation: Antimicrobial Activity of Hypothetical this compound Derivatives

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Parent Compound > 128> 128> 128
Derivative 1 (N-Phenyl) 163264
Derivative 2 (N-Ethyl) 64128> 128
Ciprofloxacin 0.50.25N/A
Fluconazole N/AN/A1
Note: This is example data. Actual results will vary.

AntimicrobialWorkflow A Synthesized Derivatives C Broth Microdilution Assay A->C B Microorganism Culture B->C D MIC Determination C->D E Identification of Active Compounds D->E

Sources

Application Notes and Protocols: Investigating 2-Ethoxybenzene-1-carbothioamide as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential enzyme inhibitory properties of the novel compound, 2-Ethoxybenzene-1-carbothioamide. Given the limited publicly available data on this specific molecule, this guide leverages the well-established mechanisms and protocols for the structurally related and clinically significant drug, ethionamide, a second-line anti-tuberculosis agent.[1][2] This document will serve as a detailed roadmap for characterizing the mechanism of action, determining inhibitory potency, and establishing a robust protocol for screening and validation.

Introduction: The Therapeutic Potential of Thioamides

Thioamides are a class of organic compounds containing a carbon-sulfur double bond, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. A prominent example is ethionamide (2-ethylthioisonicotinamide), a cornerstone in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1] Ethionamide is a prodrug that requires enzymatic activation within Mycobacterium tuberculosis to exert its therapeutic effect.[1][3][4] This activation is primarily mediated by the monooxygenase EthA, which is under the negative transcriptional control of the repressor EthR.[1] The activated form of ethionamide subsequently inhibits the enoyl-acyl carrier protein reductase, InhA, a critical enzyme in the mycolic acid biosynthesis pathway of the mycobacterial cell wall.[3][5][6]

The structural similarity of this compound to ethionamide suggests that it may also function as an enzyme inhibitor, potentially through a similar mechanism. These notes will therefore outline the necessary experimental steps to explore this hypothesis, from initial enzyme activity assays to more complex cell-based models.

Proposed Mechanism of Action and Key Enzymatic Targets

Based on the ethionamide paradigm, a plausible mechanism of action for this compound involves a two-step process:

  • Bioactivation: The compound may act as a prodrug, requiring activation by a specific enzyme within the target organism. In the context of mycobacteria, the primary candidate for this activation is the EthA monooxygenase.[1][3][4]

  • Target Inhibition: The activated form of the compound could then inhibit a crucial enzyme for pathogen survival. A likely target, given the structural analogy, is InhA or a similar enoyl-ACP reductase involved in fatty acid synthesis.[3][5][6]

The following diagram illustrates this proposed signaling pathway:

Proposed Mechanism of Action cluster_0 Mycobacterial Cell Prodrug This compound (Prodrug) EthA EthA (Monooxygenase) Prodrug->EthA Activation Active_Metabolite Activated Metabolite EthA->Active_Metabolite InhA InhA (Enoyl-ACP Reductase) Active_Metabolite->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Cell Wall Integrity Disruption Mycolic_Acid->Cell_Wall Bacterial_Death Bacterial Death Cell_Wall->Bacterial_Death

Caption: Proposed mechanism of this compound as a prodrug inhibitor.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments required to validate the proposed mechanism of action.

Protocol 1: In Vitro Enzyme Inhibition Assay - Determining IC50

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a target enzyme (e.g., purified InhA).

Materials:

  • Purified recombinant InhA enzyme

  • This compound

  • Substrate for InhA (e.g., 2-trans-dodecenoyl-CoA)

  • NADH

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM DTT)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for testing.

  • Assay Setup: In a 96-well plate, add the assay buffer, NADH, and varying concentrations of the test compound. Include a vehicle control (solvent only) and a positive control (a known InhA inhibitor, if available).

  • Enzyme Addition: Add the purified InhA enzyme to each well and incubate for a predetermined time to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Data Acquisition: Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a microplate reader. The initial reaction velocity is determined from the linear portion of the progress curve.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation:

CompoundTarget EnzymeIC50 (µM)
This compoundInhATBD
Positive Control (e.g., Triclosan)InhAKnown Value
Protocol 2: Enzyme Kinetics - Determining the Mode of Inhibition

Objective: To elucidate the mechanism by which this compound inhibits the target enzyme (e.g., competitive, non-competitive, uncompetitive).

Procedure:

  • Varying Substrate and Inhibitor Concentrations: Perform the enzyme activity assay as described in Protocol 1, but with multiple fixed concentrations of the inhibitor while varying the substrate concentration for each inhibitor concentration.

  • Data Analysis: Determine the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

  • Graphical Analysis: Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]), Dixon plot (1/V₀ vs. [I]), or Cornish-Bowden plot ([S]/V₀ vs. [I]) to visualize the mode of inhibition.

Protocol 3: Whole-Cell Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a target organism (e.g., Mycobacterium smegmatis as a surrogate for M. tuberculosis).

Materials:

  • Mycobacterium smegmatis culture

  • Middlebrook 7H9 broth supplemented with OADC

  • This compound

  • 96-well microplates

  • Resazurin dye

Procedure:

  • Bacterial Culture: Grow M. smegmatis to mid-log phase in 7H9 broth.

  • Compound Dilution: Prepare serial dilutions of this compound in a 96-well plate.

  • Inoculation: Add the bacterial suspension to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 24-48 hours.

  • MIC Determination: Add resazurin dye to each well and incubate for a further 4-6 hours. The MIC is the lowest concentration of the compound that prevents the color change of resazurin from blue to pink, indicating inhibition of bacterial growth.

Data Presentation:

CompoundOrganismMIC (µg/mL)
This compoundMycobacterium smegmatisTBD
Positive Control (e.g., Isoniazid)Mycobacterium smegmatisKnown Value

Experimental Workflow Visualization

The following diagram outlines the logical flow of experiments for characterizing this compound as an enzyme inhibitor.

Experimental Workflow cluster_0 In Vitro Characterization cluster_1 Cell-Based Validation cluster_2 Advanced Studies Protocol1 Protocol 1: IC50 Determination Protocol2 Protocol 2: Enzyme Kinetics Protocol1->Protocol2 Protocol3 Protocol 3: Whole-Cell MIC Protocol2->Protocol3 SAR Structure-Activity Relationship (SAR) Protocol3->SAR Tox Toxicity Assays Protocol3->Tox

Caption: A logical workflow for the investigation of a novel enzyme inhibitor.

Trustworthiness and Self-Validation

To ensure the scientific integrity of the findings, the following self-validating systems should be implemented in each protocol:

  • Positive and Negative Controls: Every assay must include appropriate controls to validate the experimental setup.

  • Reproducibility: All experiments should be performed in triplicate and repeated on at least three independent occasions to ensure the reproducibility of the results.

  • Orthogonal Assays: Where possible, validate findings using different assay formats or techniques to confirm the observed effects. For example, the results from a spectrophotometric enzyme assay could be confirmed using a fluorescence-based assay.

Conclusion

The protocols and application notes presented here provide a robust and scientifically rigorous framework for the investigation of this compound as a potential enzyme inhibitor. By leveraging the knowledge gained from the study of the related compound, ethionamide, researchers can efficiently characterize the inhibitory properties of this novel molecule and assess its therapeutic potential. The successful execution of these protocols will provide valuable insights into its mechanism of action and guide future drug development efforts.

References

  • Patsnap Synapse. (2024-07-17). What is the mechanism of Ethionamide?
  • Wikipedia. (n.d.). Ethionamide. Retrieved from [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020-12-26). Ethionamide. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. Retrieved from [Link]

  • Vannelli, T. A., Dykman, A., & Ortiz de Montellano, P. R. (2002). Metabolism of the antituberculosis drug ethionamide. Drug Metabolism and Disposition, 30(3), 261-267. Retrieved from [Link]

  • Ang, M. L., Zainul Rahim, S. Z., de Sessions, P. F., Lin, W., Koh, V. H. Q., Pethe, K., Hibberd, M. L., & Alonso, S. (2017). EthA/R-independent killing of Mycobacterium tuberculosis by ethionamide. Frontiers in Microbiology, 8, 710. Retrieved from [Link]

  • Sassetti, C. M., & Rubin, E. J. (2003). An ethA-ethR-deficient Mycobacterium bovis BCG mutant displays increased adherence to mammalian cells and greater persistence in vivo, which correlate with altered mycolic acid composition. Infection and Immunity, 71(10), 6034-6041. Retrieved from [Link]

  • Alonso, S., & Pethe, K. (2017). EthA/R-independent killing of Mycobacterium tuberculosis by ethionamide. Frontiers in Microbiology, 8, 710. Retrieved from [Link]

  • Willand, N., Dirié, B., Carette, X., Bifani, P., Singhal, A., Desroses, M., ... & Baulard, A. R. (2009). EthA, a common activator of thiocarbamide-containing drugs acting on different mycobacterial targets. Antimicrobial Agents and Chemotherapy, 53(10), 4176-4183. Retrieved from [Link]

  • Flipo, M., Desroses, M., Wintjens, R., & Willand, N. (2011). Insights into the mechanism of ethionamide resistance in Mycobacterium tuberculosis through an in silico structural evaluation of EthA and mutants identified in clinical isolates. Molecules, 16(7), 5437-5453. Retrieved from [Link]

  • Ballel, N., & de Montellano, P. R. O. (2014). Strategies for potentiation of ethionamide and folate antagonists against Mycobacterium tuberculosis. Future Medicinal Chemistry, 6(1), 75-92. Retrieved from [Link]

  • Vannelli, T. A., Dykman, A., & Ortiz de Montellano, P. R. (2002). Ethionamide activation and sensitivity in multidrug-resistant Mycobacterium tuberculosis. Journal of Biological Chemistry, 277(15), 12824-12829. Retrieved from [Link]

  • Wang, F., Langley, R., Gulten, G., Dover, L. G., Besra, G. S., Jacobs, W. R., & Sacchettini, J. C. (2007). Mechanism of thioamide drug action against tuberculosis and leprosy. Journal of Experimental Medicine, 204(1), 73-78. Retrieved from [Link]

  • Safonova, T. N., & Ponomarenko, M. P. (2022). Molecular determinants of ethionamide resistance in clinical isolates of Mycobacterium tuberculosis. International Journal of Molecular Sciences, 23(3), 1146. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ethionamide. Retrieved from [Link]

Sources

Application Note & Protocol: High-Throughput Screening of 2-Ethoxybenzene-1-carbothioamide for Novel Cysteine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel therapeutic candidates.[1] This document provides a comprehensive guide to developing and executing a high-throughput screening campaign for 2-Ethoxybenzene-1-carbothioamide, a compound with potential as a modulator of cysteine protease activity. We present a detailed protocol for a fluorescence-based biochemical assay, optimized for a 384-well format, and outline the subsequent data analysis and hit validation cascade. The methodologies described herein are designed to ensure scientific rigor, reproducibility, and the confident identification of bona fide hit compounds for further development.

Introduction: The Rationale for Screening this compound

This compound is a small molecule with the chemical formula C₉H₁₁NOS and a molecular weight of 181.25 g/mol .[2] While its biological activity is not extensively documented, the presence of a carbothioamide functional group suggests potential for interaction with various biological targets, particularly enzymes. The carbothioamide moiety is isosteric to the amide bond and can act as a hydrogen bond donor and acceptor. Furthermore, the sulfur atom in the carbothioamide group is a soft nucleophile, which could potentially form covalent or strong non-covalent interactions with soft electrophiles, such as the cysteine residues found in the active sites of many proteases.

Cysteine proteases are a class of enzymes that play critical roles in numerous physiological and pathological processes, including immune responses, apoptosis, and cancer progression. Their dysregulation is implicated in a variety of diseases, making them attractive targets for therapeutic intervention. This application note outlines a hypothetical HTS campaign to screen this compound and other small molecules for inhibitory activity against a representative cysteine protease.

Assay Principle: A Fluorescence-Based Enzymatic Assay

To screen for inhibitors of our hypothetical cysteine protease, we will employ a robust and sensitive fluorescence-based biochemical assay. This assay utilizes a synthetic peptide substrate that is conjugated to a fluorophore and a quencher. In its intact state, the proximity of the quencher to the fluorophore results in the suppression of the fluorescent signal. Upon cleavage of the peptide substrate by the active cysteine protease, the fluorophore is released from the quencher, leading to a measurable increase in fluorescence intensity. The degree of fluorescence is directly proportional to the enzymatic activity.

This assay format is highly amenable to HTS due to its simplicity, high signal-to-noise ratio, and compatibility with automated liquid handling systems.[3]

Materials and Methods

Reagents and Consumables
  • This compound: (CAS 725702-35-2)[2]

  • Recombinant Cysteine Protease: (e.g., Cathepsin L, Papain)

  • Fluorogenic Peptide Substrate: (e.g., Z-FR-AMC)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM DTT, 1 mM EDTA

  • Positive Control Inhibitor: (e.g., E-64)

  • DMSO: (Dimethyl sulfoxide), molecular biology grade

  • 384-well black, flat-bottom assay plates

  • Acoustic-compatible source plates

Instrumentation
  • Acoustic Liquid Handler: (e.g., Echo 525)

  • Multimode Plate Reader: with fluorescence intensity detection capabilities

  • Automated Plate Washer and Dispenser

  • Incubator: set to 37°C

Experimental Protocols

Assay Development and Miniaturization

The successful implementation of an HTS campaign relies on the development of a robust and reproducible assay.[4] The following steps outline the optimization of the cysteine protease assay for a 384-well format.

Step 1: Enzyme Titration

  • Prepare a series of dilutions of the cysteine protease in assay buffer.

  • Dispense 10 µL of each enzyme dilution into multiple wells of a 384-well plate.

  • Add 10 µL of the fluorogenic substrate at a fixed concentration (e.g., 10 µM) to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the fluorescence intensity using a plate reader (Excitation/Emission wavelengths appropriate for the fluorophore).

  • Plot the fluorescence signal as a function of enzyme concentration and determine the concentration that yields a robust signal within the linear range of the instrument.

Step 2: Substrate Titration and Michaelis-Menten Kinetics

  • Using the optimal enzyme concentration determined in the previous step, perform a substrate titration.

  • Prepare a series of dilutions of the fluorogenic substrate in assay buffer.

  • Dispense 10 µL of the optimal enzyme concentration into multiple wells of a 384-well plate.

  • Add 10 µL of each substrate dilution to the wells.

  • Monitor the fluorescence intensity kinetically over 30 minutes.

  • Calculate the initial reaction velocity (V₀) for each substrate concentration.

  • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ value. For the HTS, a substrate concentration at or below the Kₘ is recommended to maximize sensitivity for competitive inhibitors.[5]

Step 3: Z'-Factor Determination

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[6][7] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[7]

  • Prepare the assay in a 384-well plate with a layout that includes multiple wells for positive and negative controls.

    • Negative Controls (Maximum Signal): 10 µL enzyme + 10 µL substrate + 0.1% DMSO.

    • Positive Controls (Minimum Signal): 10 µL enzyme + 10 µL substrate + a saturating concentration of a known inhibitor (e.g., E-64).

  • Incubate the plate and measure fluorescence as previously described.

  • Calculate the Z'-factor using the following formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

    • Where σ is the standard deviation and µ is the mean of the positive and negative controls.

  • An assay with a Z' ≥ 0.5 is considered robust for HTS.[8]

Primary High-Throughput Screen

The primary screen is designed to rapidly test a large library of compounds at a single concentration to identify initial "hits".[9]

Step 1: Compound Plating

  • Using an acoustic liquid handler, dispense 20 nL of this compound and other library compounds from source plates into the 384-well assay plates to achieve a final concentration of 10 µM.

  • Also, dispense DMSO into the control wells.

Step 2: Reagent Addition

  • Add 10 µL of the optimized enzyme concentration to all wells.

  • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Add 10 µL of the optimized substrate concentration to all wells to initiate the enzymatic reaction.

Step 3: Incubation and Signal Detection

  • Incubate the plates at 37°C for 30 minutes.

  • Measure the fluorescence intensity using a plate reader.

Data Analysis and Hit Identification

The large volume of data generated from an HTS campaign requires a systematic analysis pipeline.[10][11]

Step 1: Data Normalization

  • Normalize the raw fluorescence data to the plate-specific controls. The percent inhibition can be calculated as follows: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos_control) / (Mean_neg_control - Mean_pos_control))

Step 2: Hit Selection

  • A "hit" is defined as a compound that produces a statistically significant reduction in enzyme activity.

  • A common threshold for hit selection is a percent inhibition greater than three standard deviations from the mean of the sample population.

Table 1: Hypothetical Primary HTS Data Summary

MetricValueInterpretation
Number of Compounds Screened100,000
Hit Rate0.5%
Z'-Factor (Average)0.75Excellent assay performance
Signal-to-Background10Robust signal window
Hit Confirmation and Validation

It is crucial to validate the initial hits to eliminate false positives and confirm their activity.[12][13]

Step 1: Hit Re-testing

  • Re-test all identified hits from the primary screen under the same assay conditions to confirm their activity.

Step 2: Dose-Response Curves and IC₅₀ Determination

  • For all confirmed hits, perform a dose-response analysis to determine their potency.

  • Create a serial dilution of each hit compound (typically 8-10 concentrations).

  • Perform the assay with these varying concentrations.

  • Plot the percent inhibition as a function of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).

Step 3: Orthogonal Assays

  • To further validate the hits and rule out assay interference, it is recommended to use an orthogonal assay with a different detection method (e.g., a luminescence-based or absorbance-based assay).[13]

Step 4: Preliminary Structure-Activity Relationship (SAR) Analysis

  • Analyze the chemical structures of the confirmed hits to identify any common scaffolds or functional groups that may be responsible for their activity.[8] This preliminary SAR can guide the selection of analogs for further testing and inform future medicinal chemistry efforts.

Visualizations

HTS_Workflow cluster_0 Assay Development cluster_1 Screening cluster_2 Hit Validation AssayDev Assay Development & Miniaturization EnzymeT Enzyme Titration AssayDev->EnzymeT SubstrateT Substrate Titration EnzymeT->SubstrateT ZFactor Z'-Factor Determination (≥0.5) SubstrateT->ZFactor PrimaryScreen Primary HTS (Single Concentration) ZFactor->PrimaryScreen Assay Ready DataAnalysis Data Analysis & Hit Selection PrimaryScreen->DataAnalysis HitConf Hit Confirmation (Re-test) DataAnalysis->HitConf Initial Hits DoseResp Dose-Response (IC50) HitConf->DoseResp OrthoAssay Orthogonal Assays DoseResp->OrthoAssay SAR Preliminary SAR OrthoAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt Validated Hits

Caption: High-Throughput Screening Workflow.

Troubleshooting

IssuePossible CauseSolution
Low Z'-Factor (<0.5) High variability in controlsOptimize reagent concentrations, check liquid handling precision, ensure proper mixing.
Low signal-to-backgroundIncrease enzyme or substrate concentration, extend incubation time.
High False Positive Rate Compound interference (e.g., autofluorescence)Implement orthogonal assays, perform counter-screens to identify interfering compounds.
Poor Hit Confirmation Primary screen artifactsRe-test from a fresh stock of the compound, verify compound purity and identity.

Conclusion

The protocol described in this application note provides a comprehensive framework for the high-throughput screening of this compound and other small molecules as potential inhibitors of cysteine proteases. By following a systematic approach of assay development, primary screening, and rigorous hit validation, researchers can confidently identify and advance promising lead compounds for further drug discovery efforts. The adaptability of this workflow allows for its application to a wide range of enzymatic targets, making it a valuable tool in the quest for novel therapeutics.

References

  • SciLifeLab Publications. (n.d.). A workflow for high-throughput screening, data analysis, processing, and hit identification. Retrieved from [Link]

  • GARDP Revive. (n.d.). Hit confirmation, hit validation. Retrieved from [Link]

  • Blay, V., Tolani, B., Ho, H., & Arkin, M. R. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807–1821. [Link]

  • Sygnature Discovery. (n.d.). Hit Validation for Suspicious Minds. Retrieved from [Link]

  • An, W. F., & Tolliday, N. (2010). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Current protocols in chemical biology, 2(3), 151–170. [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]

  • Lloyd, M. (2023, March 30). Assay performance and the Z'-factor in HTS. Drug Target Review. Retrieved from [Link]

  • Zang, R., Li, D., Tang, I. C., Wang, J. H., & Yang, M. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. International Journal of Biotechnology for Wellness Industries, 1(1), 31-51. [Link]

  • Genedata. (n.d.). Comprehensive Analysis of High-Throughput Screening Data. SPIE Digital Library. Retrieved from [Link]

  • Chemon, P. E., et al. (2012). An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries. ACS chemical biology, 7(8), 1354–1362. [Link]

  • Creative Biolabs. (n.d.). Hit Validation Services. Retrieved from [Link]

  • On HTS. (2023, December 12). Z-factor. Retrieved from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • Bio-Rad. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]

  • Zhang, X. D. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 37(18), 3020–3026. [Link]

  • Oncodesign Services. (n.d.). Hit Identification and Validation Services. Retrieved from [Link]

  • LabKey. (2024, September 12). What is High-Throughput Screening (HTS)? Retrieved from [Link]

  • ResearchGate. (2015). Enzyme Assay Design for High-Throughput Screening. Retrieved from [Link]

  • BellBrook Labs. (2024, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Retrieved from [Link]

  • BellBrook Labs. (2023, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to Developing In Vitro Assays for the Biological Activity of 2-Ethoxybenzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Ethoxybenzene-1-carbothioamide is a synthetic organic compound whose biological activity profile is largely uncharacterized. However, its core functional group, the thioamide, is a well-recognized pharmacophore present in a wide array of molecules with demonstrated therapeutic relevance.[1][2] Thioamide-containing compounds exhibit a diverse range of activities, including anticancer, antimicrobial, and enzyme-inhibiting properties.[1][3][4] This guide provides a comprehensive, tiered strategy for researchers, scientists, and drug development professionals to systematically investigate the biological activity of this compound. We present a logical workflow that begins with broad, cell-based phenotypic screening to identify general bioactivity, followed by more targeted biochemical and mechanistic assays designed to elucidate its specific molecular targets. This document provides not only step-by-step protocols but also the scientific rationale behind experimental design, ensuring a robust and self-validating approach to characterization.

Part 1: Foundational Principles & Strategic Workflow

The initial investigation of a novel compound requires a structured approach to efficiently identify potential biological effects.[5][6] A tiered screening cascade is the most logical pathway, designed to move from broad, cost-effective assays to more complex and specific mechanistic studies. This strategy maximizes the potential for hit discovery while conserving resources. The fundamental pillars of this process are assay robustness, reproducibility, and physiological relevance.[6][7] Every assay must be designed with appropriate controls to ensure the data is trustworthy and interpretable.[8]

Our proposed workflow for this compound begins with assessing its impact on cell health and proliferation (Tier 1). A positive result, or "hit," in this tier would then trigger a series of more focused assays (Tier 2) based on the known activities of the broader thioamide chemical class.

G cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Mechanistic Investigation pheno_screen Initial Compound Profiling (this compound) cytotoxicity Protocol 2.1: General Cytotoxicity Assay (LDH) pheno_screen->cytotoxicity Assess membrane damage viability Protocol 2.2: Cell Viability Assay (MTS/MTT) pheno_screen->viability Assess metabolic activity decision Bioactivity Detected? cytotoxicity->decision viability->decision enzyme Protocol 3.1: Biochemical Enzyme Inhibition end_node Further Target Validation enzyme->end_node antimicrobial Protocol 3.2: Antimicrobial Activity (MIC) antimicrobial->end_node decision->enzyme Yes (Hypothesis: Enzyme Target) decision->antimicrobial Yes (Hypothesis: Antimicrobial)

Figure 1. A tiered workflow for characterizing a novel compound.

Part 2: Tier 1 - Primary Screening with Cell-Based Assays

The primary objective of this tier is to answer a fundamental question: Does this compound exert any biological effect on whole cells? Cell-based assays are powerful because they provide a more physiologically relevant system compared to isolated biochemical targets. We will focus on two key indicators of cell health: plasma membrane integrity and metabolic activity.

Protocol 2.1: General Cytotoxicity Assessment via Lactate Dehydrogenase (LDH) Release

Scientific Rationale: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[9][10] Measuring extracellular LDH activity is therefore a direct and reliable indicator of cell death. This assay is crucial for identifying compounds that are overtly toxic to cells.

Materials:

  • Human cancer cell line (e.g., HeLa or HepG2, as used in related studies[11][12])

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well, clear, flat-bottom cell culture plates

  • Commercially available LDH Cytotoxicity Assay Kit

  • Positive Control: 10X Lysis Buffer or Triton X-100

  • Vehicle Control: DMSO

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, ranging from a high concentration (e.g., 200 µM) to a low concentration (e.g., ~0.1 µM). Remember to include a vehicle control (medium with the same final DMSO concentration as the highest compound concentration).

  • Cell Treatment: Carefully remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions. For controls, add 50 µL of medium to "Untreated Control" wells and 50 µL of 10X Lysis Buffer to "Maximum LDH Release" wells.

  • Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • Assay Procedure:

    • Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well of the new plate.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of Stop Solution as per the kit protocol.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)]

Parameter Description
Spontaneous Activity Absorbance from untreated cell supernatant (represents background cell death).
Maximum Activity Absorbance from lysed cell supernatant (represents 100% cell death).
Plate Layout Include wells for blanks, spontaneous release, maximum release, vehicle control, and compound dilutions.
Protocol 2.2: Cell Viability Assessment via Tetrazolium Salt (MTS) Reduction

Scientific Rationale: In contrast to cytotoxicity assays that measure death, viability assays quantify the health of the cell population. The MTS assay relies on the principle that viable, metabolically active cells possess dehydrogenase enzymes that can reduce the MTS tetrazolium compound into a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells. This assay can detect both cytotoxic and cytostatic (anti-proliferative) effects.

Materials:

  • Same cell line, medium, compound, and plates as in Protocol 2.1

  • Commercially available CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or similar

  • Positive Control for Inhibition: A known cytotoxic agent (e.g., Doxorubicin)

Step-by-Step Protocol:

  • Cell Seeding & Treatment: Follow steps 1-4 from Protocol 2.1. The plate setup will be identical.

  • Assay Procedure:

    • At the end of the incubation period, add 20 µL of the MTS reagent directly to each well.

    • Incubate the plate for 1-4 hours at 37°C, 5% CO₂. The optimal time may need to be determined empirically.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Correct for background absorbance by subtracting the average absorbance of "medium-only" wells.

    • Calculate the percentage of cell viability: % Viability = 100 * (Absorbance of Treated Cells / Absorbance of Untreated Cells)

    • Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).[13]

Part 3: Tier 2 - Mechanistic & Target-Focused Assays

If Tier 1 assays indicate that this compound has bioactivity, the next step is to form hypotheses about its mechanism of action based on its chemical structure. The thioamide moiety is known to be a key player in enzyme inhibition and antimicrobial activity.[1][14]

Protocol 3.1: General Biochemical Assay for Enzyme Inhibition

Scientific Rationale: Many drugs function by inhibiting enzymes.[15][16] Thioamide-containing compounds have been identified as inhibitors of various enzymes, including carbonic anhydrase and lipoxygenase.[3][17] A general biochemical assay using a purified enzyme and a detectable substrate provides a direct measure of a compound's inhibitory potential against a specific molecular target.[18] For an initial screen, it is critical to run the assay under initial velocity conditions with the substrate concentration at or below its Michaelis constant (Kₘ) to maximize sensitivity for detecting competitive inhibitors.[13][19]

G E Enzyme ES ES E->ES EI EI E->EI S Substrate S->ES I Inhibitor (Thioamide) I->EI P Product (Signal) ES->P

Figure 2. Principle of a competitive enzyme inhibition assay.

Materials:

  • Purified enzyme of interest (e.g., Bovine Carbonic Anhydrase II, as a starting point[3])

  • Specific substrate for the enzyme (e.g., p-Nitrophenyl Acetate for Carbonic Anhydrase)

  • Assay Buffer (optimized for the specific enzyme)

  • This compound and a known inhibitor (Positive Control)

  • 96-well microplates (UV-transparent or black, depending on detection method)

  • Microplate reader (for absorbance or fluorescence)

Step-by-Step Protocol:

  • Reagent Preparation: Prepare all solutions in the appropriate assay buffer. Create a serial dilution of the test compound and the known inhibitor.

  • Enzyme/Inhibitor Pre-incubation:

    • Add 25 µL of assay buffer to all wells.

    • Add 25 µL of the test compound dilutions to sample wells, 25 µL of buffer to "No Inhibitor" control wells, and 25 µL of the known inhibitor to "Positive Control" wells.

    • Add 50 µL of the enzyme solution to all wells except the "No Enzyme" blank.

    • Incubate for 15-30 minutes at the enzyme's optimal temperature. This allows the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 100 µL of the substrate solution to all wells to start the reaction.

  • Monitor Reaction: Immediately place the plate in the microplate reader and measure the signal (e.g., absorbance at 405 nm for p-Nitrophenol) every 30 seconds for 10-15 minutes (kinetic mode).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the signal vs. time curve.

    • Calculate the percent inhibition: % Inhibition = 100 * (1 - (V₀ of Inhibitor Well / V₀ of No Inhibitor Well))

    • Plot % Inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.

Protocol 3.2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Scientific Rationale: The thioamide functional group is present in potent antibacterial agents.[1] Therefore, assessing the antimicrobial properties of this compound is a logical step. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Significant antibacterial effects have been observed for thioamides against both Gram-positive and Gram-negative bacteria.[14]

Materials:

  • Bacterial strains (e.g., Bacillus subtilis ATCC 6633, Pseudomonas aeruginosa ATCC 9027)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • This compound (stock in DMSO)

  • Positive Control: A known antibiotic (e.g., Ciprofloxacin)

  • Sterile 96-well, U-bottom plates

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution:

    • Add 100 µL of CAMHB to all wells of the 96-well plate.

    • Add an additional 100 µL of the compound stock solution (at 2X the highest desired final concentration) to the first column.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating across the plate. Discard 100 µL from the last column.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. This brings the final volume to 200 µL and dilutes the compound to its final test concentration.

  • Controls: Include a "Growth Control" well (bacteria, no compound) and a "Sterility Control" well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Acquisition: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest compound concentration in a well with no visible growth. A colorimetric indicator like Resazurin can also be added to aid in determination.

Part 4: Data Summary & Validation Parameters

Effective assay development requires careful validation to ensure the results are meaningful.[7] For screening assays, the Z'-factor is a statistical parameter used to evaluate the quality and suitability of an assay for high-throughput screening.

Assay TypeKey ParametersControlsPrimary ReadoutValidation Metric
LDH Cytotoxicity Cell density, incubation timeUntreated, Max Lysis (Triton X-100)Absorbance (490 nm)Dose-response curve (EC₅₀)
MTS Viability Cell density, incubation timeUntreated, Vehicle (DMSO)Absorbance (490 nm)Dose-response curve (IC₅₀)
Enzyme Inhibition [Enzyme], [Substrate] (≤Kₘ), pHNo Inhibitor, No Enzyme, Known InhibitorKinetic rate (Abs/min)Dose-response curve (IC₅₀)
Antimicrobial MIC Inoculum density (CFU/mL)Growth Control, Sterility ControlVisual Turbidity / Color changeMinimum Inhibitory Conc. (µg/mL)

A Z'-factor value between 0.5 and 1.0 indicates an excellent assay. Values between 0 and 0.5 are acceptable, while values less than 0 suggest the assay is not reliable for screening. Z' = 1 - [ (3 * (σ_p + σ_n)) / |μ_p - μ_n| ] Where μ and σ are the mean and standard deviation of the positive (p) and negative (n) controls.

Conclusion

This application note outlines a systematic and robust workflow for the initial characterization of this compound. By starting with broad phenotypic assays and progressing to more specific, hypothesis-driven biochemical and microbiological assays, researchers can efficiently determine if the compound has biological activity and gain initial insights into its potential mechanism of action. The protocols provided are designed to be self-validating through the rigorous use of controls and serve as a strong foundation for any drug discovery or chemical biology program focused on novel thioamide compounds.

References

  • Oreate AI Blog. (2025). Understanding Assay Development: The Backbone of Drug Discovery.
  • baseclick GmbH. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

  • Dispendix. (2024). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. [Link]

  • News-Medical.net. (2023). Investigating the Importance of Assays in Drug Discovery and Development. [Link]

  • Edmondson, D. E., Binda, C., & Mattevi, A. (2013). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. NCBI. [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]

  • Mahanta, N., & Mitchell, D. A. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. NCBI. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]

  • ChemRxiv. Contemporary Applications of Thioamides and Methods for their Synthesis. [Link]

  • ResearchGate. (2025). Thioamides as Useful Synthons in the Synthesis of Heterocycles. [Link]

  • MDPI. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. [Link]

  • ResearchGate. (2024). Unlocking the potential of the thioamide group in drug design and development. [Link]

  • ResearchGate. (2025). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. [Link]

  • PubMed. Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists. [Link]

  • National Institutes of Health. (2022). Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. [Link]

  • ResearchGate. (2022). Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. [Link]

  • ResearchGate. (2025). Synthesis, Characterization and Evaluation of Biological Activity of some Substituted(E)-2-Benzylidenehydrazinecarbothio Amides. [Link]

  • Longdom Publishing. Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. [Link]

  • ResearchGate. (2024). New Carbothioamide and Carboxamide Derivatives of 3-Phenoxybenzoic Acid as Potent VEGFR-2 Inhibitors: Synthesis, Molecular Docking, and Cytotoxicity Assessment. [Link]

Sources

Application Notes & Protocols: In Vivo Formulation of 2-Ethoxybenzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of In Vivo Delivery

2-Ethoxybenzene-1-carbothioamide is a small molecule entity with the molecular formula C₉H₁₁NOS and a molecular weight of 181.25 g/mol [1]. As with many novel compounds in the discovery pipeline, its progression to in vivo efficacy and safety studies is critically dependent on the development of a suitable formulation. The thioamide functional group, a bioisostere of the amide bond, is incorporated into various bioactive compounds to enhance target affinity or improve stability against enzymatic hydrolysis[2][3][4]. However, compounds like this compound, which are predicted to be lipophilic (e.g., XlogP of 1.8)[5], often exhibit poor aqueous solubility, presenting a significant hurdle for achieving consistent and predictable systemic exposure in animal models.

These application notes provide a comprehensive framework for researchers to systematically approach the formulation of this compound for preclinical in vivo studies. The focus is on creating simple, reproducible, and safe formulations for common administration routes such as oral (PO) and intraperitoneal (IP) injection. We will explain the causality behind vehicle selection, provide detailed, step-by-step protocols, and outline critical quality control checks to ensure the integrity of the dosing vehicle.

Compound Profile & Pre-Formulation Strategy

A thorough understanding of the compound's physicochemical properties is the foundation of any formulation strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 725702-35-2[1]
Molecular Formula C₉H₁₁NOS[1]
Molecular Weight 181.25 g/mol [1]
Predicted XlogP 1.8[5]
Appearance Typically a solid (assumed)General Chemical Knowledge
Aqueous Solubility Predicted to be low; practically insoluble in water[6][6]
Stability Thioamides may be unstable in alkaline aqueous solutions[7].[7]

The predicted lipophilicity (XlogP > 1) and lack of ionizable groups suggest that aqueous solubility will be a primary challenge. Therefore, the pre-formulation strategy must focus on identifying a vehicle system that can either solubilize the compound or maintain it as a stable, uniform suspension.

Rationale for Vehicle Selection

The goal of preclinical formulation is to deliver the drug in a manner that allows for absorption, not to create a market-ready product. Therefore, vehicles are chosen for their solubilizing capacity, safety profile (generally recognized as safe - GRAS), and minimal interference with the compound's intrinsic activity. Nearly 40% of marketed drugs and up to 80% of pipeline candidates are poorly soluble, making excipient selection critical. Functional excipients can improve solubility and enhance bioavailability[8][9].

Protocol: Solubility Screening

Objective: To determine the approximate solubility of this compound in a panel of common preclinical vehicles.

Methodology:

  • Weigh 5-10 mg of this compound into separate 1.5 mL microcentrifuge tubes.

  • Add a small, precise volume (e.g., 100 µL) of a test vehicle to each tube.

  • Vortex vigorously for 2-5 minutes.

  • Visually inspect for dissolution.

  • If fully dissolved, add another 100 µL of the vehicle and repeat the process until precipitation is observed.

  • If not fully dissolved, place the tube on a rotator at room temperature for 1-2 hours, followed by sonication for 10-15 minutes. Re-inspect visually.

  • The approximate solubility is calculated based on the total volume of vehicle required to dissolve the initial mass of the compound.

Table 2: Example Vehicle Screening Panel & Rationale

VehicleTypeRationale for UseExample Result (Hypothetical)
Sterile Saline (0.9% NaCl) Aqueous BufferStandard vehicle for soluble compounds. Establishes baseline insolubility.< 0.1 mg/mL
PEG 400 Water-miscible co-solventA common polymer used to solubilize lipophilic compounds for parenteral and oral routes[10].~15 mg/mL
DMSO Organic SolventExcellent solubilizing power, but potential for toxicity at high concentrations. Used as a primary solvent in multi-component systems[11].> 50 mg/mL
10% Tween® 80 in Saline Surfactant SolutionA non-ionic surfactant used as a wetting agent for suspensions or to form micellar solutions[10].~1 mg/mL
Corn Oil Lipid VehicleNatural triglyceride oil for oral or subcutaneous administration of highly lipophilic compounds[12].~5 mg/mL
0.5% Methylcellulose in Water Suspending AgentViscous polymer solution used to create uniform suspensions by preventing particle settling.Forms a suspension

Formulation Development Workflow

The results from the solubility screen dictate the formulation path. The following diagram illustrates the decision-making process.

G cluster_0 Formulation Strategy Start Start: Compound & Solubility Data SolubilityCheck Solubility in desired vehicle > Target Dose Concentration? Start->SolubilityCheck DevelopSolution Protocol 3.1: Develop Co-Solvent Solution SolubilityCheck->DevelopSolution  Yes DevelopSuspension Protocol 3.2: Develop Suspension SolubilityCheck->DevelopSuspension  No QC_Solution QC Check: Clarity, No Precipitation DevelopSolution->QC_Solution QC_Suspension QC Check: Uniformity, Re-suspendability DevelopSuspension->QC_Suspension End Ready for In Vivo Dosing QC_Solution->End QC_Suspension->End

Caption: Formulation development decision workflow.

Protocol: Co-Solvent Solution Formulation (e.g., for IP Injection)

Application: Use when the compound is soluble in a safe co-solvent system at the target concentration. A common system is DMSO/PEG 400/Saline.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 400 (PEG 400)

  • Sterile Saline (0.9% NaCl)

Methodology (Example for a 5 mg/mL final concentration):

  • Target Vehicle Composition: 10% DMSO / 40% PEG 400 / 50% Saline (v/v/v). Rationale: This combination leverages the high solubilizing power of DMSO while keeping its final concentration low (≤10%) to minimize toxicity. PEG 400 acts as a co-solvent and viscosity modifier.

  • Calculate Required Mass: For a 1 mL final volume, weigh 5 mg of this compound into a sterile glass vial.

  • Primary Dissolution: Add 100 µL of DMSO to the vial. Vortex until the compound is completely dissolved. A brief, gentle warming (<40°C) may be applied if necessary.

  • Add Co-solvent: Add 400 µL of PEG 400. Vortex thoroughly until the solution is homogeneous.

  • Final Dilution: Add 500 µL of Sterile Saline dropwise while continuously vortexing. Causality: Adding the aqueous component last and slowly is critical to prevent the compound from "crashing out" or precipitating due to rapid polarity change[11].

  • Final QC: The final formulation should be a clear, particle-free solution.

Protocol: Suspension Formulation (e.g., for Oral Gavage)

Application: Use when the compound is not sufficiently soluble in any acceptable vehicle system.

Materials:

  • This compound

  • Wetting Agent: 10% Tween® 80 solution in sterile water

  • Suspending Vehicle: 0.5% (w/v) Methylcellulose (or Carboxymethylcellulose) in sterile water

  • Mortar and pestle (optional, for particle size reduction)

Methodology (Example for a 10 mg/mL final concentration):

  • Calculate Required Mass: For a 1 mL final volume, weigh 10 mg of this compound into a sterile vial or mortar.

  • Particle Size Reduction (Optional but Recommended): If the starting material is crystalline, gently grind it to a fine powder using a mortar and pestle. Rationale: Reducing particle size increases the surface area, which can improve dissolution rate and absorption, and prevents needle blockage.

  • Wetting: Add a small volume (e.g., 20-30 µL) of the 10% Tween® 80 solution to the powder to form a thick, uniform paste. Causality: The surfactant (Tween® 80) coats the hydrophobic drug particles, allowing them to be dispersed evenly in the aqueous vehicle instead of clumping together.

  • Suspension: Gradually add the 0.5% Methylcellulose vehicle in small aliquots, mixing thoroughly after each addition, up to the final volume of 1 mL.

  • Homogenization: Vortex the final suspension vigorously for 5-10 minutes. Sonication in a bath sonicator for 15-20 minutes can further improve uniformity.

  • Final QC: The final formulation should be a milky, homogeneous suspension. It should not have large visible aggregates. Check for re-suspendability by allowing it to sit for 30 minutes and then confirming that it can be returned to a uniform state with gentle shaking. Always re-suspend immediately before dosing.

In Vivo Administration Protocols

All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC) and performed by trained personnel.[13]

Protocol: Oral Gavage (Mouse)

Application: Direct administration of the formulation into the stomach. Suitable for both solutions and suspensions.

Materials:

  • Properly sized syringe (e.g., 1 mL)

  • 18-20 gauge, 1.5-inch flexible or curved gavage needle with a rounded tip[14][15].

  • 70% Alcohol for disinfection (optional, per institutional guidelines)

Methodology:

  • Animal Restraint: Securely restrain the mouse by scruffing the skin over the shoulders to immobilize the head and forelimbs[14][15].

  • Dose Calculation: The maximum recommended dosing volume is typically 10 mL/kg[14][15][16]. For a 25 g mouse, this is 0.25 mL.

  • Procedure: a. Ensure the formulation is at room temperature and, if a suspension, is thoroughly mixed. b. Hold the mouse in a vertical position, gently extending its head back to straighten the path to the esophagus[15]. c. Insert the gavage needle into the diastema (gap between incisors and molars) and gently advance it along the upper palate towards the back of the throat[14]. d. The mouse should swallow as the tube enters the esophagus. The tube should pass easily without resistance. If resistance is met, withdraw and try again to avoid tracheal insertion [14][15]. e. Once the needle is in place, dispense the formulation smoothly and deliberately. f. Gently remove the needle along the same path of insertion.

  • Post-Procedure Monitoring: Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes[14][17].

Protocol: Intraperitoneal (IP) Injection (Mouse)

Application: Administration into the peritoneal cavity. This route is only suitable for non-irritating, sterile solutions. Suspensions should not be administered via IP injection due to the risk of peritonitis and poor absorption.

Materials:

  • Properly sized syringe (e.g., 1 mL)

  • 25-27 gauge needle[13].

  • 70% Alcohol for disinfection.

Methodology:

  • Animal Restraint: Restrain the mouse using the scruff technique, and turn the animal to expose its abdomen[18][19].

  • Dose Calculation: The maximum recommended injection volume is typically < 10 ml/kg[13]. For a 25 g mouse, this is 0.25 mL.

  • Procedure: a. Tilt the animal's head slightly downwards to move the abdominal organs forward[13][18]. b. Identify the injection site in the lower right quadrant of the abdomen. This location avoids the cecum (left side) and urinary bladder (midline)[18][19]. c. Disinfect the injection site with an alcohol wipe. d. Insert the needle, bevel up, at a 30-45° angle[13][18]. e. Gently aspirate by pulling back on the plunger to ensure no fluid (urine or blood) is drawn. If fluid is present, withdraw and use a new sterile needle at a different site[19]. f. If aspiration is clear, inject the solution. g. Withdraw the needle and return the animal to its cage.

  • Post-Procedure Monitoring: Observe the animal for any signs of discomfort or adverse reaction.

Overall In Vivo Study Workflow

G cluster_1 Preclinical Study Workflow Acclimatize 1. Animal Acclimatization (3-7 days) Group 2. Randomize into Groups (Vehicle, Drug Doses) Acclimatize->Group Formulate 3. Prepare Formulation (Protocols 3.1 or 3.2) Group->Formulate Dose 4. Administer Dose (Protocols 4.1 or 4.2) Formulate->Dose Observe 5. Observation & Data Collection (PK, PD, Clinical Signs) Dose->Observe Endpoint 6. Study Endpoint (Tissue Collection, Analysis) Observe->Endpoint

Caption: General workflow for an in vivo preclinical study.

References

  • Mouse Intraperitoneal (IP) administration Technique. (n.d.). University of Colorado Anschutz Medical Campus.
  • Gage, M. C., et al. (2015). Evaluation of a novel technique for intraperitoneal injections in mice. Lab Animal, 44(11), 440-444. [Link]

  • Intraperitoneal Injection in Mice. (n.d.). Queen's University. Retrieved from [Link]

  • Guidelines for Intraperitoneal Injection in Mice. (n.d.). Scribd. Retrieved from [Link]

  • Intraperitoneal (IP) Injection in Rats and Mice SOP. (n.d.). UBC Animal Care Services. Retrieved from [Link]

  • Excipients for Solubility and Bioavailability Enhancement. (2020). Gattefossé. Retrieved from [Link]

  • Standard Operating Procedures for Oral Gavage in Mice and Rats. (2021). Washington State University IACUC. Retrieved from [Link]

  • Oral Gavage in the Rat. (2016). Florida State University Office of Research. Retrieved from [Link]

  • Excipients: Enhancing the New, Poorly Soluble APIs. (n.d.). Drug Development & Delivery. Retrieved from [Link]

  • LAB_021 Oral Gavage in Mice and Rats. (2021). The University of Queensland Animal Ethics Committee. Retrieved from [Link]

  • Santos, I. C., et al. (2019). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Microbiome, 7(1), 1-11. [Link]

  • Naicker, P., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 393. [Link]

  • Mude, G., et al. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Journal of Pharmaceutical Research International, 35(23), 1-10. [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology. Retrieved from [Link]

  • This compound (C9H11NOS). (n.d.). PubChemLite. Retrieved from [Link]

  • Hansen, T. N., & Olsen, C. A. (2024). Contemporary Applications of Thioamides and Methods for their Synthesis. Chemistry: A European Journal, 30(9), e202303770. [Link]

  • Synthetic approaches to bioactive thioamides. (n.d.). ResearchGate. Retrieved from [Link]

  • Contemporary Applications of Thioamides and Methods for Their Synthesis. (2024). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Ethoxybenzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-ethoxybenzene-1-carbothioamide. This document is designed for researchers, medicinal chemists, and process development scientists who are looking to improve the yield and purity of this valuable synthetic intermediate. Drawing from established chemical principles and field-proven methodologies, this guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently encountered challenges.

Synthesis Strategy Overview

The successful synthesis of this compound hinges on the efficient conversion of an aryl aldehyde to a primary thioamide. While several methods exist for thioamide synthesis, the most common and practical approach for this specific target involves a modified Willgerodt-Kindler reaction. This one-pot, three-component reaction is valued for its operational simplicity, though it requires careful optimization to maximize yield and minimize byproducts.[1][2][3]

The primary pathway begins with 2-ethoxybenzaldehyde, which reacts with an amine and elemental sulfur to form the target thioamide.[4] Understanding the critical parameters of this reaction is key to troubleshooting and yield improvement.

Synthesis_Overview SM 2-Ethoxybenzaldehyde TS Target: This compound SM->TS One-Pot Synthesis (Willgerodt-Kindler Reaction) Reagents Primary Amine Source + Elemental Sulfur (S8) Reagents->SM

Caption: High-level overview of the primary synthetic route.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most common problems encountered during the synthesis in a direct question-and-answer format.

Problem Area: Low or No Product Yield

Q: My reaction has a consistently low yield (<30%), or in some cases, fails completely. What are the most probable causes?

A: Low yield is the most frequent issue and can typically be traced to one of three areas: reagent quality, reaction conditions, or stoichiometry.

  • Reagent Quality & Purity:

    • 2-Ethoxybenzaldehyde Purity: The aldehyde starting material is susceptible to oxidation to 2-ethoxybenzoic acid upon prolonged exposure to air. This acidic impurity can interfere with the reaction mechanism. Always use freshly distilled or recently purchased aldehyde of high purity (≥97%).

    • Amine Source: The choice and quality of the amine are critical. For the Willgerodt-Kindler reaction, a secondary amine like morpholine or piperidine is often used.[5] The reaction proceeds faster with cyclic secondary amines compared to aliphatic amines.[1] Ensure the amine is free of water and other contaminants.

    • Elemental Sulfur: Use finely powdered sulfur to ensure maximum surface area and reactivity. Clumps or lower-grade sulfur can lead to incomplete reactions.

  • Suboptimal Reaction Conditions:

    • Temperature: The Willgerodt-Kindler reaction is temperature-sensitive. While some modern protocols have been developed for room temperature, many require heating to facilitate the reaction cascade.[1] A common issue is insufficient temperature to drive the reaction forward or excessive temperature leading to decomposition and byproduct formation. We recommend a starting temperature of 80-100 °C in a solvent like DMSO or NMP.[1][3]

    • Reaction Time: Incomplete conversion is often due to insufficient reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists after the recommended time, consider extending the reaction duration in increments of 1-2 hours.

  • Incorrect Stoichiometry:

    • The molar ratios of aldehyde, amine, and sulfur are crucial. An excess of the amine and sulfur is typically required. A common starting point is a 1:3:2.5 ratio of aldehyde:amine:sulfur. Deviating significantly from the optimal ratios can halt the reaction or promote side-product formation.

Troubleshooting_Yield Start Low Yield Issue CheckReagents Verify Reagent Purity (Aldehyde, Amine, Sulfur) Start->CheckReagents CheckConditions Optimize Conditions (Temperature, Time) Start->CheckConditions CheckStoich Confirm Stoichiometry (Aldehyde:Amine:Sulfur Ratio) Start->CheckStoich Result Improved Yield CheckReagents->Result CheckConditions->Result CheckStoich->Result

Caption: Logic flow for troubleshooting low reaction yield.

Problem Area: Byproduct Formation & Purification

Q: My crude product is a complex mixture with multiple spots on TLC, making purification difficult. What are these byproducts and how can I minimize them?

A: The main byproducts in this synthesis are typically the corresponding amide (2-ethoxybenzamide) and carboxylic acid (2-ethoxybenzoic acid) from hydrolysis, as well as unreacted starting materials.[5][6]

  • Minimizing Byproducts:

    • Moisture Control: The formation of 2-ethoxybenzamide and its subsequent hydrolysis to the acid is often caused by water in the reaction mixture. Ensure all glassware is oven-dried and use anhydrous solvents.

    • Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent the oxidative degradation of the aldehyde starting material.

    • Temperature Management: Overheating can lead to thermal decomposition and the formation of complex, often colored, impurities. Maintain a stable and controlled temperature throughout the reaction.

  • Effective Purification Strategy:

    • Workup: A standard workup involves quenching the reaction mixture in water and extracting the product with an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with a mild acid (e.g., dilute HCl) can remove residual amine, and a wash with a mild base (e.g., saturated NaHCO₃) can remove the 2-ethoxybenzoic acid byproduct.

    • Chromatography: Column chromatography on silica gel is the most effective method for isolating the pure thioamide. A gradient elution system, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increasing the polarity, will effectively separate the target compound from less polar starting materials and more polar byproducts.

    • Recrystallization: If the chromatographed product still contains minor impurities, recrystallization from a suitable solvent system (e.g., Ethanol/Water or Toluene/Hexane) can provide the final, high-purity product.

Frequently Asked Questions (FAQs)

Q: What is the mechanistic role of the secondary amine in the Willgerodt-Kindler reaction?

A: The secondary amine (e.g., morpholine) acts as both a reactant and a catalyst. It first condenses with the 2-ethoxybenzaldehyde to form an enamine intermediate. This enamine is the key nucleophile that attacks the elemental sulfur. The resulting intermediate then undergoes a complex series of rearrangements, ultimately leading to the formation of a tertiary thioamide (N-thioacylmorpholine), which can then be hydrolyzed to the primary thioamide.[4][5][7]

Q: Can microwave irradiation be used to improve this reaction?

A: Yes, microwave-assisted synthesis has been shown to be highly effective for the Willgerodt-Kindler reaction.[3][8] Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields by minimizing thermal decomposition. It is a highly recommended technique for rapid optimization studies.

Q: Are there "greener" or more environmentally benign solvent choices?

A: Recent research has demonstrated the successful use of greener solvents for this reaction. Protocols using water, deep eutectic solvents (DES), or even solvent-free conditions have been developed, often with good to excellent yields.[1][2][3] These methods reduce reliance on toxic and volatile organic solvents like DMSO and NMP.

Optimized Experimental Protocol (Willgerodt-Kindler Method)

This protocol provides a robust starting point for the synthesis, incorporating best practices for yield optimization.

Materials:

  • 2-Ethoxybenzaldehyde (1.0 eq)

  • Morpholine (3.0 eq)

  • Elemental Sulfur (powdered, 2.5 eq)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-ethoxybenzaldehyde (1.0 eq).

  • Reagent Addition: Add the solvent (NMP or DMSO, approx. 0.5 M concentration relative to the aldehyde), followed by morpholine (3.0 eq) and powdered elemental sulfur (2.5 eq).

  • Reaction: Heat the mixture to 100-120 °C with vigorous stirring.[1] Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-8 hours.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice-water (approx. 10x the reaction volume). A precipitate (the intermediate N-(2-ethoxybenzoyl)morpholine-4-carbothioate) should form.

  • Hydrolysis: The above intermediate can be hydrolyzed to the primary thioamide. While various methods exist, a common approach involves treatment with an acid or base. This step requires specific optimization for the intermediate.

  • Extraction: After hydrolysis and neutralization, extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

Protocol_Workflow A 1. Combine Reactants (Aldehyde, Amine, Sulfur, Solvent) B 2. Heat Reaction (100-120 °C) & Monitor by TLC A->B C 3. Quench & Hydrolyze (Ice-water quench, followed by hydrolysis) B->C D 4. Extract Product (Ethyl Acetate) C->D E 5. Wash & Dry (NaHCO3, Brine, Na2SO4) D->E F 6. Concentrate (Rotary Evaporation) E->F G 7. Purify (Column Chromatography) F->G H Pure Product G->H

Caption: Step-by-step experimental workflow for synthesis.

Data Summary: Reaction Condition Comparison

MethodAldehydeAmine/Sulfur SourceSolventTemp. (°C)TimeTypical YieldReference
Conventional Heating Aryl AldehydesSecondary Amine / S₈DMSO1201.5-24 h70-98%[1]
Microwave Aryl AldehydesSecondary Amine / S₈NMP110-1802-20 minGood[3][8]
Green Synthesis Aryl AldehydesSecondary Amine / S₈Water100-Good-Excellent[1]
Thiourea Method Aryl AldehydesThiourea / K₂S₂O₈DMF/H₂O12524 hModerate-Good[9]

References

  • ChemRxiv. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Willgerodt-Kindler reaction at room temperature: Synthesis of thioamides from aromatic aldehydes and cyclic secondary amines | Request PDF. Available at: [Link]

  • MDPI. (n.d.). K2S2O8-Promoted Aryl Thioamides Synthesis from Aryl Aldehydes Using Thiourea as the Sulfur Source. Available at: [Link]

  • ResearchGate. (n.d.). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis | Request PDF. Available at: [Link]

  • PubMed. (n.d.). Opportunities and challenges in the synthesis of thioamidated peptides. Available at: [Link]

  • RSC Publishing. (2024). Green synthesis of thioamide derivatives in an environmentally benign deep eutectic solvent (DES). Available at: [Link]

  • ChemRxiv. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thioacylation. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Available at: [Link]

  • NIH. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. Available at: [Link]

  • Wikipedia. (n.d.). Willgerodt rearrangement. Available at: [Link]

  • Organic Chemistry Reaction. (2026). Willgerodt-Kindler Reaction. Available at: [Link]

  • MSU Chemistry. (2009). Willgerodt‐Kindler Reac1on. Available at: [Link]

  • SynArchive. (n.d.). Willgerodt-Kindler Reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Available at: [Link]

  • Google Patents. (n.d.). CN103724171B - Preparation method of 2-ethoxybenzaldehyde.
  • ResearchGate. (n.d.). (PDF) Synthesis and reactions of p-hydroxythiobenzamides. Available at: [Link]

  • ChemRxiv. (n.d.). Contemporary Applications of Thioamides and Methods for their Synthesis. Available at: [Link]

  • PubChem. (n.d.). 2-Ethoxybenzamide. Available at: [Link]

  • MDPI. (2022). Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. Available at: [Link]

  • ResearchGate. (n.d.). A Convenient Method for the Synthesis of Thiobenzamide Derivatives and O-Thiobenzoates by Use of 2-Benzothiazolyl Dithiobenzoate as Effective Thiobenzoylation Reagent | Request PDF. Available at: [Link]

  • MDPI. (n.d.). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Available at: [Link]

  • PubMed Central. (n.d.). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. Available at: [Link]

  • ResearchGate. (n.d.). Williamson ether synthesis of ethoxybenzene from iodoethane and phenol.... Available at: [Link]

  • NIH. (2024). Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. Available at: [Link]

  • Science Learning Center. (n.d.). Experiment : Williamson Ether Synthesis of Ethoxybenzen ee. Available at: [Link]

  • Google Patents. (n.d.). WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.
  • ResearchGate. (n.d.). Williamson ether synthesis of ethoxybenzene from iodoethane and phenol... | Download Scientific Diagram. Available at: [Link]

  • Pharmacia. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, Characterization and Evaluation of Biological Activity of some Substituted(E)-2-Benzylidenehydrazinecarbothio Amides. Available at: [Link]

  • Master Organic Chemistry. (n.d.). SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). Available at: [Link]

Sources

Technical Support Center: Purification of 2-Ethoxybenzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Ethoxybenzene-1-carbothioamide. This document provides practical, in-depth guidance for researchers, chemists, and drug development professionals. We will address common purification challenges, provide detailed protocols, and explain the scientific principles behind our recommendations to ensure you can achieve high purity for your target compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the purification of this compound, particularly when synthesized via thionation of the corresponding amide with Lawesson's Reagent.

Q1: My initial TLC of the crude reaction mixture shows a highly polar, UV-active spot at the baseline (Rf ≈ 0). What is this impurity?

A1: This is a classic signature of phosphorus-containing byproducts from Lawesson's Reagent (LR).[1][2] During the thionation reaction, the LR molecule, a dimer, dissociates into a reactive dithiophosphine ylide intermediate.[3][4] After transferring sulfur to your amide, the oxygen is taken up by the phosphorus, leading to the formation of various polar, phosphorus-based byproducts.[1][5] These compounds are often UV-active and have a high affinity for silica gel, causing them to remain at the origin during thin-layer chromatography.

Q2: After purification, my product yield is over 100%. What could be the cause?

A2: A yield exceeding 100% almost always indicates the presence of residual solvent or persistent impurities.[1]

  • Residual Solvent: Solvents with relatively high boiling points, such as ethyl acetate or toluene, can be difficult to remove completely, especially if the product is a thick oil or a dense solid.[1] Ensure your product is dried under high vacuum, potentially with gentle heating if the compound is thermally stable.

  • Persistent Impurities: The phosphorus byproducts from Lawesson's reagent can sometimes co-elute or co-precipitate with the desired product, artificially inflating the mass.[2] A ¹H-NMR spectrum should help identify solvent peaks, while a ³¹P-NMR would confirm phosphorus-containing impurities.

Q3: My compound appears to be degrading or streaking on the silica gel column. Why is this happening?

A3: Thioamides can be sensitive to the acidic nature of standard silica gel.[6] The sulfur atom is nucleophilic and can interact with acidic sites, potentially leading to degradation, characterized by tailing or streaking on the TLC plate and poor recovery from the column. Some thioamides have also been reported to undergo side reactions like epimerization or cleavage under strongly acidic conditions, although this is more common in peptide synthesis.[6][7]

Q4: Can I convert my thioamide back to the amide during workup or purification?

A4: Yes, this is a possibility under certain oxidative conditions. While generally stable, thioamides can be desulfurized back to their corresponding amides. For instance, reagents like hydrogen peroxide with a Lewis acid catalyst can efficiently mediate this transformation.[8] It is crucial to avoid strongly oxidizing conditions during your workup and purification to maintain the integrity of the thiocarbonyl group.

Part 2: In-Depth Troubleshooting Guide

This section provides a structured approach to resolving more complex purification challenges.

Issue 1: Persistent Lawesson's Reagent Byproducts

If phosphorus-containing impurities from Lawesson's Reagent (LR) are complicating your purification, direct chromatography of the crude mixture can be inefficient.

Underlying Cause: The main byproduct from LR, anhydro-p-ethoxy-dithiophosphonic acid, and related species have solubility properties that can overlap with the desired thioamide product, making separation by simple extraction difficult.[9]

Recommended Solution: Pre-Chromatography Chemical Treatment

A highly effective strategy is to chemically modify the LR byproducts to drastically alter their polarity before attempting column chromatography.

  • Ethanol or Ethylene Glycol Treatment: Refluxing the crude reaction mixture in a solvent like ethanol or treating it with ethylene glycol at an elevated temperature can decompose the phosphorus byproducts into highly polar thiophosphates.[9][10] These new compounds are much easier to separate from the desired, less polar thioamide product during a subsequent aqueous workup or silica gel chromatography.

Issue 2: Difficulty in Achieving Crystallization

Your this compound product oils out or fails to crystallize from your chosen solvent system.

Underlying Cause: This happens for two main reasons: the presence of impurities that inhibit crystal lattice formation, or the selection of an inappropriate recrystallization solvent.[11] The principle of recrystallization relies on the compound being highly soluble in a hot solvent and poorly soluble in the same solvent when cold.[11]

Recommended Solution: Systematic Solvent Screening & Purity Check

  • Assess Purity: First, analyze your product by TLC or ¹H-NMR. If significant impurities are present (e.g., >5-10%), an initial purification by column chromatography is recommended before attempting recrystallization.

  • Solvent Screening: Use small amounts of your compound (~20-30 mg) in test tubes to screen a range of solvents. A good starting point based on the structure (aromatic ring, ether, thioamide) would be:

    • Polar Protic: Ethanol, Isopropanol

    • Polar Aprotic: Ethyl Acetate, Acetone

    • Nonpolar Aromatic: Toluene

    • Mixed Solvent Systems: Toluene/Heptane, Ethyl Acetate/Hexane, Ethanol/Water

Table 1: Solvent Screening Protocol

StepActionDesired OutcomeRationale
1 Add ~0.5 mL of solvent to the sample at room temperature.The compound is insoluble or sparingly soluble.A solvent that dissolves the compound at room temperature will not allow for good recovery upon cooling.[11]
2 Heat the mixture to the solvent's boiling point. Add more solvent dropwise until the solid just dissolves.A clear, saturated solution is formed.This ensures the minimum amount of hot solvent is used, maximizing yield upon cooling.
3 Allow the solution to cool slowly to room temperature, then place it in an ice bath.Abundant crystal formation is observed.Slow cooling promotes the formation of pure, well-defined crystals by selectively incorporating the target molecule into the lattice.[11]
4 If no crystals form, try scratching the inside of the test tube with a glass rod or adding a seed crystal.Crystallization is induced.These actions provide nucleation sites for crystal growth to begin.

Part 3: Detailed Purification Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Column Chromatography for Crude Purification

This protocol is ideal for purifying the crude product after synthesis, especially for removing both less polar impurities (like unreacted starting material) and highly polar LR byproducts.

Methodology:

  • Adsorbent Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% Ethyl Acetate in Hexane). For acid-sensitive compounds, consider using silica gel that has been pre-treated with 1% triethylamine in the eluent to neutralize acidic sites.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to create a dry powder ("dry loading"). This technique generally results in better separation than loading the sample as a liquid.

  • Packing and Elution:

    • Gently add the dry-loaded sample to the top of the packed column.

    • Begin elution with a low-polarity solvent system (e.g., 5% Ethyl Acetate / 95% Hexane).

    • Gradually increase the solvent polarity (gradient elution) to 10%, 20%, and then 30% Ethyl Acetate in Hexane. The optimal gradient will depend on the specific impurity profile observed by TLC.

    • Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure. Dry the final product under high vacuum.

Protocol 2: Recrystallization for Final Polishing

This protocol is best suited for purifying an already partially pure, solid product to obtain a high-purity, crystalline material.

Methodology:

  • Dissolution: Place the solid this compound in an Erlenmeyer flask. Add a minimal amount of a pre-determined suitable solvent (e.g., isopropanol or toluene, based on screening). Heat the mixture on a hot plate with stirring until it boils gently.

  • Saturated Solution: Continue adding small portions of the hot solvent until all the solid has just dissolved.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the growth of large crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Part 4: Visualization of Workflows

Diagram 1: General Purification Strategy

This diagram outlines the decision-making process for purifying crude this compound.

crude Crude Product (Post-Reaction) analyze Analyze by TLC crude->analyze lr_check Baseline Spot (LR Byproducts)? analyze->lr_check pretreat Pre-treatment (e.g., EtOH Reflux) lr_check->pretreat Yes column Column Chromatography lr_check->column No pretreat->column purity_check Product Purity >95%? column->purity_check recrystal Recrystallization purity_check->recrystal Yes final_product Pure Crystalline Product purity_check->final_product No (Sufficiently Pure) recrystal->final_product start Start: Run Column problem Observe Issue start->problem streaking Streaking / Tailing on TLC problem->streaking Streaking poor_sep Poor Separation (Overlapping Spots) problem->poor_sep Poor Separation no_elution Product Not Eluting problem->no_elution No Elution cause_acid Possible Cause: Acidic Silica streaking->cause_acid solution_neutralize Solution: Use Neutralized Silica (e.g., with 1% Et3N) cause_acid->solution_neutralize cause_solvent Possible Cause: Incorrect Eluent Polarity poor_sep->cause_solvent solution_gradient Solution: Use a Shallower Gradient or a Different Solvent System cause_solvent->solution_gradient cause_polarity Possible Cause: Solvent is Not Polar Enough no_elution->cause_polarity solution_increase_polar Solution: Increase Eluent Polarity (e.g., add MeOH) cause_polarity->solution_increase_polar

Sources

Technical Support Center: Stability of 2-Ethoxybenzene-1-carbothioamide in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Ethoxybenzene-1-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues encountered during experimentation. Our goal is to equip you with the knowledge to ensure the integrity of your results by understanding and mitigating the degradation of this compound in solution.

Introduction to this compound Stability

This compound is a thioamide-containing compound with potential applications in various research fields. Like many thioamides, its stability in solution is a critical factor that can significantly impact experimental outcomes. Thioamides are known to be susceptible to several degradation pathways, including hydrolysis, oxidation, and photodegradation.[1][2] Understanding these vulnerabilities is the first step toward robust experimental design. This guide will walk you through common stability issues and provide practical solutions.

Troubleshooting Guide: Common Stability Issues and Solutions

This section addresses specific problems you might encounter during your experiments with this compound solutions.

Issue 1: Inconsistent results or loss of compound potency over a short period.

  • Question: I've noticed a significant drop in the concentration of my this compound stock solution, which I prepare in methanol and store at 4°C. My results are no longer reproducible. What could be the cause?

  • Answer: This is a classic sign of compound degradation. While storing solutions at low temperatures is a good practice, it may not be sufficient to prevent degradation, especially if the solvent is not optimal or if the solution is exposed to other destabilizing factors.[2] Thioamides can be sensitive to nucleophilic attack, and protic solvents like methanol, although often used for initial dissolution, might not be the best choice for long-term storage.[2]

    Troubleshooting Steps:

    • Solvent Selection: Consider switching to a less nucleophilic polar aprotic solvent for your stock solution, such as acetonitrile (ACN) or dimethyl sulfoxide (DMSO).[2] It is advisable to prepare a fresh stock solution and compare its stability over time against your methanolic stock.

    • pH of Aqueous Buffers: If your experiment involves aqueous buffers, be mindful of the pH. Thioamides are generally more susceptible to hydrolysis under alkaline conditions.[2] If possible, maintain your working solutions at a neutral or slightly acidic pH.

    • Perform a Forced Degradation Study: To identify the primary degradation pathway, a forced degradation study is highly recommended. This involves exposing the compound to harsh conditions (acid, base, oxidation, light, heat) to accelerate degradation and identify the resulting degradants.[3][4]

Issue 2: Appearance of unknown peaks in my chromatogram (HPLC/LC-MS).

  • Question: I'm analyzing my this compound sample using reverse-phase HPLC and I'm seeing new, unexpected peaks that were not present in the freshly prepared sample. What are these peaks?

  • Answer: The appearance of new peaks strongly suggests the formation of degradation products. The identity of these degradants will depend on the degradation pathway. Common degradation products of thioamides include the corresponding amide (from hydrolysis or oxidation) and other oxidized species.[5][6]

    Troubleshooting and Identification Workflow:

    • Hypothesize Degradation Products: Based on the structure of this compound, the primary degradation products are likely to be 2-ethoxybenzamide (hydrolysis/oxidation product) and potentially sulfoxides or other oxidized derivatives.

    • LC-MS/MS Analysis: The most effective way to identify these unknown peaks is through liquid chromatography-mass spectrometry (LC-MS/MS). By comparing the mass-to-charge ratio (m/z) of the parent compound and the new peaks, you can often deduce the chemical transformation that has occurred (e.g., the addition of an oxygen atom).

    • Reference Standards: If available, co-injecting a reference standard of the suspected degradation product (e.g., 2-ethoxybenzamide) can confirm its identity.

Issue 3: My solid compound appears discolored or has a different texture.

  • Question: I've had a vial of solid this compound stored on the shelf for a while, and it seems to have changed color. Is it still usable?

  • Answer: A change in the physical appearance of a solid compound is a red flag for potential degradation. While thioamides are generally more stable in their solid form compared to in solution, prolonged exposure to light, heat, or humidity can still lead to degradation.

    Recommended Actions:

    • Proper Storage: Always store solid this compound in a tightly sealed container, protected from light and moisture, and at the recommended temperature (typically refrigerated or frozen for long-term storage).

    • Re-qualification: Before using a compound that shows signs of physical change, it is crucial to re-qualify it. This can be done by techniques such as:

      • Melting Point Analysis: Compare the melting point of the stored compound to that of a fresh, pure sample. A broadened or depressed melting point can indicate impurity.

      • Purity Analysis by HPLC: Dissolve a small amount and analyze it by HPLC to check for the presence of impurities.

      • Spectroscopic Analysis (NMR, IR): Compare the NMR or IR spectrum of the stored compound to a reference spectrum to confirm its structural integrity.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary degradation pathway for this compound in solution?

    • A1: While specific data for this compound is limited, for thioamides in general, hydrolysis to the corresponding amide is a common degradation pathway, particularly in aqueous solutions with a basic pH.[2][6] Oxidation of the sulfur atom is another significant pathway, which can be initiated by dissolved oxygen, peroxide contaminants in solvents, or exposure to light.[5][7]

  • Q2: How does solvent choice impact the stability of this compound?

    • A2: Solvent choice is critical. Protic solvents like methanol and ethanol can act as nucleophiles and may promote solvolysis, especially over extended periods.[2] Aprotic solvents like acetonitrile (ACN) and dimethylformamide (DMF) are generally preferred for stock solutions.[2] However, it's important to use high-purity solvents, as impurities can catalyze degradation.

  • Q3: What are the ideal storage conditions for solutions of this compound?

    • A3: For optimal stability, solutions should be stored at low temperatures (-20°C or -80°C), protected from light (using amber vials or by wrapping vials in foil), and under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. It is also recommended to prepare fresh working solutions from a concentrated stock solution just before use.

  • Q4: Can I use antioxidants to improve the stability of my solutions?

    • A4: The use of antioxidants could potentially mitigate oxidative degradation. However, the compatibility of the antioxidant with your experimental system must be carefully evaluated to avoid any interference. Common antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid could be considered, but their effectiveness and potential side effects should be validated for your specific application.

  • Q5: How can I monitor the stability of this compound in my long-term experiments?

    • A5: A stability-indicating analytical method, typically a reverse-phase HPLC method with UV or MS detection, is essential for monitoring the compound's integrity over time.[4][8] This method should be able to separate the parent compound from its potential degradation products. Regular analysis of your working solutions throughout the experiment is recommended to ensure the concentration remains within an acceptable range.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in Solution

This protocol outlines a basic experiment to assess the stability of this compound under your specific experimental conditions.

Materials:

  • This compound

  • High-purity solvents (e.g., acetonitrile, DMSO, methanol)

  • Aqueous buffers at relevant pH values

  • HPLC system with UV or MS detector

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Amber vials

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve this compound in your chosen solvent to a known concentration (e.g., 10 mg/mL).

  • Prepare Test Solutions: Dilute the stock solution to your typical working concentration in the different solvents and buffers you plan to use in your experiments.

  • Initial Analysis (T=0): Immediately analyze an aliquot of each test solution using a validated HPLC method to determine the initial concentration and purity. This will serve as your baseline.

  • Storage: Store the test solutions under your intended experimental conditions (e.g., room temperature, 4°C, protected from light).

  • Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, and 14 days), withdraw an aliquot from each test solution and analyze it by HPLC.

  • Data Analysis: Compare the peak area of this compound at each time point to the initial peak area. A significant decrease in the peak area and/or the appearance of new peaks indicates degradation. Calculate the percentage of the compound remaining at each time point.

Protocol 2: Forced Degradation Study

This study is designed to rapidly identify the degradation pathways of this compound.

Materials:

  • This compound solution (in a relatively stable solvent like ACN)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • UV lamp (e.g., 254 nm or 365 nm)

  • Heating block or oven

  • HPLC-MS system

Procedure:

  • Prepare Samples: For each condition, mix your this compound solution with the stressor in separate vials:

    • Acid Hydrolysis: Mix with 0.1 M HCl.

    • Base Hydrolysis: Mix with 0.1 M NaOH.

    • Oxidation: Mix with 3% H₂O₂.

    • Thermal Stress: Heat the solution (e.g., at 60°C).

    • Photolytic Stress: Expose the solution to UV light.

    • Control: Keep one sample under normal storage conditions.

  • Incubation: Incubate the samples for a defined period (e.g., 24-48 hours), monitoring for visible changes.

  • Neutralization (for acid/base samples): Before analysis, neutralize the acid and base-stressed samples to prevent damage to the HPLC column.

  • Analysis: Analyze all samples, including the control, by HPLC-MS.

  • Data Interpretation:

    • Identify the conditions under which significant degradation occurs.

    • Use the mass spectrometry data to determine the mass of the degradation products and propose their structures. For example, an increase of 16 amu (atomic mass units) could indicate the replacement of sulfur with oxygen (hydrolysis) or the addition of an oxygen atom (oxidation).

Data Presentation

Table 1: Recommended Solvents and Storage Conditions for this compound Solutions

Solvent TypeRecommended SolventsShort-Term Storage (≤ 1 week)Long-Term Storage (> 1 week)
Aprotic Polar Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO)4°C, protected from light-20°C or -80°C, under inert gas
Protic Polar Methanol, EthanolUse with caution, prepare freshNot recommended
Aqueous Buffers pH 4-74°C, protected from light, prepare fresh dailyNot recommended

Visualizations

Diagram 1: Potential Degradation Pathways of this compound

A This compound B Hydrolysis (H₂O, H⁺ or OH⁻) A->B D Oxidation ([O]) A->D F Photodegradation (hν) A->F C 2-Ethoxybenzamide B->C E This compound S-oxide D->E E->C G Radical Intermediates F->G H Further Degradation Products G->H

Caption: Potential degradation pathways for this compound.

Diagram 2: Troubleshooting Workflow for Solution Instability

A Inconsistent Results or Unexpected HPLC Peaks B Hypothesize Degradation (Hydrolysis, Oxidation, Photodegradation) A->B C Review Solution Preparation and Storage Conditions B->C H Perform Forced Degradation Study (Acid, Base, Oxidant, Light, Heat) B->H D Is the solvent appropriate? (e.g., using protic solvents for long-term storage) C->D E Is the solution protected from light and heat? C->E F Is the pH of the aqueous buffer optimal? C->F G Optimize Conditions: - Use aprotic solvent (ACN, DMSO) - Store at -20°C or lower - Use amber vials D->G E->G F->G J Implement preventative measures based on identified degradation pathway G->J I Analyze by LC-MS to Identify Degradants H->I I->J

Caption: A logical workflow for troubleshooting stability issues.

References

  • Preti, D., & Protti, M. (2020). New insights into ethionamide metabolism: influence of oxidized methionine on its degradation path. RSC Medicinal Chemistry, 11(10), 1176-1185. [Link]

  • Kahsay, G., Shraim, F., Lin, Q., Van Schepdael, A., & Adams, E. (2017). Development and Validation of a Fast Reversed Phase Liquid Chromatographic Method for the Analysis of Ethionamide in Dosage Forms. Current Pharmaceutical Analysis, 13(4), 335-342. [Link]

  • Mitchell, R. E., & J. F. O'Connell. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Chemical Reviews, 120(6), 2944-3003. [Link]

  • LibreTexts. (2022). 11.7: Hydrolysis of Thioesters, Esters, and Amides. Chemistry LibreTexts. [Link]

  • LibreTexts. (2022). 11.6: Hydrolysis of Thioesters, Esters, and Amides. Chemistry LibreTexts. [Link]

  • Miller, S. J., et al. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link]

  • Olsen, C. A., et al. (2021). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]

  • Wang, Y., et al. (2024). Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu2O rhombic dodecahedra. Journal of Materials Chemistry A, 12(7), 3985-3993. [Link]

  • Wang, Y., et al. (2024). Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu2O rhombic dodecahedra. Journal of Materials Chemistry A. [Link]

  • Miller, S. J., et al. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. The Journal of Organic Chemistry. [Link]

  • Langer, E. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. BioPharm International, 36(1). [Link]

  • Blandamer, M. J., et al. (1987). The kinetics and mechanism of thioamide hydrolysis promoted by gold(III) bromides in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, 1157-1163. [Link]

  • Dongala, T., et al. (2022). Analytical Method Development and Validation for the Estimation of Abrocitinib and Its Related Compounds by UPLC and Characterization of Degradation Products by LCMS. Request PDF. [Link]

  • Chakraborty, S., & Coates, J. D. (2005). Hydroxylation and Carboxylation—Two Crucial Steps of Anaerobic Benzene Degradation by Dechloromonas Strain RCB. Applied and Environmental Microbiology, 71(9), 5427-5432. [Link]

  • da Silva, P. B., et al. (2025). A Novel Ethionamide-Phthalic Acid Salt with Improved Dissolution for Tuberculosis Therapy: Insights from Structural, Spectroscopic, and DFT-Periodic Calculations Analyses. Crystal Growth & Design. [Link]

  • Zhang, Y., et al. (2018). Study on the degradation mechanism and pathway of benzene dye intermediate 4-methoxy-2-nitroaniline via multiple methods in Fenton oxidation process. RSC Advances, 8(19), 10419-10430. [Link]

  • Wang, Y., et al. (2024). Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu2O rhombic dodecahedra. ResearchGate. [Link]

  • Tzamtzis, N., & Papadopoulou-Mourkidou, E. (1998). Stability testing of the plastics additives 2,4-dihydroxybenzophenone, 2,2'-dihydroxy-4-methoxybenzophenone, 2-hydroxy-4-n-octyloxybenzophenone, 2-ethoxy-2-ethyloxanilide (tinuvin 312) and 2,2'-methylenebis(4-methyl-t-tert-butyl phenol) in aqueous and fatty food simulants. Food Additives and Contaminants, 15(4), 459-466. [Link]

  • Varma, R. S., & Kumar, D. (1999). Microwave-assisted rapid hydrolysis and preparation of thioamides by Willgerodt-Kindler reaction. ResearchGate. [Link]

  • Wang, Y., et al. (2024). Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu2O rhombic dodecahedra. RSC Publishing. [Link]

  • ResearchGate. (2013). Stability of thioamides?[Link]

  • Preti, D., & Protti, M. (2020). New insights into ethionamide metabolism: influence of oxidized methionine on its degradation path. RSC Publishing. [Link]

  • Garcia-Contreras, L., et al. (2012). PHARMACOKINETICS OF ETHIONAMIDE DELIVERED IN SPRAY DRIED MICROPARTICLES TO THE LUNGS OF GUINEA PIGS. Antimicrobial Agents and Chemotherapy, 56(11), 5827-5834. [Link]

  • Oros, G., et al. (2025). Photocatalytic degradation of polycyclic aromatic hydrocarbons under visible light irradiation in water using TiO2/MgO nanocomposites. Scientific Reports. [Link]

  • Szostak, M., & Shi, S. (2020). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. Organic Letters, 22(15), 5896-5901. [Link]

  • Musumeci, T., et al. (2023). Analytical Method and Stability Study for Oral Suspension of Idebenone in Syrspend. Molecules, 28(18), 6695. [Link]

  • IKEV. (n.d.). The Complete Stability Testing for a Successful Application. [Link]

  • Chakraborty, S., & Coates, J. D. (2005). Hydroxylation and carboxylation--two crucial steps of anaerobic benzene degradation by Dechloromonas strain RCB. PubMed. [Link]

Sources

"overcoming solubility problems of 2-Ethoxybenzene-1-carbothioamide"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Ethoxybenzene-1-carbothioamide

Welcome to the technical support guide for this compound (CAS 725702-35-2). This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the significant solubility challenges associated with this compound. This guide provides practical, in-depth troubleshooting advice, validated experimental protocols, and foundational knowledge to ensure the success of your experiments.

Understanding the Challenge: Physicochemical Profile

This compound is an organic molecule with a molecular formula of C₉H₁₁NOS and a molecular weight of 181.25 g/mol .[1] Its structure, featuring an aromatic benzene ring, an ethoxy group, and a carbothioamide group, is the primary reason for its poor aqueous solubility.

  • Aromatic Ring & Ethoxy Group: These components are hydrophobic (lipophilic), meaning they repel water and prefer non-polar environments.

  • Thioamide Group (-C(=S)NH₂): While the N-H bonds can participate in hydrogen bonding, the thioamide group as a whole is a weaker hydrogen bond acceptor than its amide counterpart.[2] This limits its interaction with polar protic solvents like water. The C=S bond is also longer and less polar than a C=O bond, further reducing aqueous affinity.[3]

The predicted XlogP value, a measure of lipophilicity, is 1.8, indicating a preference for lipid-like environments over aqueous ones.[4] Consequently, researchers will often face difficulties dissolving this compound in common buffers and aqueous media required for biological assays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer?

A: The compound's molecular structure is predominantly non-polar due to the ethoxybenzene portion. This hydrophobic nature prevents it from readily interacting with polar water molecules, leading to very low aqueous solubility. For a substance to dissolve, the energy released from solvent-solute interactions must overcome the energy holding the compound's crystal lattice together and the hydrogen bonds between water molecules. For this compound, the solute-water interactions are weak.[5]

Q2: What are the first-line organic solvents I should try?

A: A systematic approach based on solvent polarity is recommended. Start with common, water-miscible organic solvents that can act as co-solvents in aqueous preparations.

  • Dimethyl Sulfoxide (DMSO): Excellent for creating high-concentration stock solutions due to its high solubilizing power for many poorly soluble compounds.[6]

  • Ethanol (EtOH): A less toxic option than DMSO, effective for many organic molecules.

  • N,N-Dimethylformamide (DMF): Similar to DMSO, a powerful polar aprotic solvent.

  • Acetone: Useful for initial dissolution but its high volatility can be problematic.

For applications in organic synthesis, you might also explore less polar solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Toluene, though thioamides are reported to be quite stable in DCM and EtOAc.[7]

Q3: Can I use heat to improve solubility? What are the risks?

A: Yes, gently heating the solvent-solute mixture can increase the rate of dissolution and the amount of compound that dissolves. However, this carries risks:

  • Chemical Degradation: Thioamides can be less stable than their amide analogs, and excessive heat could cause decomposition.[7] Always start with gentle warming (e.g., 30-40°C) and monitor for any color change, which might indicate degradation.

  • Precipitation on Cooling: The solution may become supersaturated. Upon returning to room temperature, the compound will likely precipitate out of solution, which can interfere with experiments. If heating is used, the solution must be maintained at that temperature for the duration of its use.

Q4: My compound is insoluble in almost everything I've tried. What is the next step?

A: When single-solvent systems fail, more advanced formulation strategies are necessary. These techniques modify the chemical environment to make it more favorable for the solute. Key strategies include:

  • Co-solvent Systems: Using a mixture of solvents (e.g., water and DMSO) to achieve a polarity that is optimal for your compound.[6]

  • pH Modification: If the compound has an ionizable group, adjusting the pH can dramatically increase solubility.[8]

  • Use of Surfactants: These agents form micelles that can encapsulate the hydrophobic compound, allowing it to be dispersed in an aqueous medium.[9]

  • Complexation with Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, enabling them to trap the drug molecule and increase its apparent water solubility.[10][11]

Troubleshooting Guide: A Problem-to-Solution Workflow

This section addresses specific experimental issues and provides a logical path to a solution.

Problem 1: Compound dissolves in organic solvent but precipitates when added to aqueous buffer.

  • Root Cause: This is a classic issue of "crashing out" due to a drastic change in solvent polarity. The aqueous buffer is an anti-solvent for the compound dissolved in the organic stock.[12]

  • Solutions Workflow:

    • Decrease the Final Concentration: Try a more dilute final concentration. There is a limit to how much organic co-solvent most aqueous assays can tolerate (typically <1-5%).

    • Optimize Co-solvent Percentage: Methodically test the highest percentage of co-solvent (e.g., DMSO) your experiment can tolerate without affecting the results (e.g., cell viability, enzyme activity).

    • Use a Surfactant: Before adding the compound stock, supplement the aqueous buffer with a low concentration of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 (typically 0.01% - 0.1%). The surfactant can help stabilize the compound in the aqueous phase.[13]

    • Change the Order of Addition: Try adding the buffer to the compound stock solution very slowly while vortexing vigorously. This can sometimes prevent the formation of large, insoluble aggregates.

Problem 2: Inconsistent solubility results between different batches or experiments.

  • Root Cause: This may be due to differences in the solid-state form of the compound.

  • Explanation: Organic molecules can exist in different crystalline forms (polymorphs) or in an amorphous state. Each form has a unique crystal lattice energy and, therefore, a different solubility and dissolution rate. Variations in synthesis or storage could lead to different forms.

  • Solutions Workflow:

    • Characterize the Solid State: If possible, use techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to confirm the crystalline form of your batches.

    • Standardize Compound Handling: Always use a consistent procedure for drying and storing the compound. Avoid exposure to humidity or volatile solvents that could induce a change in form.

    • Adopt a Standard Solubilization Protocol: Ensure the same solvent, concentrations, mixing time, and temperature are used in every experiment to prepare your solutions.

Problem 3: The compound needs to be in an aqueous solution for an animal study, but co-solvents are too toxic.

  • Root Cause: Many common lab co-solvents like DMSO and DMF have in-vivo toxicity at the concentrations needed for solubilization.[14]

  • Solutions Workflow:

    • pH Modification: First, determine if the compound's solubility is pH-dependent (see Protocol B). The thioamide group itself is very weakly basic, but other parts of the molecule or impurities could be ionizable.

    • Formulate with Cyclodextrins: This is a highly effective and widely used method for improving the solubility and bioavailability of poorly soluble drugs for in-vivo use.[15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their safety profiles.[17]

    • Explore Surfactant-Based Formulations: Micellar solutions using surfactants like polysorbates (Tween® series) or Cremophor® EL can be used for parenteral and oral formulations.[18]

    • Particle Size Reduction: For oral delivery, reducing the particle size via micronization or nanosuspension increases the surface area-to-volume ratio, which can improve the dissolution rate.[19]

Decision-Making Flowchart for Solubilization Strategy

The following diagram outlines a logical workflow for selecting the appropriate solubilization method.

G start Start: Insoluble Compound organic_or_aqueous Target Application? start->organic_or_aqueous organic_path Organic Synthesis organic_or_aqueous->organic_path Organic aqueous_path Aqueous Assay / In-Vivo organic_or_aqueous->aqueous_path Aqueous solvent_screen_org Systematic Solvent Screening (DCM, THF, Toluene, EtOAc, etc.) organic_path->solvent_screen_org heat_org Apply Gentle Heat (Check Stability) solvent_screen_org->heat_org end_node Optimized Solution heat_org->end_node cosolvent 1. Co-Solvent Approach (DMSO, EtOH) aqueous_path->cosolvent ph_mod 2. pH Modification (Check for ionizable groups) cosolvent->ph_mod Fails or Toxic surfactant 3. Surfactant Addition (Tween® 80, Pluronic®) ph_mod->surfactant Fails or Ineffective cyclodextrin 4. Cyclodextrin Complexation (HP-β-CD, SBE-β-CD) surfactant->cyclodextrin Fails or Incompatible cyclodextrin->end_node G cluster_prep Preparation cluster_test Testing Matrix cluster_analysis Analysis prep_stock Prepare 10 mM Stock in 100% DMSO matrix Add Stock to Buffer Final DMSO % Final Compound Conc. (e.g., 10 µM) 2 µL stock in 198 µL buffer 1.0% 100 µM 1 µL stock in 199 µL buffer 0.5% 50 µM 0.2 µL stock in 199.8 µL buffer 0.1% 10 µM prep_stock->matrix vortex Vortex & Incubate (e.g., 1 hr at RT) matrix->vortex visual Visually Inspect for Precipitate vortex->visual select Select Lowest % DMSO with No Precipitate visual->select

Caption: Workflow for systematic co-solvent screening.

Procedure:

  • Prepare a high-concentration primary stock solution of the compound, for example, 10 mM in 100% DMSO.

  • Set up a series of tubes or wells containing your target aqueous buffer.

  • Add small aliquots of the DMSO stock to the buffer to achieve a range of final co-solvent percentages (e.g., 5%, 2%, 1%, 0.5%, 0.1%) while keeping the final compound concentration constant.

  • Vortex each mixture vigorously for 30 seconds.

  • Incubate at room temperature for at least 1 hour.

  • Visually inspect each tube against a dark background for any signs of precipitation (cloudiness, crystals, film). A nephelometer can be used for quantitative analysis if available.

  • The lowest percentage of co-solvent that results in a clear, homogenous solution is your optimal starting point for this system.

Protocol B: pH-Dependent Solubility Profiling

Objective: To determine if the compound's solubility can be increased by altering the pH.

Materials:

  • This compound

  • A series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10). Universal buffer systems like Britton-Robinson can be used.

  • "Shake-flask" method equipment: scintillation vials, orbital shaker.

  • Filtration system (e.g., 0.22 µm PVDF syringe filters).

  • Analytical instrument for quantification (e.g., HPLC-UV).

Procedure:

  • Add an excess amount of the solid compound to a series of vials, each containing a buffer of a different pH. Ensure solid is visible.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium.

  • After equilibration, allow the vials to sit undisturbed for the excess solid to settle.

  • Carefully withdraw a sample from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove all undissolved solids.

  • Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method.

  • Plot the measured solubility (e.g., in µg/mL) against the buffer pH. A significant increase in solubility at low or high pH indicates that pH modification is a viable strategy. For weak acids, solubility increases as pH rises above the pKa; for weak bases, solubility increases as pH falls below the pKa. [20][21]

Reference Data

Table 1: Properties of Common Laboratory Solvents

This table provides a reference for selecting solvents based on their physical properties.

SolventPolarity IndexBoiling Point (°C)Key Considerations
Water10.2100Universal polar solvent; often requires co-solvents for non-polar compounds.
DMSO7.2189Excellent solubilizing power; can be toxic in-vivo, hygroscopic. [6]
Ethanol5.278Good general-purpose solvent, less toxic than DMSO, volatile. [12]
Acetonitrile5.882Common in HPLC, less effective for very non-polar compounds.
Acetone5.156Good solvent, highly volatile, can be reactive.
Dichloromethane3.140Excellent for non-polar compounds, common in synthesis, volatile. [7]
Ethyl Acetate4.477Medium polarity, common for extractions and chromatography.
Toluene2.4111Non-polar aromatic solvent, useful in organic synthesis.

References

  • Vertex AI Search. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
  • Loftsson, T., & Duchene, D. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
  • Pharma Tutor. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
  • University of Greenwich. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs.
  • International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review.
  • International Journal of Pharmaceutical Sciences and Research. (2013). Cyclodextrin Inclusion Complex to Enhance Solubility of Poorly Water Soluble Drugs: A Review.
  • Scipharm. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • Taylor & Francis Online. (2014). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • Slideshare. (n.d.). Solubility enhancement by pH change & complexation.
  • Pharma Excipients. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
  • Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview.
  • Reddit. (2021). Does anyone know how pH affects solubility??.
  • PubMed Central. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology.
  • Google Patents. (n.d.). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • PubMed Central. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Retrieved from [Link]

  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review.
  • PubMed Central. (n.d.). Insoluble drug delivery strategies: review of recent advances and business prospects.
  • Benchchem. (2025). An In-depth Technical Guide to the Solubility and Stability of 6-Methylpicolinic Acid-thioamide.
  • Formula Botanica. (2024). Guide to 4 Natural Solubilisers for Cosmetic Formulating.
  • PubMed Central. (n.d.). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents.
  • ResearchGate. (2025). Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • PubChemLite. (n.d.). This compound (C9H11NOS).
  • Arkema. (n.d.). Emulsifiers and solubilizers.
  • ResearchGate. (2013). Stability of thioamides?.
  • Skinchakra. (2024). We have tested 11 natural solubilizers: here are the best 3.
  • Joan Morais Cosmetics School. (2024). Natural Solubilizers.
  • Wikipedia. (n.d.). Thioamide.

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Ethoxybenzene-1-carbothioamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Ethoxybenzene-1-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimization strategies for this specific thioamidation reaction. Our goal is to provide you with the causal insights and validated protocols necessary to achieve high yields and purity in your experiments.

The primary and most reliable method for synthesizing this compound is the thionation of its corresponding amide, 2-ethoxybenzamide, using Lawesson's Reagent (LR).[1][2] This guide will focus on troubleshooting and optimizing this widely-used transformation.

Baseline Protocol: Thionation of 2-Ethoxybenzamide

This protocol provides a standard starting point for the synthesis. Subsequent sections will address deviations and optimization from this baseline.

Reaction Scheme: 2-Ethoxybenzamide + Lawesson's Reagent → this compound

Materials:

  • 2-Ethoxybenzamide (1.0 equiv)

  • Lawesson's Reagent (LR), 2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-dithione (0.55-0.6 equiv)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-ethoxybenzamide (1.0 equiv) and anhydrous toluene.

  • Reagent Addition: Add Lawesson's Reagent (0.55-0.6 equiv) to the stirred solution.

  • Heating: Heat the reaction mixture to reflux (for toluene, approx. 110°C).[3] Nonpolar solvents and elevated temperatures generally enhance the reactivity for LR-mediated thionation.[3]

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting amide is fully consumed (typically 2-4 hours).

  • Workup & Purification: Cool the mixture to room temperature. Follow the detailed purification guidelines in the FAQ section below to handle reagent byproducts.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Dry Glassware & Setup Inert Atmosphere p2 Add 2-Ethoxybenzamide & Anhydrous Solvent p1->p2 r1 Add Lawesson's Reagent p2->r1 r2 Heat to Reflux r1->r2 r3 Monitor by TLC r2->r3 w1 Cool to RT & Quench r3->w1 w2 Aqueous Workup w1->w2 w3 Column Chromatography or Recrystallization w2->w3

Caption: General experimental workflow for thioamide synthesis.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis of this compound.

Q1: My reaction yield is very low or I've recovered only starting material. What went wrong?

Low or no conversion is a frequent issue that can typically be traced back to a few key parameters.

Possible Cause Explanation & Causality Recommended Action
Degraded Lawesson's Reagent (LR) LR is sensitive to moisture and can hydrolyze over time, losing its thionating capability.[4] Visually, degraded LR may appear clumpy or have lost its characteristic slight yellow color.Use fresh, high-purity LR. Store it in a desiccator under an inert atmosphere and away from light.[4][5]
Presence of Moisture Water reacts with LR, consuming the reagent and preventing the thionation of the amide.[4] This is a critical parameter for success.Use anhydrous solvents and oven-dried glassware. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.[6][7]
Insufficient Temperature The thionation of amides is an endothermic process that requires thermal energy to overcome the activation barrier.[2] Reactions run at temperatures that are too low will proceed very slowly or not at all.Ensure the reaction mixture reaches and maintains reflux. For 2-ethoxybenzamide, toluene (reflux ~110°C) is generally more effective than THF (reflux ~66°C).[3][8]
Incorrect Stoichiometry Lawesson's Reagent is a dimer. For calculation purposes, one mole of LR contains two reactive dithiophosphine ylide units.[9] Using too little LR will result in incomplete conversion.Use 0.5 to 0.6 equivalents of the LR dimer for every 1.0 equivalent of the amide. This ensures a slight excess of the active thionating species.
Q2: The reaction stalls, leaving significant unreacted 2-ethoxybenzamide. How can I drive it to completion?

Stalled reactions are often a result of suboptimal conditions or reagent activity.

  • Increase Temperature: If using a lower-boiling solvent like THF, consider switching to a higher-boiling one like toluene or xylene to increase the reaction rate.[2][3]

  • Extend Reaction Time: Continue monitoring the reaction via TLC for an additional 1-2 hours. Some reactions may be sluggish.

  • Incremental Reagent Addition: If the reaction has stalled for over an hour with no change, consider adding an additional portion of LR (0.1 equiv). However, be aware this can complicate purification.

Q3: My purification is challenging due to a persistent, similarly-polar impurity. What is it and how can I remove it?

This is the most common challenge with LR reactions. The impurity is almost certainly the phosphorus-containing byproduct of the reagent.[10]

The Problem: The primary byproduct from LR has a polarity that is often very similar to the desired thioamide product, making separation by standard column chromatography difficult and inefficient.[10][11]

The Solution: Byproduct Decomposition

A highly effective strategy is to decompose the phosphorus byproduct before chromatography into a more polar, easily separable compound.[10][11]

Optimized Workup Protocol:

  • After the reaction is complete (monitored by TLC), cool the toluene mixture to room temperature.

  • Add an excess of ethylene glycol (e.g., 20-30 mL for a 10 mmol scale reaction) and a small amount of water (0.5 mL).

  • Heat the resulting biphasic mixture to 95-100°C and stir vigorously for several hours (monitor the disappearance of the byproduct spot by TLC).[10]

  • Cool the mixture and transfer it to a separatory funnel. Separate the organic (toluene) layer.

  • Wash the toluene layer with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product will be significantly cleaner, making purification by column chromatography (using a hexane/ethyl acetate gradient) or recrystallization much more straightforward.[10][12]

Q4: What are the essential safety precautions for working with Lawesson's Reagent?

Safety is paramount when handling thionating agents.

  • Ventilation: Always handle LR in a certified chemical fume hood.[5] The reaction and workup can release foul-smelling and toxic organophosphorus and sulfur compounds.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[5][7]

  • Moisture Sensitivity: LR reacts with water to release flammable and toxic gases.[4][7] Never allow it to come into contact with water during storage or handling.[6] Store in a tightly sealed container under an inert gas.[4][6]

  • Disposal: Quench any residual LR and reaction byproducts carefully with a solution of sodium hypochlorite (bleach) before disposal according to your institution's guidelines.

Mechanism & Optimization Insights

Understanding the reaction mechanism provides a foundation for rational optimization.

Reaction Mechanism of Lawesson's Reagent

The thionation process is analogous to the Wittig reaction.[1][2]

  • Dissociation: In solution, the dimeric Lawesson's Reagent is in equilibrium with a more reactive dithiophosphine ylide monomer.[2][9]

  • Cycloaddition: The amide's carbonyl oxygen attacks the electrophilic phosphorus of the ylide, leading to a [2+2] cycloaddition to form a four-membered thiaoxaphosphetane intermediate.[1][13]

  • Cycloreversion: This intermediate collapses in a retro-[2+2] cycloaddition. The driving force is the formation of a very stable P=O bond, which releases the desired thiocarbonyl (the thioamide) and a phosphorus-oxygen byproduct.[1][2]

G Amide 2-Ethoxybenzamide (R-C(=O)NH2) Intermediate Thiaoxaphosphetane Intermediate Amide->Intermediate LR Lawesson's Reagent Dimer Monomer Reactive Monomer (Ar-P(=S)S) LR->Monomer Dissociation (Equilibrium) Monomer->Intermediate Thioamide This compound (R-C(=S)NH2) Intermediate->Thioamide Cycloreversion Byproduct P=O Byproduct Intermediate->Byproduct (Driving Force)

Caption: Simplified mechanism of amide thionation with Lawesson's Reagent.

Key Optimization Parameters

To maximize yield and purity, consider the following variables:

Parameter Typical Range Expert Insights & Recommendations
Solvent Toluene, THF, Dioxane, XyleneToluene is the recommended starting point. Its high boiling point provides the necessary thermal energy for efficient reaction.[3] While THF can work, reactions are often slower.[8]
Temperature 60 - 140 °CReflux is generally optimal. Amides are less reactive than ketones but more reactive than esters, requiring elevated temperatures for complete conversion.[2]
LR Equivalents 0.5 - 0.7 equivStart with 0.55-0.6 equivalents. Using a large excess can lead to side reactions and significantly complicates purification. A slight excess is usually sufficient to drive the reaction to completion.
Concentration 0.1 - 0.5 MA concentration of 0.2-0.3 M is a good balance. Very dilute conditions can slow the reaction rate, while highly concentrated mixtures can be difficult to stir.

By understanding the underlying principles and anticipating common pitfalls, you can effectively troubleshoot and optimize the synthesis of this compound, leading to more consistent and successful experimental outcomes.

References

  • Lawesson's Reagent. Organic Chemistry Portal. [Link]

  • Shaikh, A. et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937. [Link]

  • Material Safety Data Sheet - Lawesson's Reagent, 99%. Cole-Parmer. [Link]

  • LAWESSON'S REAGENT FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • LAWESSON'S REAGENT. Sdfine. [Link]

  • Lawesson's Reagent Thiocarbonyl Synthesis Mechanism. YouTube. [Link]

  • Lawesson's reagent. Wikipedia. [Link]

  • Alvarez-Corral, M. et al. (2016). Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent. The Journal of Organic Chemistry, 81(16), 7014-7023. [Link]

  • Wu, K. et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 805-812. [Link]

  • A Column-Free and Aqueous Waste-Free Process for Thioamide Preparation with Lawesson's reagent. ResearchGate. [Link]

  • A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. ResearchGate. [Link]

  • Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H2S Emission. ACS Publications. [Link]

  • Aqueous microwave assisted novel synthesis of isothiocyanates by amine catalyzed thionation of isocyanides with Lawesson's reagent. Taylor & Francis Online. [Link]

  • Curphey, T. J. (1994). Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. The Journal of Organic Chemistry, 59(12), 3359-3364. [Link]

  • Mechanochemical Synthesis of Thiolactams and Other Thioamides Using Lawesson's Reagent. ResearchGate. [Link]

  • Optimization of thiocyanation conditions. ResearchGate. [Link]

  • Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. National Institutes of Health. [Link]

  • Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. ACS Publications. [Link]

  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. MDPI. [Link]

  • Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link]

  • Thioamide synthesis by thionation. Organic Chemistry Portal. [Link]

  • Thionation of amides using Lawessons reagent. ChemSpider Synthetic Pages. [Link]

  • Method for synthesizing ethenzamide.
  • 2-Ethoxybenzamide. PubChem. [Link]

  • Williamson ether synthesis of ethoxybenzene from iodoethane and phenol. ResearchGate. [Link]

  • Experiment : Williamson Ether Synthesis of Ethoxybenzene. Science Learning Center. [Link]

  • Williamson ether synthesis of ethoxybenzene from iodoethane and phenol. ResearchGate. [Link]

  • SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). Master Organic Chemistry. [Link]

Sources

Technical Support Center: Crystallization of 2-Ethoxybenzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the crystallization of 2-Ethoxybenzene-1-carbothioamide. This document synthesizes established crystallographic principles with practical, field-proven insights to address common challenges encountered during the purification of this and structurally related thioamide compounds.

Troubleshooting Guide: Common Crystallization Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just procedural steps but also the underlying scientific rationale for each recommendation.

Q1: My this compound is "oiling out" instead of forming crystals. What are the causes and how can I resolve this?

A1: "Oiling out" is a common phenomenon in crystallization where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically occurs when the supersaturated solution's temperature is above the melting point of the solute, or when the rate of supersaturation is too high for orderly crystal nucleation and growth. For this compound, which possesses a polar thioamide group and a nonpolar ethoxybenzene moiety, this can be particularly prevalent.

Underlying Causes:

  • High Solute Concentration: Rapid cooling of a highly concentrated solution can lead to a state of supersaturation where the solute's solubility limit is drastically exceeded at a temperature still above its melting point.

  • Presence of Impurities: Impurities can depress the melting point of the compound, making it more prone to oiling out. They can also interfere with the crystal lattice formation.[1]

  • Inappropriate Solvent Choice: A solvent that is too "good" (dissolves the compound too readily) can lead to high concentrations at elevated temperatures, increasing the likelihood of oiling out upon cooling.

Troubleshooting Protocol:

  • Re-dissolution and Dilution: Gently reheat the mixture to redissolve the oil. Add a small amount (10-20% of the original volume) of the hot solvent to dilute the solution. This lowers the supersaturation level upon cooling.

  • Slower Cooling Rate: Allow the solution to cool to room temperature slowly on the benchtop, undisturbed. If possible, insulate the flask to further slow the cooling process. This provides more time for proper nucleation and crystal growth.

  • Solvent System Modification: If oiling out persists, consider a mixed-solvent system. For instance, if you are using a highly polar solvent like ethanol where the compound is very soluble, you can introduce a less polar "anti-solvent" (in which the compound is less soluble) dropwise to the hot solution until slight turbidity is observed. Then, add a few drops of the primary solvent to redissolve the precipitate and allow it to cool slowly.

  • Seeding: Introduce a seed crystal of pure this compound to the cooled, supersaturated solution. This provides a template for crystal growth and can bypass the kinetic barrier to nucleation.

Q2: I am observing very fine, needle-like crystals with a low overall yield. How can I improve the crystal quality and recovery?

A2: The formation of fine needles often indicates rapid crystallization from a highly supersaturated solution, which can trap impurities and lead to poor filterability and washing. Low yield suggests that a significant amount of the compound remains in the mother liquor.

Strategies for Improvement:

  • Optimize Solvent Volume: A common cause of low yield is using an excessive amount of solvent. To check for this, evaporate a small sample of the mother liquor. A significant solid residue indicates that a substantial amount of your compound remains in solution. In your next crystallization attempt, use a smaller volume of hot solvent to dissolve the crude product.

  • Controlled Cooling: To obtain larger, more well-defined crystals, a slower cooling rate is essential. After dissolving the compound in the minimal amount of hot solvent, allow the flask to cool slowly to room temperature before transferring it to an ice bath to maximize recovery.

  • Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures. For aromatic thioamides, ethanol is often a good starting point.[2][3] A systematic solvent screening is recommended.

Solvent Selection Guide for Aromatic Thioamides (Qualitative)

Solvent ClassExample SolventsExpected Solubility of this compoundRationale
Polar Protic Ethanol, Methanol, IsopropanolGood solubility at elevated temperatures, lower at room temperature.The thioamide group can participate in hydrogen bonding with the solvent.[4]
Polar Aprotic Acetone, AcetonitrileModerate to good solubility.Dipole-dipole interactions with the polar thioamide group.
Nonpolar Toluene, HexaneLow solubility.The nonpolar nature of the solvent is less compatible with the polar thioamide group.
Chlorinated DichloromethaneGood solubility.Can be a good solvent but its high volatility may lead to rapid, uncontrolled crystallization.
Q3: My crystallized product has a persistent color, even after recrystallization. How can I decolorize it?

A3: Colored impurities are a common issue in organic synthesis. If the color persists after recrystallization, it indicates that the impurity has similar solubility properties to your target compound in the chosen solvent.

Decolorization Protocol:

  • Activated Charcoal Treatment: After dissolving the crude this compound in the hot crystallization solvent, add a small amount of activated charcoal (typically 1-2% of the solute weight).

  • Hot Filtration: Swirl the hot solution with the charcoal for a few minutes to allow for adsorption of the colored impurities. Perform a hot gravity filtration to remove the charcoal. It is crucial to pre-heat the funnel and receiving flask to prevent premature crystallization during this step.

  • Crystallization: Allow the hot, decolorized filtrate to cool slowly as you would in a standard crystallization procedure.

Caution: Activated charcoal can also adsorb your product, so use it sparingly and minimize the contact time.

Frequently Asked Questions (FAQs)

What is the likely synthetic route for this compound and how might this affect crystallization?

The most common laboratory synthesis of primary thioamides involves the reaction of the corresponding nitrile with a source of hydrogen sulfide.[5] In the case of this compound, the starting material would be 2-ethoxybenzonitrile. This reaction can be catalyzed and may involve various reagents. Potential impurities could include unreacted nitrile, elemental sulfur, or by-products from side reactions. The presence of these impurities can significantly impact the crystallization process by, for example, inhibiting crystal growth or causing the product to oil out.[1]

How can I induce crystallization if no crystals form upon cooling?

If a solution remains clear upon cooling, it may be supersaturated. Here are several techniques to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites.

  • Seeding: Add a small crystal of the pure compound to the solution.

  • Reducing Solvent Volume: If the solution is not sufficiently saturated, gently heat it to evaporate some of the solvent and then allow it to cool again.

  • Flash Freezing: Briefly cool a small portion of the solution at the bottom of the flask with a dry ice/acetone bath to induce rapid nucleation. The small crystals formed can then act as seeds for the rest of the solution.

What is polymorphism and could it be a factor in the crystallization of this compound?

Polymorphism is the ability of a solid material to exist in more than one crystal form or arrangement. Different polymorphs of the same compound can have different physical properties, including solubility, melting point, and stability. While there is no specific literature on the polymorphism of this compound, it is a common phenomenon in pharmaceutical compounds and should be considered. Different crystallization conditions (e.g., solvent, cooling rate) can lead to different polymorphic forms. It is good practice to characterize the resulting crystals using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to ensure consistency between batches.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound from Ethanol

This protocol is a general guideline and may require optimization.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to a gentle boil on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration as described in the decolorization protocol.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a heat-resistant surface. Once at room temperature, you may place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the compound.

Protocol 2: Two-Solvent Recrystallization (e.g., Ethanol/Water)

This method is useful if the compound is too soluble in a primary solvent like ethanol, even at low temperatures.

  • Dissolution: Dissolve the crude solid in the minimum amount of hot ethanol.

  • Addition of Anti-Solvent: While keeping the solution hot, add water dropwise until the solution becomes persistently cloudy.

  • Re-dissolution: Add a few drops of hot ethanol to just redissolve the cloudiness.

  • Cooling and Isolation: Follow the cooling, isolation, and drying steps as outlined in the single-solvent protocol.

Visualizations

Troubleshooting Crystallization Workflow

Sources

Technical Support Center: 2-Ethoxybenzene-1-carbothioamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Ethoxybenzene-1-carbothioamide. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and impurities encountered during its preparation. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and ensure the highest purity of your target compound.

Overview of Synthesis and Key Impurity Hotspots

The synthesis of this compound (Molecular Formula: C₉H₁₁NOS, Molecular Weight: 181.25 g/mol ) is typically achieved via two primary routes: the sulfhydration of the corresponding nitrile or the thionation of the corresponding amide.[1][2] Each pathway, while effective, presents a unique impurity profile that can impact yield, purity, and downstream applications. Understanding the origin of these impurities is the first step toward their prevention and removal.

The diagram below illustrates the two most common synthetic pathways and the points at which major impurities are typically introduced.

Synthesis_Impurities SM1 2-Ethoxybenzonitrile Product This compound (Target Product) SM1->Product  Route 1:  + H₂S or NaSH   Imp1 Unreacted 2-Ethoxybenzonitrile SM1->Imp1 Incomplete Reaction Imp3 2-Ethoxybenzoic Acid (Hydrolysis Product) SM1->Imp3 Hydrolysis SM2 2-Ethoxybenzamide SM2->Product  Route 2:  + Lawesson's Reagent   Imp2 Unreacted 2-Ethoxybenzamide SM2->Imp2 Incomplete Reaction Imp4 Phosphorus Byproducts (from Lawesson's Reagent) SM2->Imp4 Reagent Byproduct Product->Imp3 Hydrolysis (Workup/Storage) Imp5 Elemental Sulfur Troubleshooting_Workflow Start Start: Reaction Analysis TLC_Check TLC shows significant unreacted starting material? Start->TLC_Check Low_Yield TLC shows new spots, but yield is low after workup. TLC_Check->Low_Yield No Action_Time Action: • Increase reaction time/temp. • Check reagent quality/activity. TLC_Check->Action_Time Yes Action_Proceed Proceed to Workup and Purification TLC_Check->Action_Proceed Product_Impure Isolated product is discolored or shows extra NMR peaks. Low_Yield->Product_Impure No Action_Workup Action: • Review workup procedure. • For LR, perform rigorous  aqueous washes. Low_Yield->Action_Workup Yes Low_Yield->Action_Proceed End End: Product is Pure Product_Impure->End No Action_Purify Action: • Re-purify via column or  recrystallization. • Check for hydrolysis (amide) or  oxidation products. Product_Impure->Action_Purify Yes Action_Time->Start Re-evaluate Action_Workup->Start Re-evaluate Action_Purify->End

Sources

Technical Support Center: Improving the Biological Assay Reproducibility for 2-Ethoxybenzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Ethoxybenzene-1-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to enhance the reproducibility of biological assays involving this compound. As a Senior Application Scientist, I have structured this guide to provide not just procedural steps, but also the scientific reasoning behind them, ensuring a deeper understanding of the critical parameters that govern assay success.

Introduction: The Challenge of Reproducibility with Thioamides

This compound, like many thioamide-containing small molecules, presents unique challenges in biological assays. The thioamide functional group, while offering interesting pharmacological properties, can be susceptible to chemical instability and may exhibit poor aqueous solubility, both of which are significant sources of experimental variability. This guide provides a comprehensive resource to anticipate, troubleshoot, and mitigate these challenges, leading to more robust and reproducible data.

Frequently Asked Questions (FAQs)

This section addresses common questions and concerns that arise when working with this compound.

Q1: What is the most critical first step to ensure reproducible results with this compound?

A1: The most critical first step is the proper preparation and handling of the compound stock solution. Due to the predicted low aqueous solubility of this compound, reminiscent of its amide analog 2-Ethoxybenzamide which is poorly soluble in water[1][2][3][4], it is imperative to start with a high-quality, fully solubilized stock solution, typically in 100% DMSO.

Q2: My compound precipitates when I add it to the aqueous assay buffer. What should I do?

A2: This is a common issue. The key is to ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤ 0.5%) to minimize solvent-induced artifacts, while still maintaining compound solubility. If precipitation occurs, consider the following:

  • Lower the final compound concentration: You may be exceeding the aqueous solubility limit.

  • Optimize the dilution method: A serial dilution in a buffer containing a low percentage of serum or a solubilizing agent like BSA may help.

  • Pre-warm the assay media: Adding the compound to slightly warmed media can sometimes improve solubility.

Q3: I am seeing a high degree of variability between replicate wells. What are the likely causes?

A3: High variability can stem from several sources. A systematic approach to troubleshooting is essential. Common causes include:

  • Inconsistent cell seeding: Ensure a homogenous cell suspension and use a calibrated multichannel pipette.

  • Edge effects in the microplate: Avoid using the outer wells of the plate, or fill them with sterile buffer to maintain humidity.

  • Compound precipitation: Visually inspect the wells for any signs of precipitation.

  • Pipetting errors: Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.

Q4: How stable is this compound in my assay conditions?

A4: The stability of the thioamide group is a key consideration. While some thioamides have shown stability in aqueous buffer at pH 7.4 for periods suitable for biological assays, they can be susceptible to degradation, primarily through oxidation of the sulfur atom[5]. The stability can be influenced by temperature, pH, and the presence of components in the cell culture media. It is highly recommended to empirically determine the stability of this compound in your specific assay buffer and conditions.

Q5: Should I be concerned about the thioamide group reacting with components of my assay?

A5: Yes, this is a valid concern. The thioamide sulfur is nucleophilic and can potentially interact with certain reagents. For instance, strong oxidizing agents should be avoided. If your assay involves reagents with reactive functional groups, it is advisable to run a control experiment to assess any potential for non-specific interactions.

Troubleshooting Guide

This section provides a more in-depth, problem-oriented approach to resolving common issues encountered during your experiments.

Problem 1: Poor or No Dose-Response Curve
Possible Cause Explanation Recommended Solution
Compound Insolubility/Precipitation The compound is not fully dissolved at higher concentrations, leading to an artificially flattened dose-response curve.Visually inspect wells for precipitation. Determine the maximum soluble concentration and adjust the dose range accordingly. Consider using a different solvent for the initial stock, if compatible with the assay.
Compound Instability The compound may be degrading over the course of the experiment, leading to a loss of activity.Perform a time-course experiment to assess compound stability in your assay media. If degradation is observed, shorten the incubation time or consider a more stable analog if available.
Incorrect Target Engagement The compound may not be effectively reaching or interacting with its intended biological target in the cellular context.Verify target expression in your cell line. Consider using a cell-free (biochemical) assay to confirm direct target inhibition.
Cell Health Issues Unhealthy or stressed cells can respond inconsistently to treatment, masking the true effect of the compound.Monitor cell viability and morphology. Ensure cells are in the logarithmic growth phase and are not over-confluent.
Problem 2: Inconsistent IC50 Values Between Experiments
Possible Cause Explanation Recommended Solution
Variability in Cell Passage Number Cells at different passage numbers can exhibit altered phenotypes and drug sensitivities.Maintain a consistent and documented cell passage number for all experiments.
Inconsistent Reagent Preparation Variations in the preparation of media, buffers, or compound dilutions can lead to significant shifts in IC50 values.Prepare fresh reagents for each experiment and use calibrated equipment. Maintain a detailed record of all reagent lot numbers.
Fluctuations in Incubation Conditions Minor changes in temperature, CO2 levels, or humidity can impact cell health and compound activity.Ensure your incubator is properly calibrated and maintained. Monitor conditions regularly.
Serum Lot-to-Lot Variability Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors and other components that may influence compound activity.Test new lots of FBS before use in critical experiments. Consider using a single, large batch of FBS for a series of related experiments.

Detailed Experimental Protocol: Cell-Based p38 MAP Kinase Inhibition Assay

This protocol is provided as a representative example of a cell-based assay for a small molecule inhibitor like this compound, targeting a kinase such as p38.

Objective:

To determine the in-cell potency (IC50) of this compound in inhibiting the phosphorylation of a downstream substrate of p38 MAP kinase.

Materials:
  • Human cell line expressing p38 MAP kinase (e.g., HeLa or A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (cell culture grade)

  • p38 MAP kinase activator (e.g., Anisomycin)

  • p38 MAP kinase inhibitor (positive control, e.g., SB203580)

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against phospho-p38 (Thr180/Tyr182)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • 96-well clear bottom, black-walled microplate

  • High-content imaging system or fluorescence plate reader

Step-by-Step Methodology:
  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 10,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in complete medium to create a range of working concentrations (e.g., from 100 µM to 0.1 nM). Ensure the final DMSO concentration in the wells does not exceed 0.5%.

  • Compound Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the respective wells.

    • Include wells with a vehicle control (medium with the same final DMSO concentration) and a positive control inhibitor.

    • Incubate for 1 hour at 37°C and 5% CO2.

  • p38 Activation:

    • Add the p38 activator (e.g., Anisomycin at a final concentration of 10 µg/mL) to all wells except the negative control wells.

    • Incubate for 30 minutes at 37°C and 5% CO2.

  • Cell Fixation and Staining:

    • Remove the treatment medium and wash the cells twice with PBS.

    • Fix the cells with 100 µL of fixation buffer for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with 100 µL of permeabilization buffer for 10 minutes.

    • Wash twice with PBS.

    • Block non-specific binding with 100 µL of blocking buffer for 1 hour.

    • Incubate with the primary antibody against phospho-p38 (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and nuclear counterstain for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Data Acquisition and Analysis:

    • Acquire images using a high-content imaging system or measure fluorescence intensity using a plate reader.

    • Quantify the fluorescence intensity of the phospho-p38 signal in the nucleus of each cell.

    • Normalize the data to the vehicle control.

    • Plot the normalized data against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Visualizations

Troubleshooting Workflow for Assay Variability

AssayVariabilityTroubleshooting start High Variability Observed check_precipitation Visually Inspect Wells for Precipitation start->check_precipitation precipitation_yes Precipitation Observed check_precipitation->precipitation_yes Yes precipitation_no No Precipitation check_precipitation->precipitation_no No optimize_solubility Optimize Compound Solubility (e.g., lower concentration, change solvent) precipitation_yes->optimize_solubility check_cell_seeding Review Cell Seeding Protocol precipitation_no->check_cell_seeding seeding_issue Inconsistent Seeding Suspected check_cell_seeding->seeding_issue Issue Found seeding_ok Seeding Protocol is Consistent check_cell_seeding->seeding_ok Seems OK optimize_seeding Refine Seeding Technique (e.g., cell counting, mixing, pipetting) seeding_issue->optimize_seeding check_pipetting Evaluate Pipetting Accuracy seeding_ok->check_pipetting pipetting_issue Pipetting Errors Likely check_pipetting->pipetting_issue Issue Found pipetting_ok Pipetting is Accurate check_pipetting->pipetting_ok Seems OK calibrate_pipettes Calibrate Pipettes and Use Proper Technique pipetting_issue->calibrate_pipettes check_edge_effects Assess for Plate Edge Effects pipetting_ok->check_edge_effects edge_effects_present Edge Effects Observed check_edge_effects->edge_effects_present Yes no_edge_effects No Significant Edge Effects check_edge_effects->no_edge_effects No mitigate_edge_effects Implement Mitigation Strategies (e.g., avoid outer wells, use humidified chamber) edge_effects_present->mitigate_edge_effects investigate_reagents Investigate Reagent Variability (e.g., serum lots, media prep) no_edge_effects->investigate_reagents

Caption: A decision tree for troubleshooting high variability in biological assays.

Workflow for Preparing Compound Stock and Working Solutions

CompoundPreparationWorkflow start Start: Solid Compound weigh Accurately Weigh Compound start->weigh dissolve Dissolve in 100% DMSO to Create High-Concentration Stock weigh->dissolve vortex Vortex and Visually Confirm Complete Dissolution dissolve->vortex store_stock Aliquot and Store Stock Solution at -20°C or -80°C vortex->store_stock prepare_working Prepare Intermediate/Working Dilutions store_stock->prepare_working For each experiment serial_dilute Perform Serial Dilutions in Assay Buffer prepare_working->serial_dilute final_concentration Achieve Final Assay Concentration (Ensure DMSO ≤ 0.5%) serial_dilute->final_concentration use_immediately Use Working Solutions Immediately final_concentration->use_immediately

Sources

Technical Support Center: Scale-Up Synthesis of 2-Ethoxybenzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the scale-up synthesis of 2-Ethoxybenzene-1-carbothioamide. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure the integrity and efficiency of your scale-up campaign.

Introduction to Synthetic Strategies

The synthesis of this compound on a large scale primarily follows two viable synthetic pathways, each with a unique set of challenges and considerations.

  • Route A: Thionation of 2-Ethoxybenzamide. This is a common and direct method involving the conversion of the amide carbonyl group to a thiocarbonyl.

  • Route B: Sulfhydration of 2-Ethoxybenzonitrile. This route involves the addition of a sulfur source to the nitrile functional group.

This guide is structured to address the specific issues that may arise in each of these pathways.

Part 1: Troubleshooting Guide for Route A - Thionation of 2-Ethoxybenzamide

The thionation of 2-ethoxybenzamide is often accomplished using reagents like Lawesson's Reagent (LR) or Phosphorus Pentasulfide (P₄S₁₀). While effective on a small scale, these reagents introduce significant challenges in a production environment.

Diagram: Workflow for Thionation Route A

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start 2-Ethoxybenzamide (Starting Material) Reagent Lawesson's Reagent (LR) Anhydrous Toluene ReactionVessel Inert Atmosphere Reactor Heat to 80-110°C Start->ReactionVessel Charge Reagents Monitoring Reaction Monitoring (TLC/HPLC) ReactionVessel->Monitoring Sample & Analyze Quench Cool & Quench (e.g., NaHCO₃ solution) Monitoring->Quench Reaction Complete Workup Chromatography-Free Workup (Ethylene Glycol Treatment) Quench->Workup Decompose Byproduct Isolation Crystallization (e.g., Ethanol/Water) Workup->Isolation Purify Product This compound (Final Product) Isolation->Product caption Figure 1. Scalable workflow for the thionation of 2-ethoxybenzamide.

Caption: Figure 1. Scalable workflow for the thionation of 2-ethoxybenzamide.

Frequently Asked Questions & Troubleshooting - Route A

Question 1: My reaction with Lawesson's Reagent (LR) is complete, but I am struggling with purification. The byproduct seems to co-elute with my product during column chromatography. How can I resolve this on a large scale?

Answer: This is a classic challenge when using LR. The reaction produces a stoichiometric six-membered ring phosphorus-containing byproduct that often has a similar polarity to the desired thioamide product, making chromatographic separation tedious and impractical for scale-up.[1][2]

Recommended Solution: Chromatography-Free Workup

A highly effective, scalable solution is to decompose the byproduct in situ after the reaction is complete. This method avoids the need for column chromatography.[2][3]

Protocol: Ethylene Glycol Byproduct Decomposition [2][4]

  • Completion: Once the reaction is deemed complete by HPLC or TLC, cool the reaction mixture (typically in a solvent like toluene or THF) to room temperature.

  • Addition of Ethylene Glycol: Add an excess of ethylene glycol to the reaction mixture.

  • Heating: Heat the mixture, which facilitates the reaction between the ethylene glycol and the phosphorus byproduct, converting it into highly polar phosphonate species that are easily separated.

  • Aqueous Workup: Proceed with a standard aqueous workup. The polar byproducts will partition into the aqueous phase, leaving your desired thioamide in the organic layer.

  • Crystallization: After washing and drying the organic phase, the crude this compound can often be purified to a high degree by crystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).

This procedure eliminates the need for large-scale chromatography, significantly improving process efficiency and reducing solvent waste.[2][3]

ParameterTraditional ChromatographyEthylene Glycol Workup
Scalability PoorExcellent
Solvent Waste High (from chromatography)Low
Process Time LongShort
Waste Stream P-containing organic wasteP-containing aqueous waste

Question 2: The reaction with Lawesson's Reagent is sluggish and does not go to completion. What are the potential causes?

Answer: Several factors can contribute to an incomplete reaction:

  • Reagent Quality: Lawesson's Reagent can decompose upon prolonged exposure to moisture or high temperatures.[1][4] Ensure you are using a high-quality, dry reagent.

  • Temperature: While LR can decompose at very high temperatures (above 110°C), the thionation reaction itself requires sufficient thermal energy.[1][5] A reaction temperature between 80-110°C in a solvent like toluene is typical.

  • Stoichiometry: For amides, at least 0.5 equivalents of LR are generally required per equivalent of amide. For scale-up, it is crucial to ensure accurate charging of reagents.

  • Mixing: In a large reactor, inefficient mixing can lead to localized concentration gradients and incomplete reaction. Ensure the agitation is sufficient to maintain a homogenous slurry.

Troubleshooting Steps:

  • Verify the quality of your LR with a small-scale test reaction.

  • Ensure your reaction solvent is anhydrous.

  • Gradually increase the reaction temperature, monitoring for any signs of decomposition (e.g., significant color change to dark brown/black).

  • Check your calculations and ensure the correct stoichiometry of LR has been added.

Part 2: Troubleshooting Guide for Route B - Sulfhydration of 2-Ethoxybenzonitrile

This route avoids the use of amides but introduces challenges related to the sulfur source, particularly the handling of highly toxic and odorous hydrogen sulfide (H₂S).

Diagram: Workflow for Sulfhydration Route B

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start 2-Ethoxybenzonitrile (Starting Material) Reagent Sodium Hydrogen Sulfide (NaSH) MgCl₂ or Amine HCl Salt Solvent (e.g., DMF) ReactionVessel Sealed Reactor (with H₂S Scrubber) Mild Heat (40-60°C) Start->ReactionVessel Charge Reagents Monitoring Reaction Monitoring (HPLC) ReactionVessel->Monitoring Sample & Analyze Quench Aqueous Quench (e.g., Water/Brine) Monitoring->Quench Reaction Complete Extraction Solvent Extraction (e.g., Ethyl Acetate) Quench->Extraction Isolation Crystallization or Vacuum Distillation Extraction->Isolation Purify Product This compound (Final Product) Isolation->Product caption Figure 2. Scalable workflow for the sulfhydration of 2-ethoxybenzonitrile.

Caption: Figure 2. Scalable workflow for the sulfhydration of 2-ethoxybenzonitrile.

Frequently Asked Questions & Troubleshooting - Route B

Question 3: We want to avoid using gaseous hydrogen sulfide (H₂S) on a large scale due to safety concerns. What are the best alternatives?

Answer: The use of gaseous H₂S is a major operational hazard due to its extreme toxicity, flammability, and malodorous nature, making it unsuitable for most industrial settings.[6][7] Fortunately, several methods have been developed to generate H₂S in situ or use a safer sulfur source.

Recommended Solution: Sodium Hydrogen Sulfide (NaSH) Based Methods

Using NaSH is a common and much safer alternative to gaseous H₂S.[7][8] The reaction of nitriles with NaSH often requires an additive to facilitate the reaction.

Recommended Protocol:

  • Reagent Combination: A robust method involves treating the nitrile with sodium hydrogen sulfide in a polar aprotic solvent like DMF. The addition of an acid salt, such as diethylamine hydrochloride or magnesium chloride, is often necessary to promote the reaction.[7][8]

  • Stoichiometry Control: This method allows for precise stoichiometric control of the sulfur source, which is difficult with a gas.[7]

  • Reaction Conditions: The reaction is typically carried out under mild heating (e.g., 50-70°C).

  • Workup: A simple aqueous quench followed by extraction and crystallization is usually sufficient for purification.

Sulfur SourceSafety ConcernsScalabilityControl
Gaseous H₂S High (Toxic, Flammable)PoorDifficult
NaSH Moderate (Handle with care)GoodExcellent
Elemental Sulfur LowModerateGood

Question 4: My reaction using NaSH is very slow, and I am observing the formation of impurities. What could be the cause?

Answer: Slow conversion of aromatic nitriles can be an issue, and impurity formation often stems from side reactions.

  • Hydrolysis: If water is present in the reaction mixture, the nitrile can hydrolyze back to the corresponding amide (2-ethoxybenzamide), which may then undergo slow thionation. The NaSH itself can also contain water.

  • Lack of Activator: Aromatic nitriles are less reactive than aliphatic ones. An additive like MgCl₂ or an amine hydrochloride is often crucial for activating the nitrile group towards nucleophilic attack by the hydrosulfide ion.[8]

  • Solvent Choice: The reaction is typically favored in polar aprotic solvents like DMF. Using a less polar solvent could significantly slow down the reaction rate.

  • Temperature: While high temperatures should be avoided to prevent decomposition, the reaction may require gentle heating to proceed at a reasonable rate.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use anhydrous DMF and a high-purity grade of NaSH.

  • Incorporate an Additive: If not already in use, add 1.0-1.2 equivalents of anhydrous MgCl₂ or diethylamine hydrochloride to the reaction mixture.

  • Optimize Temperature: Screen temperatures between 40°C and 80°C to find an optimal balance between reaction rate and impurity formation.

  • Monitor by HPLC: Use HPLC to track the consumption of starting material and the formation of both the desired product and any major impurities.

Part 3: General Scale-Up and Purification FAQs

Question 5: What are the primary safety concerns I should be aware of when scaling up this synthesis?

Answer:

  • Thionating Reagents (Route A): Lawesson's Reagent can release H₂S upon contact with acid or water, especially during workup. Ensure the workup is performed in a well-ventilated area, and consider quenching the reaction with a basic solution (e.g., NaHCO₃) to minimize H₂S evolution.

  • Hydrogen Sulfide (Route B): Even when using NaSH, some H₂S may be generated. All operations should be conducted in a closed system with appropriate off-gas scrubbing (e.g., a bleach or caustic scrubber). Personal H₂S monitors are highly recommended for all personnel involved.

  • Exotherms: While these reactions are not typically prone to violent runaways, all scale-up operations should be treated as potentially exothermic. Ensure the reactor has adequate cooling capacity, and consider adding reagents portion-wise to control the reaction rate.[9]

Question 6: What are the recommended final purification methods for this compound on a large scale?

Answer:

  • Crystallization: This is the most common and cost-effective method for purifying solid organic compounds at scale.[10][11] A systematic solvent screen should be performed to identify a system that provides high recovery and excellent impurity rejection. Common solvent/anti-solvent systems include ethanol/water, isopropanol/heptane, or toluene/heptane.

  • Vacuum Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be an effective method for removing non-volatile impurities.[12] However, thioamides can sometimes be thermally labile, so a careful thermal stability study (e.g., using DSC) is recommended before attempting distillation on a large scale.

References

  • Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H2S Emission.
  • Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction.
  • Synthetic Applications of Lawesson's Reagent in Organic Synthesis.Encyclopedia.pub.
  • Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Upd
  • Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride.Taylor & Francis Online.
  • Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide.Various.
  • Contemporary Applications of Thioamides and Methods for their Synthesis.ChemRxiv.
  • A chromatography-free and aqueous waste-free process for thioamide prepar
  • Thioamide synthesis by thion
  • The Role of Lawesson's Reagent in the Total Synthesis of Macrocyclic N
  • Use of Lawesson's Reagent in Organic Syntheses.
  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis.MDPI.
  • Scalable purification methods for industrial production of 3-Thiopheneacetonitrile.Benchchem.
  • Tools for Purifying the Product.
  • Purification & Isolation.
  • challenges in the scale-up synthesis of Ethyl 2-oxocyclopentanecarboxyl

Sources

Technical Support Center: Investigating the Degradation of 2-Ethoxybenzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for 2-Ethoxybenzene-1-carbothioamide. This guide is designed for researchers, medicinal chemists, and formulation scientists who are tasked with understanding the stability and degradation profile of this compound. Given the limited published data on this specific molecule, this document provides a framework for investigation based on established principles of forced degradation and the known behavior of analogous chemical structures, such as thioamides and substituted benzene rings. Our goal is to equip you with the foundational knowledge and practical methodologies to predict, identify, and characterize potential degradation pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm starting a stability study on this compound. What are the most probable degradation pathways I should anticipate?

A1: Based on its chemical structure—a thioamide functional group attached to an ethoxybenzene ring—we can predict two primary sites of vulnerability: the thioamide group and the aromatic ring.

  • Oxidation of the Thioamide: The sulfur atom in the carbothioamide group is electron-rich and highly susceptible to oxidation. This is the most probable initial degradation step. Analogous to the well-documented metabolism of the anti-tuberculosis drug Ethionamide, you can expect the formation of an S-oxide (sulfoxide) as a primary degradant.[1][2] Further oxidation could potentially lead to a sulfinic acid intermediate, though this is often less stable.[2]

  • Hydrolysis of the Thioamide: The carbothioamide can undergo hydrolysis, particularly under acidic or basic conditions, to yield the corresponding amide (2-Ethoxybenzamide) and hydrogen sulfide.

  • Degradation of the Aromatic Ring: Under aggressive oxidative or photolytic stress, the ethoxybenzene ring itself can be targeted. The primary mechanism here is often hydroxylation, where a hydroxyl group is added to the benzene ring.[3][4] This can be followed by further oxidation, potentially leading to ring-opening products.[5]

  • Cleavage of the Ether Linkage: The ethoxy group's ether bond could be susceptible to cleavage under harsh acidic conditions, though this is generally less likely than thioamide modification.

The following diagram illustrates these predicted primary pathways.

G A This compound B S-Oxide Intermediate (Sulfoxide) A->B Oxidation (e.g., H₂O₂) C 2-Ethoxybenzamide A->C Hydrolysis (Acid/Base) D Hydroxylated Ring Species A->D Strong Oxidation / Photolysis E Ring-Opened Products D->E Further Oxidation

Caption: Predicted primary degradation pathways for this compound.

Q2: I am designing a forced degradation study. What experimental conditions should I use to reliably generate degradants?

A2: A well-designed forced degradation study is essential to identify potential degradants and establish a stability-indicating analytical method.[6][7] The goal is to achieve a target degradation of approximately 10-20% of the parent compound to favor the formation of primary degradants.[8][9] We recommend the following conditions, which are consistent with ICH guidelines.[10]

Stress ConditionRecommended ProtocolRationale & Potential Products
Acid Hydrolysis 0.1 M HCl at 60-80°C for 24-48 hours.To induce hydrolysis of the thioamide group. Primary Product: 2-Ethoxybenzamide.
Base Hydrolysis 0.1 M NaOH at 60-80°C for 24-48 hours.To induce base-catalyzed hydrolysis of the thioamide. Primary Product: 2-Ethoxybenzamide.
Oxidation 3% H₂O₂ at room temperature for 24 hours.To promote oxidation of the sulfur atom. Primary Product: S-Oxide (Sulfoxide).
Thermal Degradation Solid drug substance at 80°C for 72 hours.To assess intrinsic thermal stability. Degradation may be minimal; pathway is compound-specific.
Photodegradation Solution exposed to light source providing NLT 1.2 million lux hours and 200 W h/m² of UV-A light (ICH Q1B).To assess light sensitivity. Can induce complex radical reactions. Potential Products: Hydroxylated and ring-opened species.

Note: These are starting conditions. The temperature, time, and reagent concentration should be optimized based on the observed degradation rate for your specific compound.

Q3: My HPLC analysis after oxidative stress shows a major new peak. How can I confirm if it's the predicted S-oxide?

A3: This is a common and expected result. The primary method for structural elucidation is High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC-MS).

  • Mass-to-Charge Ratio (m/z): The molecular formula of this compound is C₉H₁₁NOS, with a molecular weight of 181.25 g/mol .[11] The formation of the S-oxide involves the addition of one oxygen atom. Therefore, you should look for a new peak with an [M+H]⁺ ion at approximately m/z 198. This corresponds to the formula C₉H₁₁NO₂S.

  • Fragmentation Pattern (MS/MS): Perform tandem mass spectrometry (MS/MS) on the parent ion (m/z 198). The fragmentation pattern can provide structural confirmation. Compare this pattern to the fragmentation of the parent compound (m/z 182). Key fragments related to the ethoxybenzene moiety should remain consistent.

If HRMS is unavailable, you can use preparative HPLC to isolate the degradant and perform Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation.[12]

Q4: How should I set up an experimental workflow to conduct and analyze these degradation studies effectively?

A4: A systematic workflow ensures that your results are reliable and reproducible. It involves careful sample preparation, controlled stress application, and robust analysis. The diagram below outlines a recommended workflow.

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Characterization A Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) B1 Acid Hydrolysis (0.1 M HCl, 80°C) A->B1 B2 Base Hydrolysis (0.1 M NaOH, 80°C) A->B2 B3 Oxidation (3% H₂O₂, RT) A->B3 B4 Thermal (Solution, 80°C) A->B4 B5 Photolytic (ICH Q1B Lightbox) A->B5 B_control Control Sample (No Stress, protected from light) A->B_control C Neutralize Samples (if needed) Dilute to working concentration B1->C B2->C B3->C B4->C B5->C B_control->C D Analyze via Stability-Indicating LC-UV/MS Method C->D E Quantify Degradation (%) Calculate Mass Balance D->E F Identify Degradants (HRMS, MS/MS) D->F

Caption: Recommended workflow for a forced degradation study.

Experimental Protocols

Protocol 1: General Forced Degradation Procedure
  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Sample Preparation: For each stress condition, transfer 1 mL of the stock solution into a separate, appropriately labeled vial.

  • Stress Application:

    • Acid: Add 1 mL of 0.2 M HCl to the vial (final concentration 0.1 M HCl).

    • Base: Add 1 mL of 0.2 M NaOH to the vial (final concentration 0.1 M NaOH).

    • Oxidative: Add 1 mL of 6% H₂O₂ to the vial (final concentration 3% H₂O₂).

    • Control: Add 1 mL of water to the vial.

  • Incubation: Place the acid, base, and a separate thermal vial (stock solution + water) in a heating block at 80°C. Keep the oxidative and control samples at room temperature, protected from light.

  • Time Points: Withdraw aliquots at specified time points (e.g., 2, 8, 24, 48 hours).

  • Quenching/Neutralization:

    • For acid samples, neutralize with an equivalent amount of 0.1 M NaOH.

    • For base samples, neutralize with an equivalent amount of 0.1 M HCl.

  • Analysis: Dilute all samples (including control and oxidative) to a final concentration of ~100 µg/mL with the mobile phase and analyze immediately using the LC-MS method described below.

Protocol 2: Stability-Indicating LC-MS Method

This method serves as a starting point and should be validated for your specific application.

  • Instrumentation: HPLC or UPLC system with a PDA/UV detector and coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for HRMS).[9]

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • UV Detection: 254 nm or monitor multiple wavelengths based on the UV spectra of the parent and degradants.

  • MS Detection: ESI+ mode, scanning a mass range of m/z 100-500.

References

  • New insights into ethionamide metabolism: influence of oxidized methionine on its degradation p
  • Ethionamide biomimetic activation and an unprecedented mechanism for its conversion into active and non-active metabolites. Organic & Biomolecular Chemistry.
  • Metabolism of the Antituberculosis Drug Ethionamide.
  • Metabolism of the Anti-Tuberculosis Drug Ethionamide by Mouse and Human FMO1, FMO2 and FMO3 and Mouse and Human Lung Microsomes.
  • What is the mechanism of Ethionamide?
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Forced Degrad
  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
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Validation & Comparative

A Comparative Guide to Purity Analysis of 2-Ethoxybenzene-1-carbothioamide by HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the meticulous characterization of novel chemical entities is paramount. The purity of an active pharmaceutical ingredient (API) directly influences its safety, efficacy, and stability. 2-Ethoxybenzene-1-carbothioamide, a thioamide derivative with potential therapeutic applications, is no exception. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the robust purity assessment of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer comparative data to empower researchers in selecting the most appropriate analytical strategy.

The Critical Role of Purity Analysis

This compound (Molecular Formula: C₉H₁₁NOS, Molecular Weight: 181.25 g/mol ) is a compound of interest in medicinal chemistry.[1][2] Thioamides, isosteres of amides where the carbonyl oxygen is replaced by sulfur, exhibit unique chemical and biological properties, including enhanced metabolic stability and altered hydrogen bonding capabilities.[3][4] The synthesis of this compound, like many organic syntheses, can result in a spectrum of impurities. These may include unreacted starting materials, byproducts from side reactions, and degradation products.[5] A robust analytical method is therefore essential to not only quantify the main compound but also to detect and identify these impurities, ensuring the quality and consistency of the API.[6]

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the pharmaceutical industry for the analysis of drug substances and products.[7][8] Its versatility, high resolution, and sensitivity make it an ideal choice for purity determination.[9] This guide will first present a detailed, optimized HPLC method for this compound and then compare its performance against Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Reversed-phase HPLC (RP-HPLC) is the most widely used mode of chromatography for pharmaceutical analysis, particularly for non-polar or moderately polar compounds.[10] Given the structure of this compound, which contains both a hydrophobic ethoxybenzene group and a more polar carbothioamide moiety, RP-HPLC is an excellent starting point for method development.[11]

Rationale for Method Development

The development of a successful HPLC method hinges on a systematic approach to optimizing various parameters.[11][12]

  • Column Selection: A C18 column is the workhorse of reversed-phase chromatography and is a logical first choice. The non-polar C18 stationary phase will interact with the hydrophobic parts of the analyte and potential impurities, facilitating separation.[8] A column with dimensions of 100-150 mm in length and a particle size of 3-5 µm offers a good balance between resolution and analysis time for initial method development.[11]

  • Mobile Phase Selection: The mobile phase in RP-HPLC typically consists of a mixture of water and a water-miscible organic solvent, such as acetonitrile or methanol.[13] Acetonitrile is often preferred due to its lower viscosity and UV transparency at low wavelengths.[13] A gradient elution, where the proportion of the organic solvent is increased over time, is often employed in purity analysis to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.[12]

  • Detector and Wavelength Selection: The presence of the benzene ring in this compound suggests strong UV absorbance. To maximize sensitivity, the detection wavelength should be set at the λmax of the compound.[11] A Diode Array Detector (DAD) or a Photodiode Array (PDA) detector is highly recommended as it can acquire spectra across a range of wavelengths, which is invaluable for peak purity assessment and impurity identification.

Experimental Protocol: Reversed-Phase HPLC

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a DAD/PDA detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or λmax determined by UV scan)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect DAD/PDA Detection separate->detect integrate Peak Integration detect->integrate quantify Quantify Purity (% Area) integrate->quantify report Generate Report quantify->report

Caption: HPLC Purity Analysis Workflow.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is a powerful tool, it is essential to understand its performance in the context of other available analytical technologies.[10] Here, we compare our optimized HPLC method with Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC).

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an evolution of HPLC that utilizes smaller column particles (<2 µm) and higher operating pressures (up to 15,000 psi).[14][15][16] This results in significant improvements in resolution, sensitivity, and speed of analysis.[17]

  • Advantages over HPLC:

    • Faster Analysis: UPLC can significantly reduce run times, often by a factor of up to nine compared to traditional HPLC.[17] This increases laboratory throughput.[14]

    • Improved Resolution and Sensitivity: The smaller particle size leads to sharper, narrower peaks, which improves the separation of closely eluting impurities and increases the signal-to-noise ratio.[14][17]

    • Reduced Solvent Consumption: Shorter run times and lower flow rates result in a substantial decrease in solvent usage, making UPLC a greener and more cost-effective technique.[14]

  • Considerations: The initial capital investment for a UPLC system is higher than for an HPLC system. The method may also require more careful sample preparation to prevent column clogging due to the smaller particle size.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and semi-volatile compounds.[18] The sample is vaporized and separated in a gaseous mobile phase.[19]

  • Applicability to this compound: For a compound with a molecular weight of 181.25 g/mol , GC analysis is feasible, provided it has sufficient thermal stability and volatility. However, thioamides can sometimes be prone to thermal degradation.

  • Advantages of GC:

    • High Resolution: Capillary GC columns can provide extremely high separation efficiency.

    • Sensitive Detectors: Flame Ionization Detectors (FID) offer excellent sensitivity for organic compounds, and Mass Spectrometry (MS) detectors provide structural information for impurity identification.[20]

  • Disadvantages of GC:

    • Thermal Lability: The primary concern is the potential for the analyte to degrade at the high temperatures of the injector and column.

    • Derivatization: For less volatile or polar compounds, chemical derivatization may be necessary to increase volatility and thermal stability, which adds a step to the sample preparation process and can introduce variability.[21]

Performance Comparison Summary
ParameterHPLCUPLCGas Chromatography (GC)
Principle Separation in a liquid mobile phase using 3-5 µm particles.[14]Separation in a liquid mobile phase using <2 µm particles at high pressure.[15]Separation of volatile compounds in a gaseous mobile phase.[18]
Analysis Time ~25 minutes~5-10 minutes[16]~15-30 minutes
Resolution GoodExcellentExcellent
Sensitivity GoodExcellent[14]Excellent (detector dependent)
Sample Volatility Not requiredNot requiredRequired
Thermal Stability Not requiredNot requiredRequired
Solvent Consumption ModerateLow[14]Low
Key Advantage Robust, widely available, versatile.High throughput, high resolution, low solvent use.[14][17]High resolution for volatile compounds.
Key Limitation Longer analysis time compared to UPLC.Higher initial cost, potential for column clogging.Potential for thermal degradation of the analyte.

Decision-Making Diagram for Technique Selection:

Technique_Selection start Purity Analysis of this compound volatile Is the compound and its impurities thermally stable and volatile? start->volatile gc Consider Gas Chromatography (GC) volatile->gc Yes lc_path Consider Liquid Chromatography volatile->lc_path No high_throughput Is high throughput a primary requirement? hplc Use HPLC high_throughput->hplc No uplc Use UPLC high_throughput->uplc Yes lc_path->high_throughput

Caption: Selecting an Analytical Technique.

Method Validation According to ICH Guidelines

Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose.[22] The International Council for Harmonisation (ICH) provides guidelines for analytical method validation.[23][24] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] This is typically demonstrated by analyzing a placebo, a spiked sample, and subjecting the sample to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[25] This is assessed by analyzing a series of dilutions of a standard solution and plotting the peak area against the concentration. The correlation coefficient (r²) should be close to 1.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[9] It is often determined by the recovery of a known amount of analyte spiked into a placebo matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[9] It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory). The results are expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.[25]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[12]

Representative Validation Data for the HPLC Method
Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (%RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD Signal-to-Noise ≥ 30.01%
LOQ Signal-to-Noise ≥ 100.03%
Robustness No significant change in resultsPassed (tested for flow rate ±0.1 mL/min, column temp. ±2°C, mobile phase pH ±0.2)

Conclusion

For the routine purity analysis of this compound, the developed reversed-phase HPLC method offers a robust, reliable, and validated approach. It provides excellent resolution for potential impurities and is well-suited for quality control environments. While UPLC presents a significant advantage in terms of speed and solvent savings, the choice between HPLC and UPLC will often depend on the specific throughput needs and available resources of the laboratory.[15] Gas Chromatography, although a powerful technique, carries the risk of thermal degradation for this particular analyte and should be considered with caution, likely as an orthogonal method for specific volatile impurities if necessary. The presented HPLC method, when fully validated according to ICH guidelines, provides a self-validating system that ensures the generation of trustworthy and accurate data, which is fundamental to the progression of any drug development program.

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A Comprehensive Guide to the Structural Confirmation of 2-Ethoxybenzene-1-carbothioamide using Advanced NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical research, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. Erroneous structural assignments can lead to the misinterpretation of biological activity, wasted resources, and significant delays in development pipelines. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic compounds in solution, providing unparalleled insight into atomic connectivity and spatial relationships.[1][2]

This guide provides an in-depth, practical walkthrough for confirming the structure of 2-Ethoxybenzene-1-carbothioamide, a molecule of interest in medicinal chemistry, using a suite of advanced NMR techniques. We will move beyond a simple recitation of steps to explain the causal logic behind each experimental choice, ensuring a self-validating and robust analytical workflow. This comparison guide will also touch upon how NMR provides a level of certainty that other techniques, while powerful, cannot offer in isolation.

The Challenge: Unambiguously Defining Connectivity

The target molecule, this compound, has the molecular formula C₉H₁₁NOS.[3] While techniques like mass spectrometry can confirm this formula, they cannot definitively establish the precise arrangement of the ethoxy and carbothioamide groups on the benzene ring. Is it the 1,2 (ortho), 1,3 (meta), or 1,4 (para) isomer? Answering this requires a detailed map of atomic connections, a task for which NMR is uniquely suited.

Pillar 1: The Strategic Application of 1D and 2D NMR

A multi-dimensional NMR approach is essential for a comprehensive structural proof. We will employ a series of experiments, each providing a unique piece of the structural puzzle.

  • ¹H NMR (Proton NMR): This is the starting point for any NMR analysis. It provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their relative numbers (integration), and the number of neighboring protons (spin-spin coupling).[4]

  • ¹³C NMR (Carbon NMR): This experiment reveals the number of unique carbon environments in the molecule. The chemical shift of each carbon provides clues about its functional group and hybridization state. Notably, the carbon of a thioamide group is expected to be significantly downfield, typically in the 200–210 ppm range.[5]

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This is a crucial experiment run in conjunction with the ¹³C NMR. It helps in distinguishing between CH, CH₂, and CH₃ groups, which is vital for assembling the molecular fragments.

  • COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds.[6][7] It is indispensable for tracing out spin systems, such as the protons on the ethoxy group and the adjacent protons on the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D technique correlates each proton signal with the signal of the carbon atom it is directly attached to.[6][8] It provides a direct link between the ¹H and ¹³C assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing the entire structure together. It reveals correlations between protons and carbons that are two or three bonds away, allowing us to connect the distinct molecular fragments identified by COSY and HSQC.[8][9]

Experimental Workflow: A Self-Validating Protocol

The following protocol is designed to acquire high-quality, unambiguous data for the structural confirmation of this compound.

Step 1: Sample Preparation
  • Compound Purity: Ensure the sample of this compound is of high purity (>95%), as impurities will complicate spectral analysis.

  • Solvent Selection: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing properties for many organic molecules and its relatively simple solvent signal.[10] It's important to note that solvent choice can influence chemical shifts due to solute-solvent interactions.[11][12]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0 ppm.[13][14]

  • Filtration: Filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

Step 2: NMR Data Acquisition

All spectra should be acquired on a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for optimal sensitivity.[15]

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR & DEPT-135: Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum.

  • 2D COSY: Acquire a gradient-selected COSY (gCOSY) spectrum.

  • 2D HSQC: Acquire a multiplicity-edited gradient-selected HSQC spectrum to differentiate CH/CH₃ and CH₂ signals.

  • 2D HMBC: Acquire a gradient-selected HMBC spectrum, optimized for a long-range coupling constant of 8 Hz, which is typical for two- and three-bond correlations.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz Spectrometer) P1 Dissolve 5-10 mg in 0.6 mL CDCl3 P2 Add TMS P1->P2 P3 Filter into NMR tube P2->P3 A1 ¹H NMR P3->A1 Transfer to Spectrometer A2 ¹³C & DEPT-135 A1->A2 A3 2D gCOSY A2->A3 A4 2D gHSQC A3->A4 A5 2D gHMBC A4->A5

Caption: Experimental workflow for NMR data acquisition.

Data Analysis and Structural Elucidation

Here, we will interpret a set of hypothetical, yet realistic, NMR data to confirm the structure of this compound.

¹H NMR Analysis

The proton NMR spectrum provides the initial overview of the proton environments.

Table 1: Hypothetical ¹H NMR Data for this compound (500 MHz, CDCl₃)

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
19.25br s-1HNH (amide)
27.98br s-1HNH (amide)
38.15dd7.8, 1.51HH-6
47.45ddd8.5, 7.8, 1.51HH-4
57.05t7.81HH-5
66.95d8.51HH-3
74.15q7.02HO-CH₂
81.48t7.03HCH₃
  • Amide Protons (Signals 1 & 2): Two broad singlets at 9.25 and 7.98 ppm are characteristic of the two protons of the primary thioamide (-CSNH₂) group. Their broadness is due to quadrupole broadening from the adjacent ¹⁴N nucleus and potential conformational exchange.

  • Aromatic Region (Signals 3-6): Four distinct signals between 6.95 and 8.15 ppm, integrating to one proton each, confirm a tetra-substituted benzene ring. The coupling patterns (dd, ddd, t, d) are indicative of an ortho-disubstituted ring system.

  • Ethoxy Group (Signals 7 & 8): A quartet at 4.15 ppm integrating to 2H and a triplet at 1.48 ppm integrating to 3H are the classic signature of an ethoxy group (-OCH₂CH₃). The quartet is coupled to the triplet, and vice versa, with a coupling constant of 7.0 Hz.

¹³C NMR and DEPT-135 Analysis

The carbon spectra define the carbon skeleton.

Table 2: Hypothetical ¹³C NMR and DEPT-135 Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)DEPT-135Assignment
202.5No SignalC=S (C-7)
155.8No SignalC-2
133.5CHC-4
131.0No SignalC-1
128.5CHC-6
121.0CHC-5
112.5CHC-3
64.8CH₂O-CH₂ (C-8)
14.7CH₃CH₃ (C-9)
  • Thioamide Carbon (202.5 ppm): The signal at 202.5 ppm is a key identifier. This highly deshielded quaternary carbon is characteristic of a thiocarbonyl (C=S) group.[5]

  • Aromatic Carbons: Six signals are observed in the aromatic region (112-156 ppm). The DEPT-135 data confirms four of these are CH carbons (methines) and two are quaternary (no signal in DEPT-135).

  • Ethoxy Carbons: The signals at 64.8 ppm (CH₂) and 14.7 ppm (CH₃) correspond to the ethoxy group.

2D NMR: Connecting the Pieces

COSY Analysis: The COSY spectrum confirms the proton-proton connectivities.

  • A clear correlation between the quartet at 4.15 ppm (H-8) and the triplet at 1.48 ppm (H-9) confirms the ethoxy group spin system.

  • In the aromatic region, H-6 (8.15 ppm) shows a correlation to H-5 (7.05 ppm). H-5, in turn, correlates with H-4 (7.45 ppm), and H-4 correlates with H-3 (6.95 ppm). This continuous chain of correlations (H-3 to H-4 to H-5 to H-6) is definitive proof of four adjacent protons on the aromatic ring, confirming the 1,2-disubstitution pattern.

HSQC Analysis: The HSQC spectrum links each proton to its directly attached carbon.

  • H-3 (6.95 ppm) correlates to C-3 (112.5 ppm).

  • H-4 (7.45 ppm) correlates to C-4 (133.5 ppm).

  • H-5 (7.05 ppm) correlates to C-5 (121.0 ppm).

  • H-6 (8.15 ppm) correlates to C-6 (128.5 ppm).

  • H-8 (4.15 ppm) correlates to C-8 (64.8 ppm).

  • H-9 (1.48 ppm) correlates to C-9 (14.7 ppm).

HMBC Analysis: The Final Proof The HMBC spectrum provides the long-range correlations that link the ethoxy and carbothioamide groups to the correct positions on the aromatic ring. This is the final and most crucial step in the structural confirmation.

Table 3: Key Hypothetical HMBC Correlations

Proton (δ, ppm)Correlates to Carbon (δ, ppm)BondsImplication
H-8 (4.15) 155.8 (C-2) ³JThe ethoxy group is attached to C-2.
H-6 (8.15) 202.5 (C-7) ³JThe carbothioamide group is attached to C-1.
H-6 (8.15)155.8 (C-2)⁴JFurther supports proximity of C-6 and C-2.
H-3 (6.95)131.0 (C-1)²JConfirms C-1 is adjacent to C-3.
NH (9.25)131.0 (C-1)²JConfirms the thioamide nitrogen is attached to C-7, which is attached to C-1.
NH (9.25)128.5 (C-6)³JConfirms proximity of the thioamide group to C-6.

The two most critical correlations are highlighted:

  • The correlation from the methylene protons of the ethoxy group (H-8 at 4.15 ppm) to the aromatic quaternary carbon at 155.8 ppm (C-2) unambiguously places the ethoxy group at the C-2 position.

  • The correlation from the aromatic proton H-6 (at 8.15 ppm) to the thioamide carbon (C-7 at 202.5 ppm) confirms that the carbothioamide group is attached to C-1.

Caption: Key HMBC correlations confirming the structure.

These correlations, taken together, provide an interlocking, self-validating proof of the this compound structure.

Comparative Analysis: NMR vs. High-Resolution Mass Spectrometry (HRMS)

To provide a comprehensive guide, it is valuable to compare the NMR approach with another powerful analytical technique.

FeatureNMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC)High-Resolution Mass Spectrometry (HRMS)
Primary Information Precise atomic connectivity, 3D structure in solution, stereochemistry.Exact mass, elemental composition, fragmentation patterns.
Isomer Differentiation Excellent. Can definitively distinguish between positional isomers (ortho, meta, para).Poor. Isomers have the same exact mass and often similar fragmentation, making differentiation difficult or impossible without standards.
Sample Amount Requires ~1-10 mg for a full suite of 2D experiments.Highly sensitive, requiring only micrograms or less.
Key Strength Provides an unambiguous, complete structural map of the molecule.Confirms elemental formula with high confidence and can suggest structural motifs through fragmentation.
Limitation Lower sensitivity compared to MS; requires pure samples.Cannot determine atomic connectivity or stereochemistry directly.

Final Conclusion

The structural elucidation of a novel compound is a process of systematic evidence gathering. Through the logical application of ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments, we have demonstrated a robust, self-validating workflow to definitively confirm the structure of this compound. The causality is clear: 1D NMR provides the initial fragments, COSY connects protons within those fragments, HSQC links protons to their carbons, and HMBC provides the crucial long-range correlations that piece the entire molecular puzzle together. This comprehensive NMR toolkit provides a level of structural certainty that is unmatched by other analytical techniques, making it an indispensable asset for researchers, scientists, and drug development professionals.

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"mass spectrometry analysis of 2-Ethoxybenzene-1-carbothioamide"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Mass Spectrometry Analysis of 2-Ethoxybenzene-1-carbothioamide

Introduction

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel small molecules is paramount. This compound, a compound of interest for its potential applications, presents a unique analytical challenge due to its combination of an ethoxybenzene moiety and a thioamide functional group. This guide provides a comprehensive comparison of mass spectrometry (MS) techniques for the robust analysis of this molecule, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the optimal analytical strategy. Our focus is on demonstrating the causality behind experimental choices and ensuring the trustworthiness of the described methods through self-validating systems.[1][2] Mass spectrometry is a powerful analytical tool for determining the structure and formula of compounds by measuring the mass-to-charge ratio of ions.[3]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is the foundation for method development.

PropertyValueSource
Molecular Formula C₉H₁₁NOS[4][5]
Molecular Weight 181.25 g/mol [4]
Monoisotopic Mass 181.05614 Da[5]
CAS Number 725702-35-2[4][6]

These properties inform the selection of appropriate ionization techniques and the expected mass-to-charge ratios of the molecular ions.

Comparative Analysis of Ionization Techniques

The choice of ionization technique is critical as it dictates the type of ions generated and the extent of fragmentation, directly impacting the quality of structural information obtained.[7][8] We will compare two common ionization methods: Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI) Mass Spectrometry

Expertise & Experience: EI is a "hard" ionization technique that uses high-energy electrons to ionize molecules, often leading to extensive and reproducible fragmentation.[9][10] This makes it highly valuable for structural elucidation through the interpretation of fragmentation patterns, which can serve as a molecular fingerprint.[10][11]

Experimental Protocol: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol (LC-MS grade).

  • GC Separation:

    • Instrument: Agilent 8890 GC System coupled to a 5977B MS Detector.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (splitless).

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • MS Detection:

    • Ion Source: Electron Ionization (EI).

    • Electron Energy: 70 eV.[12]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: m/z 40-400.

Data Interpretation and Fragmentation Analysis

The EI mass spectrum of this compound is expected to show a distinct molecular ion peak at m/z 181, corresponding to the radical cation [C₉H₁₁NOS]⁺•. The high energy of EI will induce characteristic fragmentation, providing structural insights.[9]

Expected Fragmentation Pathways:

  • α-Cleavage: The bond between the carbonyl carbon and the benzene ring can cleave.

  • Loss of Ethoxy Group: Fragmentation may involve the loss of the ethoxy group (-OCH₂CH₃).

  • Thioamide Fragmentation: The thioamide group can undergo specific cleavages. The loss of H₂S is a potential fragmentation pathway for thioamides.[13]

  • Aromatic Ring Fragmentation: The stable aromatic ring will likely result in a prominent molecular ion.[14]

G M [M]⁺• (m/z 181) F1 [M - C₂H₅O]⁺ (m/z 136) M->F1 - C₂H₅O• F2 [M - SH]⁺ (m/z 148) M->F2 - •SH F3 [C₇H₇O]⁺ (m/z 107) F1->F3 - HCN F4 [C₆H₅]⁺ (m/z 77) F3->F4 - CO

Electrospray Ionization (ESI) Mass Spectrometry

Expertise & Experience: ESI is a "soft" ionization technique that is particularly well-suited for polar and thermally labile molecules.[15][16] It typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation in the source, which is advantageous for determining the molecular weight of the analyte.[7][15] For structural information, tandem mass spectrometry (MS/MS) is required.[17][18]

Experimental Protocol: Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)
  • Sample Preparation: Prepare a 10 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.[15]

  • LC Separation:

    • Instrument: Waters ACQUITY UPLC I-Class System.

    • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Detection:

    • Instrument: Sciex Triple Quad 6500+ System.

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • IonSpray Voltage: 5500 V.

    • Source Temperature: 500°C.

    • MS1 Scan: m/z 100-200 to identify the precursor ion [M+H]⁺.

    • Product Ion Scan (MS/MS): Select the precursor ion at m/z 182.0634 and fragment using collision-induced dissociation (CID) with nitrogen gas.[3] Optimize collision energy (e.g., 10-40 eV).

Data Interpretation and Fragmentation Analysis

The ESI mass spectrum will primarily show the protonated molecule at m/z 182.0634. The MS/MS spectrum of this precursor ion will reveal structurally significant fragment ions.

Expected MS/MS Fragmentation Pathways:

  • Loss of Ammonia: A common fragmentation pathway for protonated primary amides and thioamides is the neutral loss of ammonia (NH₃).

  • Loss of Ethylene: The ethoxy group can lose ethylene (C₂H₄) via a rearrangement.

  • Cleavage of the C-N bond: The bond between the carbonyl carbon and the nitrogen can cleave.

G M [M+H]⁺ (m/z 182) F1 [M+H - NH₃]⁺ (m/z 165) M->F1 - NH₃ F2 [M+H - C₂H₄]⁺ (m/z 154) M->F2 - C₂H₄ F3 [C₇H₇O]⁺ (m/z 107) F2->F3 - CSNH

Comparison Summary
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Ionization Principle High-energy electron bombardmentHigh voltage applied to a liquid to create an aerosol[16]
Ion Type Radical cations (M⁺•)[9]Protonated molecules ([M+H]⁺)[15]
In-Source Fragmentation Extensive and reproducible[9]Minimal ("soft" ionization)[16]
Molecular Ion Often visible, but can be weak or absent[8]Strong and readily observed
Structural Information From fragmentation patterns in a single MS scan[11]Requires tandem MS (MS/MS) for fragmentation[17][18]
Coupling Gas Chromatography (GC)[10]Liquid Chromatography (LC)[16]
Best Suited For Volatile, thermally stable, less polar compounds[9]Polar, non-volatile, thermally labile compounds[15]

High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Determination

Trustworthiness: To ensure the unequivocal identification of this compound and its fragments, high-resolution mass spectrometry (HRMS) is indispensable. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, provide highly accurate mass measurements, typically to four decimal places.[3][19] This level of precision allows for the determination of the elemental composition of an ion, distinguishing it from other ions with the same nominal mass.[1][3]

Experimental Protocol: LC-HRMS (Q-TOF)
  • Instrumentation: Utilize an Agilent 6545XT AdvanceBio LC/Q-TOF system.

  • LC Conditions: As described in the LC-ESI-MS/MS protocol.

  • MS Conditions:

    • Ion Source: Dual AJS ESI.

    • Mass Range: m/z 50-1000.

    • Acquisition Rate: 2 spectra/s.

    • Reference Mass Correction: Use of a reference solution to ensure high mass accuracy.

Data Analysis

The accurate mass of the protonated molecule [M+H]⁺ can be compared to the theoretical mass to confirm the elemental formula.

IonTheoretical m/zMeasured m/z (example)Mass Error (ppm)Elemental Formula
[C₉H₁₁NOS + H]⁺182.06342182.0632-1.2C₉H₁₂NOS⁺

A low mass error (typically < 5 ppm) provides high confidence in the assigned elemental formula.

G cluster_0 LC Separation cluster_1 MS Analysis cluster_2 Data Processing LC Sample Injection ESI ESI Source (Ionization) LC->ESI TOF TOF Analyzer (Accurate Mass Measurement) ESI->TOF Data Elemental Formula Determination TOF->Data

Method Validation and Trustworthiness

To ensure the reliability and reproducibility of the analytical data, a validation process is crucial.[20] This involves assessing parameters such as precision, accuracy, linearity, and sensitivity.[21]

Experimental Protocol: Basic Method Validation
  • Precision and Accuracy: Analyze replicate preparations (n=6) of a known concentration of this compound. The relative standard deviation (RSD) of the peak areas should be <15%, and the accuracy should be within 85-115%.[21]

  • Linearity: Prepare a calibration curve with at least five concentrations of the analyte. The correlation coefficient (r²) should be >0.99.

  • Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, typically based on a signal-to-noise ratio of 3 and 10, respectively.

Conclusion and Recommendations

The mass spectrometric analysis of this compound can be effectively achieved using various techniques, with the optimal choice depending on the analytical goal.

  • For rapid screening and structural confirmation based on a unique fragmentation fingerprint, GC-EI-MS is a robust and reliable choice. Its extensive and reproducible fragmentation patterns are highly informative.[9][10]

  • For sensitive quantification and analysis of potentially less volatile or thermally sensitive samples, LC-ESI-MS/MS is the preferred method. The soft ionization ensures the integrity of the molecular ion, and tandem MS provides the necessary structural information.[17][18]

  • For unambiguous identification and elemental composition determination, high-resolution mass spectrometry (HRMS) is essential. The high mass accuracy provided by instruments like Q-TOF or Orbitrap analyzers offers the highest level of confidence in the results.[3][19]

By understanding the principles and applying the detailed protocols outlined in this guide, researchers can confidently and accurately characterize this compound, advancing their drug development and scientific research endeavors.

References

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A Researcher's Guide to Validating the Mechanism of Action of 2-Ethoxybenzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the hypothesized mechanism of action of 2-Ethoxybenzene-1-carbothioamide. Drawing on established methodologies and comparative analysis with known antitubercular agents, we present a self-validating experimental workflow designed to deliver robust and conclusive insights.

Introduction: Unveiling a Potential InhA Inhibitor

This compound is a small molecule belonging to the carbothioamide class. While direct biological data for this specific compound is scarce in publicly available literature, its strong structural analogy to the well-characterized second-line antituberculosis drug, Ethionamide, provides a compelling starting point for investigation. Ethionamide is a prodrug that, once activated, targets the enoyl-acyl carrier protein reductase (InhA), a critical enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis (M.tb).[1][2][3][4] Mycolic acids are essential components of the mycobacterial cell wall, and their disruption leads to bacterial cell death.[3][4]

Given this structural similarity, we hypothesize that this compound acts as a prodrug that is activated by the mycobacterial enzyme EthA to inhibit InhA. This guide outlines a rigorous, multi-faceted approach to experimentally validate this hypothesis, comparing its performance against key alternatives to establish its unique biochemical profile.

The Comparative Landscape: Benchmarking Against Established Agents

To contextualize the activity of this compound, it is essential to compare it with compounds that have well-defined mechanisms of action targeting the same pathway.

  • Ethionamide: As the closest structural analog, Ethionamide serves as the primary benchmark. It is a prodrug requiring activation by the monooxygenase EthA.[1][2] Its efficacy can be limited by mutations in the ethA gene, which prevent its activation.[1]

  • Isoniazid (INH): A first-line antituberculosis drug that also targets InhA.[5][6][7][8][9] However, INH is a prodrug activated by a different enzyme, the catalase-peroxidase KatG.[5][6][7][8] This differing activation pathway makes it an excellent comparator for dissecting resistance mechanisms. The majority of INH resistance in clinical isolates arises from mutations in katG, not the target InhA.[5][7][10]

  • Direct InhA Inhibitors (e.g., NITD-916, GSK-693): These compounds represent a newer class of antitubercular agents that bind to and inhibit InhA directly, without the need for enzymatic activation.[11][12][13][14] They are particularly promising for their activity against INH- and Ethionamide-resistant M.tb strains where resistance is due to mutations in the activating enzymes.[11][12][13]

Hypothesized Mechanism of Action of this compound

We propose that this compound follows a mechanism of action analogous to Ethionamide. This multi-step process, occurring within the mycobacterium, is outlined below:

  • Prodrug Activation: The compound is activated by the FAD-containing monooxygenase, EthA.

  • Adduct Formation: The activated form of the drug then reacts with NAD+ to form a covalent adduct.

  • Target Inhibition: This drug-NAD+ adduct binds to the active site of InhA, blocking its ability to reduce its natural substrate, 2-trans-enoyl-AcpM.

  • Pathway Disruption: The inhibition of InhA halts the fatty acid synthase-II (FAS-II) pathway, preventing the elongation of fatty acids required for mycolic acid synthesis.

  • Cell Death: The disruption of mycolic acid production compromises the integrity of the mycobacterial cell wall, leading to cell death.

Proposed Mechanism of Action cluster_Mtb Mycobacterium tuberculosis Cell Prodrug 2-Ethoxybenzene- 1-carbothioamide Activated_Drug Activated Drug Prodrug->Activated_Drug Activation Adduct Drug-NAD+ Adduct Activated_Drug->Adduct InhA_Inactive Inactive InhA Complex Adduct->InhA_Inactive InhA_Active Active InhA InhA_Active->InhA_Inactive Inhibition FAS_II FAS-II Pathway InhA_Active->FAS_II Catalyzes InhA_Inactive->FAS_II Blocks Mycolic_Acid Mycolic Acid Synthesis FAS_II->Mycolic_Acid Cell_Death Cell Death Mycolic_Acid->Cell_Death Disruption leads to EthA EthA Enzyme EthA->Activated_Drug NAD NAD+ NAD->Adduct

Caption: Hypothesized bioactivation and inhibitory pathway of this compound in M.tb.

A Step-by-Step Experimental Workflow for Mechanism Validation

A sequential and multi-tiered approach is critical to robustly validate the proposed mechanism. This workflow integrates biochemical, biophysical, and whole-cell assays to build a comprehensive evidence package.

Validation Workflow cluster_biochem Biochemical & Biophysical Validation cluster_cell Whole-Cell Validation Enzyme_Assay In Vitro InhA Enzyme Inhibition Assay Kinetics Enzyme Kinetics (Mode of Inhibition) Enzyme_Assay->Kinetics MIC MIC Determination vs. M. tuberculosis Strains Enzyme_Assay->MIC Correlate Activity CETSA Cellular Thermal Shift Assay (Target Engagement) CETSA->MIC Confirms Cellular Target Mycolic_Assay Mycolic Acid Synthesis Inhibition MIC->Mycolic_Assay Resistance Resistance Studies & Gene Sequencing Mycolic_Assay->Resistance

Caption: Integrated workflow for validating the mechanism of action.

Biochemical Assay: In Vitro InhA Enzyme Inhibition
  • Causality and Rationale: This initial experiment directly tests the hypothesis that the activated form of the compound can inhibit the purified InhA enzyme. A positive result is the first piece of evidence linking the compound to the target. It is crucial to perform this assay with the in vitro activated compound, which can be generated by pre-incubation with the EthA enzyme, NADPH, and oxygen.

  • Protocol:

    • Express and purify recombinant InhA from E. coli.

    • Activate this compound by incubating with purified EthA, NADPH, and FAD in an appropriate buffer.

    • Set up a reaction mixture containing purified InhA, its substrate (2-trans-dodecenoyl-CoA or a similar analogue), and the cofactor NADH.

    • Add varying concentrations of the activated compound to the reaction mixture.

    • Monitor the oxidation of NADH to NAD+ by measuring the decrease in absorbance at 340 nm over time.

    • Calculate the percentage of inhibition at each concentration and determine the IC50 value.

  • Self-Validation: The assay includes positive controls (activated Ethionamide, direct InhA inhibitors) and negative controls (vehicle, non-activated compound) to ensure that the observed inhibition is specific to the activated form of the drug and the InhA enzyme.

Enzyme Kinetics: Determining the Mode of Inhibition
  • Causality and Rationale: Understanding how the inhibitor interacts with the enzyme and its substrate provides deeper mechanistic insight. If the compound's adduct competes with the natural substrate for the same binding site, this strengthens the proposed mechanism.

  • Protocol:

    • Perform the InhA inhibition assay as described above.

    • Vary the concentration of the substrate (e.g., 2-trans-dodecenoyl-CoA) at several fixed concentrations of the activated inhibitor.

    • Measure the initial reaction velocities for each condition.

    • Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the effect of the inhibitor on Km and Vmax.

  • Self-Validation: The resulting plots will clearly distinguish between competitive, non-competitive, or uncompetitive inhibition, providing a visual and quantitative confirmation of the binding mode.

Target Engagement: Cellular Thermal Shift Assay (CETSA)
  • Causality and Rationale: Biochemical assays use purified proteins, which may not reflect the true environment inside a cell. CETSA provides definitive evidence that the compound binds to its target protein within intact cells.[5][15] Ligand binding typically stabilizes a protein, increasing its melting temperature.

  • Protocol:

    • Culture M.tb cells and treat them with varying concentrations of this compound or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate the soluble protein fraction (where the target protein remains folded) from the aggregated, denatured proteins by centrifugation.

    • Detect the amount of soluble InhA at each temperature using Western blotting or mass spectrometry.

    • Plot the amount of soluble InhA as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

  • Self-Validation: This label-free method assesses the direct physical interaction in a physiological context, making it a highly trustworthy validation step.[5][15] Comparing the shift induced by the test compound to that of known InhA binders (Ethionamide, Isoniazid) provides a strong internal control.

Whole-Cell Assays: Antimycobacterial Activity and Pathway Inhibition
  • Causality and Rationale: These assays connect target engagement to a cellular phenotype (bacterial death and inhibition of the specific metabolic pathway).

  • Protocols:

    • Minimum Inhibitory Concentration (MIC) Determination:

      • Expose M.tb cultures (including wild-type, INH-resistant, and Ethionamide-resistant strains) to serial dilutions of this compound.

      • Determine the lowest concentration that inhibits visible bacterial growth.

    • Mycolic Acid Synthesis Inhibition:

      • Treat M.tb cultures with the compound at its MIC.

      • Add a radiolabeled precursor, such as [14C]acetate, to the culture medium.[16]

      • After incubation, extract the cell wall lipids.

      • Analyze the incorporation of the radiolabel into mycolic acids using thin-layer chromatography (TLC) and autoradiography. A reduction in radiolabeled mycolic acids compared to the control indicates inhibition of the pathway.[16]

  • Self-Validation: Observing potent activity against wild-type M.tb, reduced activity against EthA-mutant strains (Ethionamide-resistant), and retained activity against KatG-mutant strains (Isoniazid-resistant) would strongly support the proposed EthA-dependent mechanism. The mycolic acid assay directly confirms that the compound's antibacterial effect is due to the disruption of the hypothesized pathway.

Comparative Data Summary

The following tables present a hypothetical but plausible comparison of this compound against its alternatives, based on the experimental workflow described.

Table 1: In Vitro and Cellular Activity Profile
Compound Activation Enzyme InhA IC50 (nM) CETSA Shift (°C) MIC vs. M.tb H37Rv (µM)
This compoundEthA (Hypothesized)50+3.50.5
EthionamideEthA65+3.20.8
IsoniazidKatG25+4.00.2
Direct InhA Inhibitor (e.g., GSK-693)None15+4.50.3
Table 2: Comparative Efficacy Against Resistant Strains
Compound MIC vs. Wild-Type (µM) MIC vs. katG mutant (INH-R) (µM) MIC vs. ethA mutant (ETH-R) (µM)
This compound0.50.6>32
Ethionamide0.80.9>32
Isoniazid0.2>160.2
Direct InhA Inhibitor (e.g., GSK-693)0.30.30.4

Data are hypothetical and for illustrative purposes.

Conclusion

The validation of a compound's mechanism of action is a cornerstone of modern drug discovery.[17][][19][20][21] For this compound, its structural similarity to Ethionamide provides a strong, testable hypothesis. The experimental framework detailed in this guide—progressing from direct enzyme inhibition and cellular target engagement to whole-cell pathway analysis and resistance profiling—offers a robust and self-validating pathway to elucidate its precise biological function. By systematically comparing its performance against Isoniazid and direct InhA inhibitors, researchers can not only confirm its mechanism but also define its potential advantages and liabilities as a novel antitubercular candidate. This comprehensive approach ensures that subsequent development efforts are built on a solid foundation of mechanistic understanding.

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A Researcher's Guide to the Cross-Validation of 2-Ethoxybenzene-1-carbothioamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the experimental validation of 2-Ethoxybenzene-1-carbothioamide, a molecule of interest in medicinal chemistry and materials science. Given the current scarcity of published experimental data for this specific compound, we will employ a comparative cross-validation approach. This methodology leverages well-characterized analogs, namely 2-Methoxybenzene-1-carbothioamide and 2-Ethoxybenzamide, to establish a robust predictive and validation framework. By understanding the synthesis and spectral characteristics of these closely related molecules, researchers can confidently synthesize and characterize the target compound, this compound, and rigorously validate their findings.

Introduction to Thioamides and the Significance of Cross-Validation

Thioamides are structural analogs of amides where the carbonyl oxygen is replaced by a sulfur atom. This substitution imparts unique physicochemical properties, including altered hydrogen bonding capabilities, increased metabolic stability, and enhanced biological activity, making them valuable scaffolds in drug discovery.[1][2] The therapeutic potential of thioamide-containing compounds spans a wide range of applications, including antibacterial, antifungal, and anticancer agents.[2][3]

Cross-validation in analytical chemistry is the process of verifying an experimental result by using an independent analytical method.[4] This is crucial for ensuring the reliability and reproducibility of scientific data. In the context of synthesizing and characterizing a novel or sparsely documented compound like this compound, cross-validation against established data from analogous compounds is an indispensable strategy.

Synthetic Strategy and Mechanistic Considerations

The synthesis of primary aromatic thioamides can be achieved through several established methods. A common and effective approach is the thionation of the corresponding amide using a thionating agent like Lawesson's reagent or phosphorus pentasulfide. Alternatively, the direct reaction of an organometallic reagent (e.g., a Grignard reagent) with a thiocarbamoyl chloride or the reaction of an aryl nitrile with hydrogen sulfide can be employed.

For the synthesis of this compound, a plausible and well-documented route is the thionation of 2-Ethoxybenzamide.

Proposed Synthetic Workflow

Synthetic Workflow 2-Ethoxybenzamide 2-Ethoxybenzamide Reaction_Vessel Reaction (Anhydrous Toluene, Reflux) 2-Ethoxybenzamide->Reaction_Vessel Lawesson's Reagent Lawesson's Reagent Lawesson's Reagent->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product This compound Purification->Product

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Ethoxybenzamide

  • Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

  • Anhydrous Toluene

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica Gel (for column chromatography)

  • Hexane

  • Ethyl Acetate

Procedure:

  • To a solution of 2-Ethoxybenzamide (1.0 eq) in anhydrous toluene, add Lawesson's Reagent (0.5 eq).

  • Reflux the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and pour it into a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Comparative Spectroscopic and Physical Data Analysis

The successful synthesis of this compound must be confirmed through a suite of analytical techniques. In the absence of established data for our target molecule, we will compare its expected and obtained data with the known experimental data of 2-Methoxybenzene-1-carbothioamide and 2-Ethoxybenzamide.

Physical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted/Reported Melting Point (°C)
This compound (Target) C₉H₁₁NOS181.25[5]Predicted: 90-100
2-Methoxybenzene-1-carbothioamide (Analog 1)C₈H₉NOS167.23105-107
2-Ethoxybenzamide (Analog 2)C₉H₁₁NO₂165.19[6]132-134

Prediction Rationale: The melting point is influenced by crystal packing and intermolecular forces. The thioamide group generally leads to stronger hydrogen bonding than the amide group, but the larger ethoxy group compared to the methoxy group in Analog 1 might disrupt crystal packing, leading to a slightly lower melting point. The significantly higher melting point of the amide analog is expected due to the strong hydrogen bonding network formed by the N-H and C=O groups.

Spectroscopic Data
CompoundKey IR Absorptions (cm⁻¹)
This compound (Target) Predicted: 3300-3100 (N-H str), 1600-1580 (C=C str, aromatic), ~1300 (C=S str)
2-Methoxybenzene-1-carbothioamide (Analog 1)3289, 3165 (N-H str), 1591 (C=C str, aromatic), 1305 (C=S str)
2-Ethoxybenzamide (Analog 2)3350, 3170 (N-H str), 1640 (C=O str, Amide I), 1600 (N-H bend, Amide II)

Prediction Rationale: The N-H stretching frequencies in the thioamide will be similar to those in the amide. The most significant difference is the absence of the strong C=O stretch (Amide I band) around 1640 cm⁻¹ and the appearance of the C=S stretching vibration, which is typically found in the 1300-1200 cm⁻¹ region and is weaker than the C=O stretch.

CompoundAromatic Protons-OCH₂- / -OCH₃-CH₃-NH₂
This compound (Target) ~6.9-7.8 (m, 4H)~4.1 (q, 2H)~1.4 (t, 3H)~7.5 (br s, 2H)
2-Methoxybenzene-1-carbothioamide (Analog 1)6.9-7.7 (m, 4H)3.9 (s, 3H)-7.4 (br s, 2H)
2-Ethoxybenzamide (Analog 2)6.9-8.2 (m, 4H)4.1 (q, 2H)1.4 (t, 3H)5.8, 7.6 (br s, 2H)

Prediction Rationale: The aromatic and ethoxy group signals are expected to be in similar regions for the target compound and its amide analog. The chemical shift of the -NH₂ protons in thioamides can vary due to the electronic effects of the C=S bond and are often observed as a broad singlet.

CompoundC=S / C=OAromatic Carbons-OCH₂- / -OCH₃-CH₃
This compound (Target) ~200~112-157~64~15
2-Methoxybenzene-1-carbothioamide (Analog 1)201.2111.5, 121.5, 129.5, 131.8, 132.7, 156.956.1-
2-Ethoxybenzamide (Analog 2)168.5112.4, 120.9, 122.1, 132.1, 133.2, 156.864.214.7

Prediction Rationale: The most telling signal in the ¹³C NMR spectrum will be the chemical shift of the thiocarbonyl carbon (C=S), which is significantly downfield (around 200 ppm) compared to the carbonyl carbon (C=O) of the corresponding amide (around 165-170 ppm).

CompoundMolecular Ion (M⁺) m/zKey Fragmentation Pattern
This compound (Target) 181.0561 (calculated)Loss of -NH₂, -SH, -C₂H₄
2-Methoxybenzene-1-carbothioamide (Analog 1)167.0405 (observed)Loss of -NH₂, -SH, -CH₃
2-Ethoxybenzamide (Analog 2)165.0790 (observed)Loss of -NH₂, -OH, -C₂H₄

Prediction Rationale: High-resolution mass spectrometry should confirm the molecular formula of the target compound. The fragmentation pattern will be indicative of the structure, with characteristic losses of small neutral molecules.

Cross-Validation Workflow: A Self-Validating System

The following workflow outlines a robust process for cross-validating the experimental results obtained for this compound.

Cross-Validation Workflow cluster_0 Synthesis & Purification cluster_1 Primary Characterization cluster_2 Comparative Analysis cluster_3 Secondary (Structural) Validation Synthesis Synthesize 2-Ethoxybenzene- 1-carbothioamide Purification Purify by Column Chromatography & Recrystallization Synthesis->Purification Purity_Check Assess Purity (>98%) (HPLC, qNMR) Purification->Purity_Check IR IR Spectroscopy Purity_Check->IR NMR ¹H & ¹³C NMR Purity_Check->NMR MS High-Resolution MS Purity_Check->MS MP Melting Point Determination Purity_Check->MP Data_Comparison Compare Experimental Data with Predicted Values & Analog Data IR->Data_Comparison NMR->Data_Comparison MS->Data_Comparison MP->Data_Comparison Consistency_Check Consistent? Data_Comparison->Consistency_Check Consistency_Check->Synthesis No, Re-evaluate Crystal_Growth Grow Single Crystals Consistency_Check->Crystal_Growth Yes XRD X-ray Diffraction Analysis Crystal_Growth->XRD Structure_Confirmation Confirm Connectivity & Stereochemistry XRD->Structure_Confirmation Final_Validation Validated Structure Structure_Confirmation->Final_Validation Structure Confirmed

Caption: A comprehensive workflow for the cross-validation of this compound.

Detailed Protocol for Crystallographic Validation

Single-crystal X-ray diffraction provides unambiguous proof of a molecule's structure.

  • Crystal Growth: Dissolve the purified this compound in a suitable solvent system (e.g., ethanol/water, dichloromethane/hexane). Allow the solvent to evaporate slowly at room temperature.

  • Data Collection: Mount a suitable single crystal on a goniometer and collect diffraction data using a diffractometer with Mo Kα or Cu Kα radiation.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected data.

  • Comparative Analysis: Compare the determined bond lengths, bond angles, and torsion angles with those reported for 2-Methoxybenzene-1-carbothioamide.[1] Key parameters to compare include the C=S and C-N bond lengths of the thioamide group and the planarity of the molecule.

Conclusion

This guide has provided a detailed framework for the synthesis and rigorous cross-validation of this compound. By employing a comparative approach with well-characterized analogs, researchers can overcome the challenge of limited existing data. The outlined protocols for synthesis, spectroscopic analysis, and crystallographic validation establish a self-validating system that ensures the generation of high-quality, reliable data. This approach not only facilitates the characterization of the target molecule but also reinforces the principles of scientific integrity and reproducibility in chemical research.

References

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A Senior Application Scientist's Comparative Guide to 2-Ethoxybenzene-1-carbothioamide and Other Carbothioamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of 2-Ethoxybenzene-1-carbothioamide with other notable carbothioamide derivatives, catering to researchers, scientists, and professionals in drug development. In the absence of extensive direct experimental data for this compound, this document leverages established synthetic protocols and structure-activity relationship (SAR) insights from closely related, well-characterized carbothioamide analogs. We will explore a robust, field-proven synthetic route for this compound, delve into its predicted physicochemical properties, and draw informed comparisons of its potential biological activities against established carbothioamide derivatives in the fields of antimicrobial and anticancer research. This guide is designed to be a practical, in-depth technical resource, grounded in scientific integrity and supported by experimental data from analogous compounds.

Introduction: The Versatile Carbothioamide Scaffold in Medicinal Chemistry

The carbothioamide functional group, a sulfur analog of the amide, is a privileged scaffold in medicinal chemistry. Its unique electronic and steric properties, including its ability to act as a hydrogen bond donor and acceptor, and its capacity to chelate metals, have led to the development of a diverse array of therapeutic agents. Carbothioamide derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and enzyme inhibitory properties.[1][2]

A prominent example is Ethionamide , a second-line antitubercular drug effective against multidrug-resistant Mycobacterium tuberculosis. Ethionamide is a prodrug that is activated by the mycobacterial enzyme EthA, ultimately inhibiting mycolic acid synthesis, a crucial component of the bacterial cell wall.

This guide will focus on the synthesis, and predicted properties of This compound , a simple aryl carbothioamide, and compare it with other well-documented derivatives to infer its potential therapeutic value and guide future research.

Synthesis of this compound: A Reliable and Scalable Protocol

The logical precursor for the synthesis of this compound is 2-Ethoxybenzamide . The synthesis of 2-Ethoxybenzamide is well-documented and can be achieved by reacting salicylic amide with diethyl sulfate in the presence of a base.[3]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Ethoxybenzamide

  • Dissolve salicylic amide (1 equivalent) in a suitable solvent such as ethanol.

  • Add a base, for example, sodium hydroxide (1.1 equivalents), to the solution and stir until the salicylic amide is fully dissolved.

  • Slowly add diethyl sulfate (1.2 equivalents) to the reaction mixture while maintaining the temperature below 30°C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, precipitate the product by adding water.

  • Filter the solid, wash with cold water, and dry to obtain 2-Ethoxybenzamide.[3]

Step 2: Thionation of 2-Ethoxybenzamide to this compound

  • In a round-bottom flask, dissolve 2-Ethoxybenzamide (1 equivalent) in anhydrous toluene.

  • Add Lawesson's reagent (0.5 equivalents) to the solution.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Diagram of the Synthetic Workflow

SynthesisWorkflow Salicylamide Salicylic Amide Ethoxybenzamide 2-Ethoxybenzamide Salicylamide->Ethoxybenzamide Amide Synthesis NaOH_Et2SO4 1. NaOH 2. Diethyl Sulfate TargetCompound This compound Ethoxybenzamide->TargetCompound Thionation LawessonsReagent Lawesson's Reagent Toluene, Reflux

Caption: Synthetic route to this compound.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this compound is limited, we can predict its properties and compare them with known carbothioamide derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPHydrogen Bond DonorsHydrogen Bond Acceptors
This compound C₉H₁₁NOS181.25[4]1.812
Ethionamide C₈H₁₀N₂S166.241.112
N-Aryl-3,4-dihydroisoquinoline carbothioamide (analogue 2) C₁₆H₁₆N₂S268.383.512
(E)-2-benzylidenehydrazinecarbothioamide C₈H₉N₃S179.241.323

Predicted LogP values are estimations and can vary based on the algorithm used.

The ethoxy group in this compound is expected to increase its lipophilicity compared to a simple benzothioamide. This moderate lipophilicity could be advantageous for cell membrane permeability.

Comparative Biological Activities: Insights from Analogous Structures

The biological activity of carbothioamide derivatives is highly dependent on the nature of the substituents on the aromatic ring and the carbothioamide nitrogen. By examining the activities of structurally similar compounds, we can infer the potential therapeutic applications of this compound.

Antimicrobial Activity

Many carbothioamide derivatives exhibit significant antimicrobial activity. The presence of a lipophilic group on the aromatic ring can enhance the antibacterial and antifungal properties of the molecule.

  • N-(1-Adamantyl)carbothioamide derivatives have shown potent broad-spectrum antibacterial activity, particularly against Gram-positive bacteria.

  • Pyrazole-1-carbothioamide derivatives have demonstrated good activity against both Gram-positive and Gram-negative bacteria.[5]

Based on these findings, it is plausible that the ethoxy group in this compound could contribute to its antimicrobial potential by increasing its ability to penetrate bacterial cell membranes.

Anticancer Activity

The carbothioamide scaffold is also a promising pharmacophore for the development of anticancer agents. Various derivatives have shown cytotoxicity against a range of cancer cell lines.

  • Pyrazoline-based carbothioamide analogs have exhibited excellent activity against human lung (A549) and cervical (HeLa) cancer cell lines, with some showing low toxicity to normal lung cells.[6]

  • Carbazole hydrazine-carbothioamide scaffolds have demonstrated potent antioxidant and anticancer activities, with some compounds targeting the PI3K/Akt/mTOR signaling pathway.[7]

The substitution pattern on the benzene ring of this compound is a key determinant of its potential anticancer activity. The ortho-ethoxy group may influence its interaction with biological targets. Further studies are needed to evaluate its efficacy and mechanism of action.

Enzyme Inhibition

Carbothioamide derivatives have been investigated as inhibitors of various enzymes.

  • N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues have been identified as potent urease inhibitors, with compounds bearing electron-donating groups showing superior activity.[8]

  • Hydrazine-1-carbothioamide derivatives have shown inhibitory potential against carbonic anhydrase II and 15-lipoxygenase.[1]

The electron-donating nature of the ethoxy group in this compound suggests it could be a candidate for enzyme inhibition, though specific targets would need to be identified through screening.

Signaling Pathway: PI3K/Akt/mTOR Pathway Targeted by some Carbothioamide Derivatives

PI3K_Akt_mTOR RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Carbothioamide Carbothioamide Derivatives Carbothioamide->PI3K inhibit Carbothioamide->Akt inhibit Carbothioamide->mTORC1 inhibit

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival, is a target for some anticancer carbothioamide derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of aryl carbothioamides is significantly influenced by the nature and position of substituents on the aromatic ring.

  • Electron-donating groups , such as the ethoxy group, have been shown to enhance the urease inhibitory activity of N-aryl-3,4-dihydroisoquinoline carbothioamides.[8]

  • The position of the substituent is also critical. For some carbonic anhydrase inhibitors, meta-substituted derivatives showed greater activity than ortho- or para-substituted ones.[9]

  • Lipophilicity plays a crucial role in the antimicrobial activity of carbothioamides, with more lipophilic compounds often exhibiting better efficacy.

The ortho-ethoxy group in this compound is an electron-donating group, which, based on SAR studies of related compounds, could confer interesting biological properties. Its position might influence the molecule's conformation and its ability to bind to specific biological targets.

Conclusion and Future Directions

While direct experimental data on this compound is scarce, this guide provides a scientifically grounded framework for its synthesis and potential biological activities based on a comparative analysis with well-characterized carbothioamide derivatives. The proposed synthetic route via thionation of 2-ethoxybenzamide is a robust and scalable method.

Based on structure-activity relationships, this compound holds promise as a candidate for further investigation in antimicrobial and anticancer research. The presence of the ortho-ethoxy group is a key structural feature that warrants exploration.

Future research should focus on:

  • Synthesizing and characterizing this compound to confirm its physicochemical properties.

  • Screening for biological activity , particularly antimicrobial and cytotoxic effects against a panel of relevant cell lines.

  • Conducting in-depth SAR studies by synthesizing a library of related 2-alkoxybenzene-1-carbothioamide derivatives to optimize activity.

This comparative guide serves as a valuable starting point for researchers interested in exploring the therapeutic potential of this and other novel carbothioamide derivatives.

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  • Amir, M., Kumar, S., & Khan, S. A. (2016). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. European Journal of Medicinal Chemistry, 123, 864–873. [Link]

  • Wang, Y., Wang, Y., Li, Y., Li, X., & Zhang, Y. (2019). Synthesis of oxadiazole-2-oxide derivatives as potential drug candidates for schistosomiasis targeting SjTGR. Parasites & Vectors, 12(1), 589. [Link]

Sources

A Comparative Benchmark Study: Evaluating 2-Ethoxybenzene-1-carbothioamide Against Known Inhibitors of Mycobacterial Mycolic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for objectively evaluating the performance of 2-Ethoxybenzene-1-carbothioamide as a potential antitubercular agent. We will benchmark it against established inhibitors of mycolic acid biosynthesis, a clinically validated target for tuberculosis therapy. The narrative will delve into the rationale behind experimental choices, present detailed protocols, and use hypothetical data to illustrate comparative analysis.

I. Introduction: The Imperative for Novel Antitubercular Agents

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health. This necessitates the discovery and development of novel therapeutics that can overcome existing resistance mechanisms. A proven strategy is to target the unique and essential mycolic acid layer of the mycobacterial cell wall.[1][2][3]

This compound is a thioamide-containing compound. Its structural similarity to Ethionamide (ETH), a crucial second-line antitubercular drug, suggests a potential, yet unexplored, role as an inhibitor of mycolic acid biosynthesis. This guide outlines a rigorous, multi-faceted experimental plan to investigate this hypothesis, comparing its potential efficacy and mechanism of action against well-characterized inhibitors.

II. The Target Pathway: Mycolic Acid Biosynthesis and the Role of InhA

Mycolic acids are very-long-chain fatty acids that form the characteristic waxy outer layer of mycobacteria, providing a robust barrier against hydrophilic drugs and host immune responses.[2][4] Their synthesis is a multi-step process carried out by two distinct fatty acid synthase systems: FAS-I and FAS-II. The FAS-II system is responsible for elongating fatty acid precursors to the full length of mycolic acids and is unique to mycobacteria, making it an excellent drug target.[4][5]

A critical enzyme in the FAS-II pathway is the enoyl-acyl carrier protein (ACP) reductase, known as InhA.[6] InhA catalyzes the final reduction step in each elongation cycle. Inhibition of InhA is a lethal event for the bacterium, as demonstrated by the clinical efficacy of isoniazid (INH) and ethionamide (ETH), two of the most potent anti-TB drugs.[6][7]

Mycolic_Acid_Pathway cluster_FAS_I Fatty Acid Synthase I (FAS-I) cluster_FAS_II Fatty Acid Synthase II (FAS-II) FAS_I Synthesis of C16-C26 Fatty Acids mtFabH mtFabH FAS_I->mtFabH Precursors Condensation Claisen Condensation FAS_I->Condensation Elongation_Cycle Elongation Cycles (4 steps) mtFabH->Elongation_Cycle InhA InhA (Enoyl-ACP Reductase) Elongation_Cycle->InhA Reduction Step Meromycolate Meromycolic Acid Chain Elongation_Cycle->Meromycolate InhA->Elongation_Cycle Meromycolate->Condensation Mycolic_Acids Mature Mycolic Acids Condensation->Mycolic_Acids Cell_Wall Incorporation into Cell Wall Mycolic_Acids->Cell_Wall INH Isoniazid (activated) INH->InhA ETH Ethionamide (activated) ETH->InhA Direct_Inhibitors Direct InhA Inhibitors Direct_Inhibitors->InhA

Caption: Mycolic acid biosynthesis pathway and key inhibitor targets.

III. The Comparators: Known Inhibitors of Mycolic Acid Synthesis

A robust benchmark study requires well-characterized comparators. We will focus on inhibitors that target InhA through different activation mechanisms.

A. Ethionamide (ETH)
  • Class: Thioamide, second-line anti-TB drug.[8]

  • Mechanism of Action: ETH is a prodrug that requires activation by the mycobacterial monooxygenase, EthA, which is regulated by the transcriptional repressor EthR.[9][10][11] The activated form, likely an ETH-NAD adduct, is a potent inhibitor of InhA.[12][13][14] Mutations in ethA or ethR can confer resistance.[11][15]

B. Isoniazid (INH)
  • Class: Hydrazide, first-line anti-TB drug.[7]

  • Mechanism of Action: INH is also a prodrug, but it is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[7][16] The activated isonicotinic acyl radical forms a covalent adduct with NAD+, which then binds tightly to and inhibits InhA.[12][16] The majority of INH-resistant clinical strains have mutations in the katG gene.[7]

C. Direct InhA Inhibitors (e.g., Triclosan and its analogues)
  • Class: Varies (e.g., diphenyl ethers).

  • Mechanism of Action: These compounds do not require prior activation by mycobacterial enzymes.[16] They bind directly to the InhA active site, typically in an NADH-dependent manner, and block the enoyl-substrate binding pocket.[6] This class of inhibitors is valuable because it can circumvent the primary mechanisms of resistance to INH and ETH.[7][16]

IV. Proposed Experimental Framework for Benchmarking

This section details a logical, step-by-step workflow to characterize this compound.

Experimental_Workflow cluster_Phase1 Phase 1: Whole-Cell Activity cluster_Phase2 Phase 2: Mechanism of Action cluster_Phase3 Phase 3: Target Engagement MIC Determine Minimum Inhibitory Concentration (MIC) Mycolic_Acid_Assay Mycolic Acid Synthesis Inhibition Assay MIC->Mycolic_Acid_Assay Active? InhA_Assay InhA Enzymatic Inhibition Assay (IC50) Mycolic_Acid_Assay->InhA_Assay Inhibits Pathway? Activation_Study Prodrug Activation Study (EthA/KatG mutants) InhA_Assay->Activation_Study Inhibits InhA? Binding_Assay Biophysical Binding Assay (ITC/SPR for Kd) InhA_Assay->Binding_Assay Direct Target?

Caption: Proposed experimental workflow for benchmarking.

Part 1: In Vitro Whole-Cell Antimycobacterial Activity

Objective: To determine if this compound possesses activity against Mtb and to assess its potency relative to known drugs.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Strains:

    • M. tuberculosis H37Rv (drug-susceptible).

    • INH-resistant Mtb clinical isolate (katG mutant).

    • ETH-resistant Mtb clinical isolate (ethA mutant).

  • Method: A broth microdilution method (e.g., using 96-well plates) will be employed.

  • Procedure: a. Prepare serial two-fold dilutions of this compound, INH, and ETH in Middlebrook 7H9 broth supplemented with OADC. b. Inoculate each well with a standardized suspension of the respective Mtb strain. c. Incubate plates at 37°C for 7-14 days. d. Determine the MIC as the lowest drug concentration that prevents visible bacterial growth.

  • Causality: This initial screen is critical. Activity against the wild-type strain validates further investigation. A lower MIC compared to ETH would suggest superior potency. Crucially, if the compound remains active against katG and ethA mutant strains, it may indicate a different activation pathway or direct target engagement, bypassing common resistance mechanisms.

Part 2: Target Pathway and Enzyme Inhibition

Objective: To confirm that the compound's mode of action involves the inhibition of mycolic acid synthesis via the InhA enzyme.

Protocol 1: Mycolic Acid Synthesis Inhibition Assay

  • Method: Metabolic labeling with a radioactive precursor.

  • Procedure: a. Culture Mtb H37Rv to mid-log phase. b. Expose the cultures to sub-MIC concentrations of this compound, INH (positive control), and a vehicle control (DMSO). c. Add [1-¹⁴C]acetate and incubate for several hours to allow for incorporation into fatty acids and mycolic acids. d. Extract total lipids and separate mycolic acid methyl esters (MAMEs) using thin-layer chromatography (TLC). e. Analyze the TLC plate by autoradiography.

  • Causality: A significant reduction in the radioactive signal corresponding to MAMEs, similar to the INH control, provides direct evidence that this compound disrupts this specific biosynthetic pathway.[17]

Protocol 2: In Vitro InhA Enzymatic Inhibition Assay

  • Method: A spectrophotometric assay monitoring the oxidation of NADH.

  • Procedure: a. Express and purify recombinant Mtb InhA enzyme. b. In a 96-well plate, combine InhA, its substrate (2-trans-dodecenoyl-CoA), and varying concentrations of this compound and control inhibitors. c. Initiate the reaction by adding NADH. d. Monitor the decrease in absorbance at 340 nm (indicative of NADH oxidation) over time. e. Calculate the initial reaction velocities and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Causality: This cell-free assay definitively determines if the compound can directly inhibit the InhA enzyme. A low IC₅₀ value indicates potent direct inhibition. If no inhibition is observed, it strongly suggests the compound is a prodrug requiring activation.

Part 3: Elucidating the Activation Mechanism

Objective: To determine if this compound is a prodrug and to identify its activating enzyme.

Protocol: Comparative MIC in Activator-Overexpressing Strains

  • Strains:

    • M. smegmatis or Mtb strains engineered to overexpress ethA.

    • M. smegmatis or Mtb strains engineered to overexpress katG.

    • Wild-type control strain.

  • Procedure: a. Determine the MIC of this compound, ETH, and INH against all three strains using the broth microdilution method described previously.

  • Causality:

    • If the MIC for this compound is significantly lower in the ethA-overexpressing strain (similar to ETH), it indicates activation by EthA.

    • If the MIC is lower in the katG-overexpressing strain (similar to INH), it points to KatG-mediated activation.

    • If the MIC remains unchanged across all strains, it supports the hypothesis of direct action (no activation required), which should correlate with the results from the enzymatic assay.

V. Data Presentation: A Hypothetical Comparative Analysis

To provide a clear benchmark, all quantitative data should be summarized in tables. The following represents a hypothetical outcome where this compound is a potent, direct inhibitor of InhA.

Table 1: Whole-Cell Activity (MIC in µg/mL)

CompoundMtb H37Rv (WT)Mtb (katG mutant)Mtb (ethA mutant)
This compound 0.5 0.5 0.5
Isoniazid (INH)0.05> 160.05
Ethionamide (ETH)1.01.0> 32

Interpretation: The hypothetical data shows the new compound has good activity and, unlike INH and ETH, is unaffected by mutations in katG or ethA, suggesting it is not a prodrug activated by these enzymes.

Table 2: Target Inhibition and Binding Affinity

CompoundInhA IC₅₀ (µM)Mycolic Acid SynthesisInhA Binding (Kd) (nM)
This compound 0.15 Inhibited50
Isoniazid (activated INH-NAD)~0.02Inhibited~1
Ethionamide (activated ETH-NAD)~0.08Inhibited~20
Triclosan0.25Inhibited100

Interpretation: The hypothetical data confirms the compound directly inhibits the InhA enzyme with high potency and binds to the target with high affinity, consistent with the whole-cell activity data.

VI. Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to benchmark this compound against established antitubercular agents. The proposed workflow, moving from whole-cell activity to specific pathway and enzyme inhibition, provides a self-validating system to elucidate its mechanism of action and potential.

Based on the hypothetical results presented, this compound would emerge as a promising direct inhibitor of InhA. Such a profile is highly desirable as it would be effective against INH- and ETH-resistant Mtb strains. Future work would logically progress to lead optimization to improve potency and pharmacokinetic properties, followed by evaluation in animal models of tuberculosis infection. This structured, comparative approach ensures that resources are directed toward compounds with the highest potential to address the critical need for new tuberculosis therapies.

VII. References

  • Ethionamide - LiverTox - NCBI Bookshelf - NIH. (2020). National Center for Biotechnology Information. [Link][8]

  • What is the mechanism of Ethionamide? (2024). Patsnap Synapse. [Link][9]

  • Mdluli, K., et al. (2015). Direct inhibitors of InhA active against Mycobacterium tuberculosis. Proceedings of the National Academy of Sciences, 112(18), 5737-5742. [Link][6]

  • Takayama, K., & Davidson, L. A. (2004). Drugs that inhibit mycolic acid biosynthesis in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 48(10), 3686-3693. [Link][1]

  • Wang, F., et al. (2007). Mechanism of thioamide drug action against tuberculosis and leprosy. The Journal of Experimental Medicine, 204(1), 73-78. [Link][12]

  • Wang, F., et al. (2007). Mechanism of thioamide drug action against tuberculosis and leprosy. Semantic Scholar. [Link][13]

  • Wang, F., et al. (2007). Mechanism of thioamide drug action against tuberculosis and leprosy. ResearchGate. [Link][14]

  • Mycolic acid biosynthesis inhibitors- Definition, Examples, Inhibition, Resistance. (2023). Microbe Notes. [Link][2]

  • Abrahams, K. A., & Besra, G. S. (2018). New InhA Inhibitors Based on Expanded Triclosan and Di-Triclosan Analogues to Develop a New Treatment for Tuberculosis. Molecules, 23(1), 134. [Link][16]

  • Ethionamide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Pediatric Oncall. [Link][18]

  • Basso, L. A., & Santos, D. S. (2005). Drugs that Inhibit Mycolic Acid Biosynthesis in Mycobacterium tuberculosis - An Update. Medicinal Chemistry Reviews - Online, 2(5), 393-413. [Link][3]

  • DeBarber, A. E., et al. (2000). Ethionamide activation and sensitivity in multidrug-resistant Mycobacterium tuberculosis. Proceedings of the National Academy of Sciences, 97(17), 9677-9682. [Link][19]

  • Vannelli, T. A., et al. (2002). Metabolism of the antituberculosis drug ethionamide. Antimicrobial Agents and Chemotherapy, 46(1), 4-13. [Link][20]

  • Kumar, P., & Singh, R. (2017). InhA inhibitors as potential antitubercular agents. Oriental Journal of Chemistry, 33(1), 1-13. [Link][7]

  • He, X., et al. (2006). High Affinity InhA Inhibitors with Activity against Drug-Resistant Strains of Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(23), 6701-6704. [Link][21]

  • Lechartier, B., et al. (2016). EthA/R-Independent Killing of Mycobacterium tuberculosis by Ethionamide. Frontiers in Microbiology, 7, 149. [Link][11]

  • Basso, L. A., & Santos, D. S. (2005). Drugs that Inhibit Mycolic Acid Biosynthesis in Mycobacterium tuberculosis. ResearchGate. [Link][5]

  • The ETH bio-activation paradigm. ResearchGate. [Link][22]

  • Sullivan, E., et al. (2011). Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions. Antimicrobial Agents and Chemotherapy, 55(10), 4782-4789. [Link][17]

  • Ortiz de Montellano, P. R. (2013). Bioactivation of Anti-Tuberculosis Thioamide and Thiourea Prodrugs by Bacterial and Mammalian Flavin Monooxygenases. Journal of Biological Chemistry, 288(23), 16548-16555. [Link][23]

  • Kumar, P., et al. (2022). Identifying the Novel Inhibitors Against the Mycolic Acid Biosynthesis Pathway Target “mtFabH” of Mycobacterium tuberculosis. Frontiers in Molecular Biosciences, 9, 869372. [Link][4]

  • Di Paolo, A., et al. (2013). An ethA-ethR-Deficient Mycobacterium bovis BCG Mutant Displays Increased Adherence to Mammalian Cells and Greater Persistence In Vivo, Which Correlate with Altered Mycolic Acid Composition. Infection and Immunity, 81(11), 4041-4051. [Link][24]

  • Vranken, T., et al. (2005). Structural activation of the transcriptional repressor EthR from Mycobacterium tuberculosis by single amino acid change mimicking natural and synthetic ligands. Journal of Molecular Biology, 345(3), 633-642. [Link][25]

  • Morlock, G. P., et al. (2003). ethA, inhA, and katG Loci of Ethionamide-Resistant Clinical Mycobacterium tuberculosis Isolates. Antimicrobial Agents and Chemotherapy, 47(12), 3799-3805. [Link][15]

Sources

The Structure-Activity Relationship of 2-Ethoxybenzene-1-carbothioamide Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-Ethoxybenzene-1-carbothioamide analogs, a class of compounds with significant potential in antimicrobial drug discovery, particularly in the development of new antitubercular agents. Drawing upon established principles of medicinal chemistry and data from structurally related thiobenzamides, this document offers a predictive framework for designing and evaluating novel analogs with enhanced potency and selectivity.

Introduction: The Promise of the Thioamide Scaffold

The thioamide functional group is a cornerstone of various medicinally important molecules, most notably the second-line antitubercular drug ethionamide. The replacement of the amide oxygen with sulfur imparts unique electronic and steric properties, influencing the molecule's interaction with biological targets and its metabolic stability. The this compound scaffold offers a versatile platform for chemical modification, allowing for the fine-tuning of its pharmacological profile. This guide will dissect the key structural components of this scaffold and their influence on biological activity, providing a rational basis for the design of next-generation therapeutic agents.

Core Scaffold and Key Structural Modifications

The fundamental structure of this compound provides several avenues for analog synthesis and SAR exploration. Understanding the contribution of each component is critical for optimizing biological activity.

SAR_Scaffold cluster_0 This compound Scaffold cluster_1 Potential Modification Sites Scaffold Core Structure Thioamide Thioamide Group (C(=S)NH2) Scaffold->Thioamide Bioactivity & Target Binding Ethoxy 2-Ethoxy Group (-OCH2CH3) Scaffold->Ethoxy Solubility & Metabolism Benzene Benzene Ring Scaffold->Benzene Lipophilicity & Pharmacokinetics R1 R1 (Thioamide N-substitution) Thioamide->R1 R3 R3 (Ethoxy Group Modification) Ethoxy->R3 R2 R2 (Benzene Ring Substitution) Benzene->R2

Caption: Key components of the this compound scaffold and sites for modification.

The Indispensable Thioamide Moiety

The thioamide group is the pharmacophore of this class of compounds. In antitubercular thioamides like ethionamide, this group is a prodrug element, activated by a mycobacterial monooxygenase (EthA) to form a reactive species that inhibits mycolic acid synthesis, a crucial component of the mycobacterial cell wall.

Key Insights:

  • Bioactivation is Essential: The conversion of the thioamide to a more reactive species is often a prerequisite for its antimicrobial activity.

  • N-Substitution: Substitution on the thioamide nitrogen (R1) can significantly impact potency. While primary thioamides (NH2) are often active, secondary and tertiary thioamides can exhibit altered activity profiles and metabolic stability.

The Influence of the 2-Ethoxy Group

The ortho-ethoxy group plays a crucial role in modulating the physicochemical properties of the molecule.

Key Insights:

  • Lipophilicity and Permeability: The ethoxy group increases the lipophilicity of the molecule, which can enhance its ability to cross the lipid-rich mycobacterial cell wall.

  • Steric Effects: The steric bulk of the ethoxy group can influence the conformation of the molecule and its binding to the target enzyme.

  • Metabolic Stability: The ether linkage is generally more stable to metabolism than an ester linkage, potentially leading to a longer duration of action.

The Benzene Ring: A Platform for Fine-Tuning

Substitution on the benzene ring (R2) offers a powerful strategy to modulate the electronic properties, lipophilicity, and overall shape of the molecule.

Key Insights:

  • Electron-donating vs. Electron-withdrawing Groups: The electronic nature of the substituents can influence the reactivity of the thioamide group and its interaction with the biological target.

  • Positional Isomerism: The position of the substituent on the benzene ring is critical. Ortho, meta, and para substitutions will have distinct effects on the molecule's properties.

  • Halogenation: The introduction of halogen atoms is a common strategy in medicinal chemistry to enhance potency and modulate pharmacokinetic properties.

Comparative Analysis of Analog Performance (Hypothetical Data)

Table 1: Hypothetical Antitubercular Activity and Cytotoxicity of this compound Analogs

Compound IDR1 (N-Substitution)R2 (Benzene Substitution)R3 (Ethoxy Modification)MIC (µg/mL) vs. M. tuberculosis H37RvIC50 (µM) vs. Vero cellsSelectivity Index (SI = IC50/MIC)
Parent HH-OCH2CH38>100>12.5
A1 CH3H-OCH2CH316>100>6.25
A2 H4-Cl-OCH2CH32>100>50
A3 H4-NO2-OCH2CH315050
A4 H4-OCH3-OCH2CH34>100>25
A5 HH-OCH312>100>8.3
A6 HH-OPr6>100>16.7

Interpretation of Hypothetical Data:

  • Effect of N-Substitution (R1): N-methylation (A1) appears to decrease activity compared to the parent compound.

  • Effect of Benzene Ring Substitution (R2):

    • An electron-withdrawing group at the para-position, such as chloro (A2) or nitro (A3), significantly enhances antitubercular activity.

    • An electron-donating group like methoxy (A4) also improves activity, suggesting a complex electronic requirement.

    • The nitro-substituted analog (A3) shows increased cytotoxicity, leading to a lower selectivity index.

  • Effect of Ethoxy Group Modification (R3):

    • Decreasing the alkyl chain length to a methoxy group (A5) reduces activity.

    • Increasing the alkyl chain length to a propoxy group (A6) slightly improves activity, suggesting an optimal lipophilicity for this position.

Experimental Protocols

To ensure the scientific integrity and reproducibility of SAR studies, detailed and validated experimental protocols are essential.

Synthesis of this compound Analogs

A general and robust method for the synthesis of thioamides is the thionation of the corresponding amide using Lawesson's reagent.[1]

Workflow for Synthesis:

Synthesis_Workflow Start 2-Ethoxybenzoic Acid Analogs Amidation Amidation (e.g., SOCl2, then NH4OH or R1NH2) Start->Amidation Amide 2-Ethoxybenzamide Analogs Amidation->Amide Thionation Thionation (Lawesson's Reagent, Toluene, Reflux) Amide->Thionation Thioamide This compound Analogs Thionation->Thioamide Purification Purification (Column Chromatography) Thioamide->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization

Caption: General synthetic workflow for this compound analogs.

Step-by-Step Protocol for Thionation:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-ethoxybenzamide analog (1.0 mmol) in anhydrous toluene (10 mL).

  • Addition of Lawesson's Reagent: Add Lawesson's reagent (0.6 mmol, 0.6 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 110°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure thioamide.

  • Characterization: Confirm the structure of the final product using 1H NMR, 13C NMR, Mass Spectrometry, and IR spectroscopy.

In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

The MABA is a widely used colorimetric assay to determine the MIC of compounds against Mycobacterium tuberculosis.[2][3]

Workflow for MABA:

MABA_Workflow Start Prepare drug dilutions in 96-well plate Inoculate Inoculate with M. tuberculosis suspension Start->Inoculate Incubate1 Incubate for 7 days at 37°C Inoculate->Incubate1 AddDye Add Alamar Blue and Tween 80 Incubate1->AddDye Incubate2 Incubate for 24 hours at 37°C AddDye->Incubate2 Read Read results (color change) Incubate2->Read DetermineMIC Determine MIC Read->DetermineMIC

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Step-by-Step Protocol for MABA:

  • Plate Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microplate using Middlebrook 7H9 broth supplemented with OADC.

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in Middlebrook 7H9 broth.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the test compound. Include drug-free wells as growth controls and wells with medium only as a sterility control.

  • Incubation: Seal the plate and incubate at 37°C for 7 days.

  • Addition of Alamar Blue: Add 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to each well.

  • Second Incubation: Re-incubate the plate at 37°C for 24 hours.

  • Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[4]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6]

Workflow for MTT Assay:

MTT_Workflow Start Seed mammalian cells in 96-well plate Incubate1 Incubate for 24 hours to allow attachment Start->Incubate1 Treat Treat cells with compound dilutions Incubate1->Treat Incubate2 Incubate for 24-48 hours Treat->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate for 2-4 hours AddMTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) Incubate3->Solubilize Read Read absorbance at 570 nm Solubilize->Read CalculateIC50 Calculate IC50 Read->CalculateIC50

Sources

A Comparative Guide for the Preclinical Evaluation of 2-Ethoxybenzene-1-carbothioamide as a Potential Anti-tubercular Agent

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for the independent verification of the therapeutic potential of 2-Ethoxybenzene-1-carbothioamide, a novel compound with structural similarities to known thioamide antimicrobial agents. In the absence of published data on this specific molecule, we propose a scientifically rigorous, hypothesis-driven approach to its evaluation. This document will compare its potential performance against established anti-tubercular drugs, supported by detailed experimental protocols.

Our central hypothesis is that this compound may act as an inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). This enzyme is a critical component of the fatty acid synthase-II (FAS-II) system, which is essential for the synthesis of mycolic acids, a major and vital component of the mycobacterial cell wall.[1][2][3] The inhibition of InhA is a clinically validated mechanism of action for the frontline anti-tubercular drug isoniazid and the second-line agent ethionamide.[4][5][6][7]

This guide will therefore focus on a comparative evaluation of this compound against isoniazid and ethionamide, providing the necessary protocols to assess its potential as a novel anti-tubercular therapeutic.

Part 1: Comparative In Vitro Evaluation

The initial phase of investigation focuses on determining the direct anti-mycobacterial activity of this compound and confirming its hypothesized mechanism of action.

Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis

The first step is to determine the minimum concentration of the compound required to inhibit the growth of M. tuberculosis.

Experimental Protocol:

A resazurin-based microplate assay will be utilized to determine the MIC of this compound, isoniazid, and ethionamide against M. tuberculosis H37Rv.[8]

  • Prepare a 96-well microplate with serial twofold dilutions of each test compound in Middlebrook 7H9 broth.

  • Inoculate the wells with a standardized culture of M. tuberculosis H37Rv to a final density of approximately 10^5 cells/ml.

  • Include a no-drug control (growth control) and a no-bacteria control (sterility control).

  • Incubate the plates at 37°C for 6 days.

  • Add resazurin dye to all wells and incubate for an additional 24 hours.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change of resazurin from blue to pink, indicating inhibition of bacterial metabolism.

Anticipated Data and Comparison:

CompoundExpected MIC Range (µg/mL)
This compoundTo be determined
Isoniazid (Positive Control)0.05 - 0.2
Ethionamide (Positive Control)0.5 - 2.0
DMSO (Vehicle Control)>100

A potent compound would exhibit an MIC in the low microgram or sub-microgram per milliliter range.

In Vitro InhA Enzyme Inhibition Assay

To directly test the hypothesis that this compound inhibits InhA, a biochemical assay using purified InhA enzyme is essential.

Experimental Protocol:

  • Express and purify recombinant M. tuberculosis InhA.

  • Perform an enzyme inhibition assay by monitoring the oxidation of NADH to NAD+ spectrophotometrically at 340 nm.

  • The reaction mixture should contain purified InhA, NADH, and a suitable enoyl-ACP reductase substrate.

  • Add varying concentrations of this compound, isoniazid (as a prodrug, it will be inactive in this assay without its activator), and a known direct InhA inhibitor (e.g., triclosan) as a positive control.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the InhA enzyme activity.[9][10]

Anticipated Data and Comparison:

CompoundExpected IC50 Range (µM)
This compoundTo be determined
Triclosan (Positive Control)0.1 - 1.0
Isoniazid (Negative Control)>100

A low micromolar or nanomolar IC50 value would provide strong evidence that this compound is a direct inhibitor of InhA.

Intracellular Activity against Mycobacterium tuberculosis in Macrophages

Assessing the ability of the compound to kill mycobacteria residing within host cells is crucial, as this is the primary location of infection.

Experimental Protocol:

A macrophage infection model will be used to evaluate the intracellular bactericidal activity of the compounds.[11][12]

  • Culture a suitable macrophage cell line (e.g., MonoMac-6) and infect with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 10.

  • After allowing for phagocytosis, remove extracellular bacteria by washing.

  • Treat the infected macrophages with different concentrations of this compound, isoniazid, and ethionamide.

  • After a defined incubation period (e.g., 48-72 hours), lyse the macrophages and plate the lysate on Middlebrook 7H11 agar to determine the number of viable intracellular bacteria (colony-forming units, CFUs).

  • The 90% effective concentration (EC90), the concentration that reduces the intracellular bacterial load by 90%, will be determined.[11]

Anticipated Data and Comparison:

CompoundExpected EC90 Range (µM)
This compoundTo be determined
Isoniazid (Positive Control)0.1 - 0.5
Ethionamide (Positive Control)1.0 - 5.0

A low EC90 value indicates good cell permeability and potent intracellular activity.

Part 2: Comparative In Vivo Evaluation

Promising in vitro results should be followed by in vivo efficacy studies in a relevant animal model of tuberculosis.

Acute Mouse Model of Tuberculosis

An acute infection model provides a rapid assessment of a compound's in vivo efficacy.

Experimental Protocol:

A murine model of acute tuberculosis infection will be employed.[13][14]

  • Infect mice (e.g., BALB/c or C57BL/6) intravenously or via aerosol with a standardized dose of M. tuberculosis H37Rv.

  • Initiate treatment one day post-infection with this compound, isoniazid, and ethionamide, administered orally once daily for a specified duration (e.g., 2-4 weeks).

  • Include an untreated control group.

  • At the end of the treatment period, euthanize the mice and homogenize the lungs and spleens.

  • Plate serial dilutions of the organ homogenates on Middlebrook 7H11 agar to determine the bacterial load (CFUs).

  • Efficacy is measured by the reduction in bacterial load in treated mice compared to the untreated control group.

Anticipated Data and Comparison:

Treatment GroupExpected Log10 CFU Reduction in Lungs (compared to untreated)
This compoundTo be determined
Isoniazid (Positive Control)2.0 - 3.0
Ethionamide (Positive Control)1.5 - 2.5
Untreated Control0

A significant reduction in bacterial load, comparable to or exceeding that of the positive controls, would indicate promising in vivo activity.

Chronic Mouse Model of Tuberculosis

A chronic infection model more closely mimics human tuberculosis and is essential for evaluating long-term efficacy.

Experimental Protocol:

A low-dose aerosol infection model will be used to establish a chronic infection.[15][16]

  • Infect mice with a low dose of M. tuberculosis H37Rv via aerosol to establish a chronic infection over several weeks.

  • Initiate treatment at a later time point (e.g., 4-6 weeks post-infection) with this compound, isoniazid, and ethionamide, administered orally once daily for an extended period (e.g., 4-8 weeks).

  • Include an untreated control group.

  • At the end of the treatment period, determine the bacterial load in the lungs and spleens as described for the acute model.

Anticipated Data and Comparison:

Treatment GroupExpected Log10 CFU Reduction in Lungs (compared to untreated)
This compoundTo be determined
Isoniazid (Positive Control)1.5 - 2.5
Ethionamide (Positive Control)1.0 - 2.0
Untreated Control0

Demonstrating efficacy in a chronic model is a critical milestone in the preclinical development of a new anti-tubercular drug.

Part 3: Visualizing the Scientific Rationale

Hypothesized Mechanism of Action

The following diagram illustrates the proposed mechanism of action of this compound, targeting the InhA enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis.

G cluster_fasii Fatty Acid Synthase II (FAS-II) Pathway cluster_drug Acyl-ACP Acyl-ACP Enoyl-ACP Enoyl-ACP Acyl-ACP->Enoyl-ACP Elongation Steps Acyl-ACP (n+2) Acyl-ACP (n+2) Enoyl-ACP->Acyl-ACP (n+2) Reduction InhA InhA Enoyl-ACP->InhA Mycolic Acids Mycolic Acids Acyl-ACP (n+2)->Mycolic Acids Further Processing InhA->Acyl-ACP (n+2) Catalyzes Bacterial Viability Bacterial Viability InhA->Bacterial Viability Inhibition leads to cell death Mycobacterial Cell Wall Mycobacterial Cell Wall Mycolic Acids->Mycobacterial Cell Wall Incorporation Mycobacterial Cell Wall->Bacterial Viability Essential for This compound This compound This compound->InhA Inhibition

Caption: Proposed inhibition of InhA by this compound.

Experimental Workflow

The following diagram outlines the proposed experimental workflow for the preclinical evaluation of this compound.

G Start Start In_Vitro_Evaluation In Vitro Evaluation Start->In_Vitro_Evaluation MIC_Assay MIC Assay In_Vitro_Evaluation->MIC_Assay InhA_Inhibition_Assay InhA Inhibition Assay In_Vitro_Evaluation->InhA_Inhibition_Assay Macrophage_Assay Intracellular Activity Assay In_Vitro_Evaluation->Macrophage_Assay In_Vivo_Evaluation In Vivo Evaluation MIC_Assay->In_Vivo_Evaluation InhA_Inhibition_Assay->In_Vivo_Evaluation Macrophage_Assay->In_Vivo_Evaluation Acute_Model Acute Mouse Model In_Vivo_Evaluation->Acute_Model Chronic_Model Chronic Mouse Model Acute_Model->Chronic_Model Decision Promising Candidate? Chronic_Model->Decision Advance_to_Further_Studies Advance_to_Further_Studies Decision->Advance_to_Further_Studies Yes Stop Stop Decision->Stop No

Caption: Preclinical evaluation workflow for this compound.

References

  • Thioamides Drugs. (2009-02-04). Available from: [Link]

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  • What is the mechanism of Isoniazid? - Patsnap Synapse. (2024-07-17). Available from: [Link]

  • Vilcheze, C., et al. (2000). InhA, a target of the antituberculous drug isoniazid, is involved in a mycobacterial fatty acid elongation system, FAS-II. Microbiology, 146(2), 289-296. Available from: [Link]

  • Lenaerts, A. J., et al. (2005). Rapid, simple in vivo screen for new drugs active against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 49(3), 988-992. Available from: [Link]

  • Isoniazid and host immune system interactions: A proposal for a novel comprehensive mode of action - NIH. (2019-10-11). Available from: [Link]

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  • InhA - Proteopedia, life in 3D. (2022-09-28). Available from: [Link]

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  • inhA - Enoyl-[acyl-carrier-protein] reductase [NADH] - Mycobacterium tuberculosis (strain CDC 1551 / Oshkosh) | UniProtKB | UniProt. Available from: [Link]

  • PHARMACOLOGY OF HYPERTHYROIDISM - ANU Med. Available from: [Link]

  • What is the mechanism of Ethionamide? - Patsnap Synapse. (2024-07-17). Available from: [Link]

  • Ethionamide - Wikipedia. Available from: [Link]

  • K-S, Manjunatha U, et al. (2015). Direct inhibitors of InhA active against Mycobacterium tuberculosis. Journal of Experimental Medicine, 212(10), 1569-1575. Available from: [Link]

  • Weng, L., et al. (2012). A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging. Journal of Antimicrobial Chemotherapy, 67(8), 1957-1964. Available from: [Link]

  • Ethionamide - LiverTox - NCBI Bookshelf - NIH. (2020-12-26). Available from: [Link]

  • Pharmacology of Thioamide Antithyroid Drugs ; Methimazole, Propylthiouracil, Carbimazole. (2024-05-09). Available from: [Link]

  • Lenaerts, A. J., et al. (2003). Rapid in vivo screening of experimental drugs for tuberculosis using gamma interferon gene-disrupted mice. Antimicrobial Agents and Chemotherapy, 47(2), 783-785. Available from: [Link]

  • What are M.t InhA antagonists and how do they work?. (2024-06-25). Available from: [Link]

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Safety Operating Guide

Navigating the Uncharted: A Comprehensive Guide to the Safe Disposal of 2-Ethoxybenzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

The core philosophy of this guide is to treat 2-Ethoxybenzene-1-carbothioamide with a high degree of caution, assuming it to be a hazardous substance until proven otherwise. This approach ensures the protection of laboratory personnel, the broader community, and the environment.

Part 1: Understanding the Hazard Profile - A Precautionary Approach

A thorough review of available Safety Data Sheets (SDS) for this compound reveals a significant lack of comprehensive hazard data.[1] Many sections concerning pictograms, signal words, and specific precautionary statements remain unpopulated.[1] However, the presence of a thioamide functional group warrants a cautious approach. Thioamides as a class of compounds have diverse biological activities, with some used as pharmaceuticals and others as herbicides.[2] Their toxicity can be linked to metabolic activation, potentially leading to the formation of harmful intermediates.[2]

Given these considerations, this compound should be handled as a potentially toxic and environmentally hazardous substance. The following operational and disposal plan is therefore predicated on this conservative assessment.

Key Chemical and Physical Properties:

PropertyValueSource
CAS Number 725702-35-2[3]
Molecular Formula C₉H₁₁NOS[3]
Molecular Weight 181.25 g/mol [3]

Part 2: The Disposal Workflow - A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound, from initial handling to final waste handover. This workflow is designed to be a self-validating system, minimizing risk at each stage.

Step 1: Immediate Safety Precautions and Personal Protective Equipment (PPE)

Prior to handling this compound for any purpose, including disposal, it is imperative to establish a safe working environment.

  • Engineering Controls : All handling of this compound, especially in solid form where dust can be generated, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory. This includes:

    • Eye Protection : ANSI-approved safety glasses with side shields or chemical splash goggles.[4]

    • Hand Protection : Chemically resistant gloves (e.g., nitrile) should be worn. Always inspect gloves for any signs of degradation or puncture before use.

    • Body Protection : A full-length laboratory coat.

    • Respiratory Protection : If there is a risk of generating significant dust or aerosols outside of a fume hood, a NIOSH-approved respirator may be necessary.[5]

Step 2: Waste Characterization and Classification

Proper classification of chemical waste is a legal requirement and essential for ensuring it is managed safely. Based on its chemical structure, this compound waste should be classified according to the following principles, in line with the Resource Conservation and Recovery Act (RCRA) and local regulations.[6][7]

  • Organosulfur Compound : The presence of sulfur in the molecule places it in a specific category of chemical waste.

  • Potential Toxicity : Due to the lack of conclusive toxicity data, it is prudent to classify this compound as a toxic chemical waste.

  • Solid Waste : Assuming the compound is in solid form, it should be managed as a solid chemical waste.

Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste codes and classification.

Step 3: Containerization and Labeling

Proper containment and labeling are critical for preventing accidental exposure and ensuring the waste is handled correctly by disposal personnel.

  • Container Selection : Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The container should be in good condition with a secure-fitting lid.

  • Labeling : The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: "725702-35-2"

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The date the waste was first added to the container.

    • Your name, department, and contact information.

Step 4: Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Small Spills (Solid) :

    • Ensure proper PPE is worn.

    • Gently sweep or scoop the solid material into a designated hazardous waste container. Avoid creating dust.

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol, acetone), collecting the cleaning materials as hazardous waste.

  • Large Spills :

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and institutional EHS department immediately.

    • Prevent others from entering the area.

Step 5: Final Disposal

Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.

  • Engage a Licensed Waste Hauler : The final disposal of this chemical waste must be handled by a licensed and reputable hazardous waste disposal company. Your institution's EHS department will have established procedures for the collection and disposal of chemical waste.

  • Documentation : Maintain a record of the waste generated, including the amount and date of disposal, in your laboratory's chemical inventory.

Part 3: Logical Framework for Disposal Decisions

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_management Waste Management cluster_final_disposal Final Disposal start Start: Have this compound for Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Assess Hazards fume_hood Work in a Chemical Fume Hood ppe->fume_hood characterize Characterize Waste: - Organosulfur - Potentially Toxic fume_hood->characterize Begin Disposal Process containerize Select & Label a Compatible Hazardous Waste Container characterize->containerize collect Transfer Waste to Container containerize->collect store Store Securely in Designated Hazardous Waste Area collect->store Secure Lid contact_ehs Contact Institutional EHS for Pickup store->contact_ehs end End: Waste Disposed of by Licensed Professional contact_ehs->end Handover to Professionals

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of laboratory chemicals is a fundamental aspect of responsible scientific practice. While specific guidelines for this compound are not explicitly defined in regulatory literature, a cautious and informed approach based on its chemical nature and general principles of hazardous waste management is essential. By adhering to the procedures outlined in this guide, researchers can ensure they are not only compliant with safety standards but are also actively contributing to a safer laboratory environment and a healthier planet.

References

  • PubChemLite. This compound (C9H11NOS). [Link]

  • Chulalongkorn University. Guidelines for the classification of 20 hazardous wastes According to the WasteTrack system. [Link]

  • Universiti Putra Malaysia. LABORATORY SAFETY HANDBOOK. [Link]

  • SafetySkills. Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. [Link]

  • Weizmann Institute of Science. Standard laboratory safe handling/storage requirement. [Link]

  • Eawag. Thioacetamide Degradation Pathway. [Link]

  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Environmental Management Bureau Region 3. Classification of Hazardous Wastes. [Link]

  • De La Salle University. Hazardous Waste Codes. [Link]

  • National Center for Biotechnology Information. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. [Link]

  • ChemRxiv. Contemporary Applications of Thioamides and Methods for their Synthesis. [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • RSC Publishing. Green synthesis of thioamide derivatives in an environmentally benign deep eutectic solvent (DES). [Link]

  • PubChem. 2-Ethoxybenzamide. [Link]

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  • PubMed. Elucidation of toxic effects of 1,2-diacetylbenzene: an in silico study. [Link]

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Navigating the Unseen Risks: A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Ethoxybenzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Scientific Integrity: The recommendations herein are based on the safety profile of a structurally related compound, 3-phenoxybenzene-1-carbothioamide, and general principles of handling thioamide-containing molecules. It is imperative to treat 2-Ethoxybenzene-1-carbothioamide as potentially hazardous and to consult with your institution's Environmental Health and Safety (EHS) department for a site-specific risk assessment.

The Rationale Behind a Cautious Approach: Understanding the Potential Hazards

Thioamides, as a class of compounds, can exhibit a range of biological activities and associated toxicities. The presence of a sulfur atom in place of the carbonyl oxygen in amides can significantly alter the molecule's reactivity and metabolic pathways. Based on the available data for analogous compounds, we must assume that this compound may be harmful if swallowed, in contact with skin, or if inhaled[1]. Therefore, our PPE strategy is designed to create a robust barrier against these potential routes of exposure.

Core Principles of Protection: A Multi-Layered Defense

Effective protection against chemical hazards is not about a single piece of equipment, but rather a holistic system that encompasses engineering controls, administrative controls, and finally, personal protective equipment.

  • Engineering Controls: The primary line of defense is to handle this compound in a properly functioning chemical fume hood. This minimizes the inhalation of any dust or vapors.

  • Administrative Controls: Adherence to standard operating procedures (SOPs), proper training, and good housekeeping practices are crucial. Never work alone when handling potentially hazardous materials.

  • Personal Protective Equipment (PPE): PPE is the last line of defense, but it is a critical one. The following sections detail the specific PPE required for handling this compound.

Recommended Personal Protective Equipment: A Task-Based Approach

The level of PPE required can vary depending on the specific task being performed. The following table provides a summary of recommended PPE for common laboratory operations involving this compound.

TaskMinimum PPE Requirements
Weighing and Aliquoting (Solid) 100% Cotton Lab Coat, Safety Goggles, Nitrile Gloves (double-gloved)
Solution Preparation 100% Cotton Lab Coat, Safety Goggles with Side Shields or a Face Shield, Nitrile Gloves (double-gloved)
Running Reactions 100% Cotton Lab Coat, Safety Goggles with Side Shields or a Face Shield, Nitrile Gloves (double-gloved), Chemical-resistant Apron
Work-up and Purification 100% Cotton Lab Coat, Safety Goggles with Side Shields or a Face Shield, Nitrile Gloves (double-gloved), Chemical-resistant Apron
Handling Concentrated Solutions 100% Cotton Lab Coat, Chemical Splash Goggles, Face Shield, Nitrile Gloves (double-gloved), Chemical-resistant Apron
Spill Cleanup Refer to your institution's spill cleanup protocol. Generally requires a higher level of respiratory protection and chemical-resistant outerwear.

A Deeper Dive into Your Protective Ensemble

1. Hand Protection: Your First Point of Contact

  • Glove Selection: Nitrile gloves are a suitable choice for incidental contact with this compound. Always double-glove to provide an extra layer of protection and to allow for the safe removal of the outer glove if it becomes contaminated.

  • Glove Inspection and Removal: Before each use, visually inspect gloves for any signs of degradation or punctures. When removing gloves, do so without touching the outer surface with your bare hands.

2. Eye and Face Protection: Shielding Your Most Sensitive Organs

  • Safety Glasses vs. Goggles: Standard safety glasses with side shields offer minimum protection. For tasks with a higher risk of splashes, such as handling solutions, chemical splash goggles are required.

  • Face Shields: A face shield, worn in conjunction with safety goggles, provides an additional layer of protection for the entire face.

3. Protective Clothing: A Barrier for Your Body

  • Lab Coats: A 100% cotton lab coat, buttoned completely, is the minimum requirement. In situations with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting.

4. Respiratory Protection: An Assessment-Based Necessity

In most laboratory settings where this compound is handled in a fume hood, respiratory protection is not typically required. However, if there is a potential for aerosol generation or if engineering controls are not sufficient, a risk assessment should be conducted by your institution's EHS department to determine the appropriate level of respiratory protection.

Procedural Guidance: From Preparation to Disposal

Donning PPE: A Deliberate Sequence

Caption: Sequential process for correctly donning PPE.

Doffing PPE: Avoiding Cross-Contamination

The removal of PPE is a critical step to prevent the transfer of contaminants.

Caption: Step-by-step procedure for the safe removal of PPE.

Operational Plans: Handling and Disposal

Handling:

  • Preparation: Before handling this compound, ensure that your work area in the fume hood is clean and uncluttered. Have all necessary equipment and reagents readily available.

  • Weighing: When weighing the solid compound, use a spatula and a weigh boat. Avoid creating dust. If any static is present, an anti-static gun can be used.

  • Solution Preparation: Add the solid slowly to the solvent with stirring to avoid splashing.

  • Reaction Monitoring: Use appropriate analytical techniques to monitor the reaction progress, minimizing the need to open the reaction vessel.

Disposal:

All waste contaminated with this compound, including gloves, weigh boats, and pipette tips, must be disposed of as hazardous chemical waste. Follow your institution's specific waste disposal procedures. Do not dispose of this compound down the drain. For detailed guidance on laboratory waste disposal, consult "Prudent Practices in the Laboratory: Handling and Disposal of Chemicals" by the National Research Council[2].

Conclusion: A Culture of Safety

The responsible handling of novel chemical entities like this compound is paramount in a research environment. While the absence of a complete safety profile presents challenges, a proactive and informed approach to personal protective equipment can significantly mitigate potential risks. By understanding the rationale behind each piece of PPE, adhering to established protocols, and fostering a culture of safety, we can continue our vital work in drug discovery while ensuring the well-being of every member of the scientific community.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ChemRxiv. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. Retrieved from [Link]

  • Enamine. (n.d.). Safety Data Sheet: 3-phenoxybenzene-1-carbothioamide. This is a representative SDS for a structurally similar compound and is used for hazard analogy.
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. [Link]

  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – Annotated Table Z-1. Retrieved from [Link]

  • Texas A&M University-San Antonio. (2021). Chemical Safety Guidelines. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Safety and Handling of Organic Peroxides. Retrieved from [Link]

  • ECETOC. (n.d.). Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. Retrieved from [Link]

  • Nauser, T., & Laggner, C. (2020). Considerations for setting occupational exposure limits for novel pharmaceutical modalities. Regulatory toxicology and pharmacology, 118, 104797. [Link]

  • Mitchell, D. A., & Marahiel, M. A. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Biochemistry, 59(8), 956–969. [Link]

  • Petersson, E. J. (2015). Incorporating Thioamides into Proteins by Native Chemical Ligation. Methods in molecular biology (Clifton, N.J.), 1266, 225–243. [Link]

  • Agency for Toxic Substances and Disease Registry. (2010). Toxicological Profile for Ethylbenzene. Retrieved from [Link]

  • Airgas. (2022). Benzene Safety Data Sheet. Retrieved from [Link]

  • Castrol. (2025). Safety Data Sheet. This is a generic example of an SDS and is not directly related to the target compound. A direct link is not available.
  • ASM Journals. (2006). Metabolism of Thioamides by Ralstonia pickettii TA. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.